molecular formula C7H7BN4O2 B132713 (2-(1H-Tetrazol-5-yl)phenyl)boronic acid CAS No. 155884-01-8

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Cat. No.: B132713
CAS No.: 155884-01-8
M. Wt: 189.97 g/mol
InChI Key: GVRXWYFECKHTSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid (CAS 155884-01-8) is a high-purity, crystalline organoboron compound with a molecular formula of C7H7BN4O2 and a molecular weight of 189.97 g/mol . This compound is a vital building block in organic synthesis and medicinal chemistry, primarily valued for its role in the Suzuki-Miyaura cross-coupling reaction . This reaction enables the efficient formation of carbon-carbon bonds, allowing researchers to conjugate the 2-(1H-tetrazol-5-yl)phenyl moiety with various aryl or heteroaryl halides to create complex biaryl structures . The resulting biaryltetrazole derivatives are essential scaffolds in pharmaceutical development and materials science due to their diverse biological activities . The tetrazole ring is a well-known bioisostere for carboxylic acids, offering improved metabolic stability and altering the pharmacokinetic profile of drug candidates . When handling, appropriate safety precautions should be observed as the compound may cause skin and serious eye irritation and may be harmful if swallowed . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

[2-(2H-tetrazol-5-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRXWYFECKHTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1C2=NNN=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70457562
Record name [2-(2H-Tetrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155884-01-8
Record name [2-(2H-Tetrazol-5-yl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70457562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Tetrazol-5-yl)phenylboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid, a valuable building block in medicinal chemistry and materials science. The document details the core synthetic strategy, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory application.

Synthetic Strategy Overview

The synthesis of this compound is primarily achieved through a two-step process commencing with a protected form of 2-cyanophenylboronic acid. The key transformations involve:

  • [3+2] Cycloaddition: Formation of the tetrazole ring via the reaction of the nitrile functionality with an azide source. To prevent degradation of the boronic acid under the reaction conditions, it is typically protected as a pinacol ester.

  • Deprotection: Removal of the boronic acid protecting group to yield the final product.

This strategy is outlined in the workflow diagram below.

Synthesis_Workflow Start 2-Cyanophenylboronic acid Protection Protection of Boronic Acid (e.g., Pinacol) Start->Protection Cycloaddition [3+2] Cycloaddition (NaN3, Lewis Acid) Protection->Cycloaddition Deprotection Deprotection of Boronic Acid (Acidic Hydrolysis) Cycloaddition->Deprotection FinalProduct This compound Deprotection->FinalProduct

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established methodologies for tetrazole formation and boronic acid manipulation.

Step 1: Synthesis of 2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol-protected 2-Cyanophenylboronic acid)

Objective: To protect the boronic acid functionality of 2-cyanophenylboronic acid as a pinacol ester.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
2-Cyanophenylboronic acid146.941.0
Pinacol118.171.1
Toluene92.14-

Procedure:

  • A mixture of 2-cyanophenylboronic acid (1.0 eq) and pinacol (1.1 eq) in toluene is heated to reflux with a Dean-Stark apparatus to remove water.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure. The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

Step 2: Synthesis of 2-(2-(1H-Tetrazol-5-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Objective: To form the tetrazole ring via a [3+2] cycloaddition reaction.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane229.081.0
Sodium Azide (NaN₃)65.011.5
Zinc Bromide (ZnBr₂)225.190.2
N,N-Dimethylformamide (DMF)73.09-
Water (H₂O)18.02-

Procedure:

  • To a solution of 2-(2-cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in a 4:1 mixture of DMF and water, add sodium azide (1.5 eq) and zinc bromide (0.2 eq).[1]

  • The reaction mixture is stirred at 100°C for 24 hours.[1]

  • The reaction progress is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then taken to the next step.

Step 3: Synthesis of this compound

Objective: To deprotect the pinacol ester to yield the final boronic acid.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity
2-(2-(1H-Tetrazol-5-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane272.111.0 eq
Hydrochloric Acid (HCl, 1M solution)36.46Excess
Tetrahydrofuran (THF)72.11-

Procedure:

  • The crude 2-(2-(1H-tetrazol-5-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is dissolved in THF.

  • A 1M aqueous solution of hydrochloric acid is added, and the mixture is stirred at room temperature.

  • The reaction is monitored by TLC until the starting material is fully consumed.

  • The mixture is then extracted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using an ethyl acetate/hexane solvent system to afford this compound.[1]

Quantitative Data

The following table summarizes the expected yields for the synthesis. It is important to note that yields can vary based on reaction scale and optimization of conditions.

StepStarting MaterialProductTypical Yield (%)
1. Protection2-Cyanophenylboronic acid2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane>90
2 & 3. Cycloaddition and Deprotection2-(2-Cyanophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneThis compound50-60 (overall)

Characterization Data

The final product, this compound, can be characterized by standard analytical techniques.

PropertyValue
Molecular Formula C₇H₇BN₄O₂
Molecular Weight 189.97 g/mol
Appearance White to off-white solid
1H NMR Expected signals in the aromatic region (approx. 7.0-8.0 ppm) and a broad signal for the boronic acid protons.
13C NMR Expected signals for the aromatic carbons and the tetrazole carbon. The carbon attached to the boron atom may be broad or unobserved.

Logical Relationships in Synthesis

The synthesis of this compound involves a series of logical steps where the protection of the boronic acid is crucial for the success of the subsequent cycloaddition reaction. The deprotection step then unmasks the desired functional group.

Logical_Relationships cluster_0 Protection Strategy cluster_1 Core Transformation cluster_2 Final Step Boronic_Acid Boronic Acid Group Protection_Step Protection (Pinacol Ester) Boronic_Acid->Protection_Step Protected_Boronic_Acid Protected Boronic Acid Protection_Step->Protected_Boronic_Acid Nitrile Nitrile Group Cycloaddition_Step [3+2] Cycloaddition Nitrile->Cycloaddition_Step Tetrazole Tetrazole Ring Cycloaddition_Step->Tetrazole Protected_Product Protected Final Product Deprotection_Step Deprotection Protected_Product->Deprotection_Step Final_Product Final Product Deprotection_Step->Final_Product

Figure 2: Logical flow of the key transformations in the synthesis.

References

An In-depth Technical Guide on the Physicochemical Properties of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a phenylboronic acid moiety with a tetrazole ring, confers a distinctive set of physicochemical properties that make it a valuable building block for the synthesis of novel therapeutic agents. The boronic acid group allows for the formation of reversible covalent bonds, a feature increasingly exploited in the design of targeted enzyme inhibitors and sensors. The tetrazole ring, a well-established bioisostere of a carboxylic acid, enhances the compound's metabolic stability and modulates its acidity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its structural and analytical data. Furthermore, it details its emerging role in drug development as a key intermediate in the synthesis of inhibitors for clinically relevant targets such as the Angiotensin II receptor, Indoleamine 2,3-dioxygenase (IDO), and the ChemR23 receptor.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in research and development. These properties govern its solubility, stability, and interaction with biological systems.

Structural and General Properties

The fundamental structural and identifying characteristics of this compound are summarized in the table below.

PropertyValueReference
Chemical Name This compound[1][2]
CAS Number 155884-01-8[1][3][4]
Molecular Formula C₇H₇BN₄O₂[1][2][5]
Molecular Weight 189.97 g/mol [1][2][5]
Appearance White to off-white or tan solid/powder[1][5]
Melting Point 148-152 °C[1][3][4]
Solubility, Acidity, and Lipophilicity

The acidity of boronic acids is a critical parameter, influencing their interaction with biological targets. The pKa of phenylboronic acid is approximately 8.8.[7] The electron-withdrawing nature of the tetrazole ring is anticipated to lower the pKa of this compound, making it a stronger Lewis acid.

Lipophilicity, often expressed as logP, is a key determinant of a molecule's pharmacokinetic profile. While an experimental logP for the title compound is not available, computational predictions can offer an estimate.

PropertyEstimated Value/CharacteristicReference
Solubility Expected to have low to moderate solubility in water and good solubility in polar organic solvents.[6]
pKa Predicted to be lower than that of phenylboronic acid (pKa ≈ 8.8) due to the electron-withdrawing tetrazole ring.[7][8][9]
logP Computationally predicted values are necessary to estimate its lipophilicity.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are crucial for its reliable preparation and use in further research.

Synthesis

A common synthetic route to this compound involves a multi-step process starting from 2-bromobenzonitrile. A generalized workflow is presented below.

Synthesis_Workflow cluster_reagents Key Reagents & Conditions A 2-Bromobenzonitrile B 2-Bromo-5-tetrazolylbenzene A->B [1] Azide Cycloaddition C Grignard or Organolithium Reagent B->C [2] Metal-Halogen Exchange E Boronate Ester Intermediate C->E [3] Reaction with Borate D Trialkyl Borate D->E G This compound E->G [4] Acidic Workup F Hydrolysis F->G R1 [1] NaN₃, NH₄Cl, DMF R2 [2] Mg or n-BuLi, THF R3 [3] B(OR)₃ R4 [4] H₃O⁺

A generalized synthetic workflow for this compound.

Detailed Protocol:

  • Tetrazole Formation: 2-Bromobenzonitrile is reacted with sodium azide and an ammonium salt (e.g., ammonium chloride) in a polar aprotic solvent like N,N-dimethylformamide (DMF) at elevated temperatures to form 2-bromo-5-tetrazolylbenzene.

  • Organometallic Intermediate Formation: The resulting 2-bromo-5-tetrazolylbenzene is then converted to its corresponding Grignard or organolithium reagent via metal-halogen exchange with magnesium turnings or an organolithium reagent like n-butyllithium in an anhydrous ethereal solvent such as tetrahydrofuran (THF) at low temperatures.

  • Borylation: The organometallic intermediate is subsequently reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester intermediate.

  • Hydrolysis: Finally, acidic hydrolysis of the boronate ester yields the desired product, this compound. Purification is typically achieved by recrystallization.

Characterization

Standard analytical techniques are employed to confirm the identity and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring and the acidic protons of the boronic acid and tetrazole groups. The chemical shifts and coupling patterns of the aromatic protons provide information about the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the phenyl ring and the tetrazole ring. The carbon atom attached to the boron may show a broad signal due to quadrupolar relaxation.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include O-H stretching of the boronic acid, N-H stretching of the tetrazole ring, B-O stretching, and various aromatic C-H and C=C stretching and bending modes.[11][12][13][14]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of inhibitors for several important drug targets. Its utility stems from the ability to introduce the 2-(tetrazol-5-yl)phenyl moiety, which can engage in key binding interactions within the active sites of target proteins.

Angiotensin II Receptor Antagonism

The renin-angiotensin system (RAS) plays a critical role in blood pressure regulation, and blockade of the Angiotensin II Type 1 (AT₁) receptor is a major therapeutic strategy for hypertension. Several sartans, a class of AT₁ receptor blockers, feature a biphenyl tetrazole scaffold. This compound is a key precursor for introducing the 2-(1H-tetrazol-5-yl)phenyl group in the synthesis of novel angiotensin II receptor antagonists.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT₁ Receptor AngII->AT1R Gq_11 Gq/11 AT1R->Gq_11 activates PLC PLC Gq_11->PLC activates PIP2 PIP₂ PLC->PIP2 hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC Activation DAG->PKC Response Vasoconstriction, Aldosterone Release Ca2->Response PKC->Response Antagonist (2-(1H-Tetrazol-5-yl)phenyl)boronic acid-derived Antagonist Antagonist->AT1R blocks

Role in Angiotensin II receptor antagonism.
Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO) is an enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. Overexpression of IDO in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby promoting tumor immune escape. Consequently, IDO is a promising target for cancer immunotherapy. Derivatives of this compound have been explored as potent IDO1 inhibitors.[4]

IDO_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 substrate T_cell T-cell Tryptophan->T_cell essential for proliferation Kynurenine Kynurenine IDO1->Kynurenine produces Kynurenine->T_cell induces apoptosis Suppression Immune Suppression T_cell->Suppression Inhibitor (2-(1H-Tetrazol-5-yl)phenyl)boronic acid-derived Inhibitor Inhibitor->IDO1 inhibits

Mechanism of IDO1 inhibition.
ChemR23 Receptor Modulation

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor involved in inflammatory and immune responses. It is activated by the endogenous ligand chemerin and plays a role in the trafficking of immune cells. Dysregulation of the chemerin/ChemR23 axis has been implicated in various inflammatory diseases. This compound is utilized in the synthesis of potent human ChemR23 inhibitors, offering a potential therapeutic avenue for inflammatory disorders.[4]

ChemR23_Signaling Chemerin Chemerin ChemR23 ChemR23 Receptor Chemerin->ChemR23 Gi_o Gi/o ChemR23->Gi_o activates MAPK MAPK Pathway ChemR23->MAPK activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP Inflammation Inflammatory Response cAMP->Inflammation MAPK->Inflammation Inhibitor (2-(1H-Tetrazol-5-yl)phenyl)boronic acid-derived Inhibitor Inhibitor->ChemR23 blocks

Inhibition of ChemR23 signaling.

Conclusion

This compound is a compound with a rich chemical profile that makes it a valuable asset in modern drug discovery. Its unique combination of a boronic acid and a tetrazole moiety provides a foundation for the rational design of potent and selective inhibitors for a range of therapeutic targets. While further experimental characterization of its physicochemical properties is warranted, the existing data and its demonstrated utility in the synthesis of bioactive molecules underscore its importance for researchers, scientists, and drug development professionals. This guide provides a foundational understanding of its core properties and applications, serving as a valuable resource for its effective utilization in the pursuit of novel therapeutics.

References

An In-Depth Technical Guide to (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid (CAS: 155884-01-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid , with a CAS number of 155884-01-8, is a crucial organoboron compound extensively utilized as a versatile building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a phenylboronic acid moiety ortho-substituted with a tetrazole ring, makes it an indispensable intermediate in the synthesis of a wide array of biologically active molecules. The tetrazole group, a well-established bioisostere for a carboxylic acid, imparts favorable physicochemical properties and metabolic stability to the resulting compounds.[1][2] This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a focus on detailed experimental protocols and its role in the development of therapeutic agents.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 155884-01-8[3]
Molecular Formula C₇H₇BN₄O₂[3]
Molecular Weight 189.97 g/mol [3]
Appearance White to off-white solid[4]
Melting Point 148-152 °C[3]
Assay ≥95%[3]
Storage Temperature 2-8°C[3]
SMILES OB(O)c1ccccc1-c2nnn[nH]2[3]
InChI 1S/C7H7BN4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4,13-14H,(H,9,10,11,12)[3]

Safety Information:

This compound is classified with the GHS07 pictogram, indicating that it can cause skin and serious eye irritation.[3] Appropriate personal protective equipment, including safety goggles and gloves, should be worn during handling.

Hazard StatementPrecautionary Codes
H319: Causes serious eye irritationP264, P280, P305 + P351 + P338, P337 + P313

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its application as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This powerful carbon-carbon bond-forming reaction enables the synthesis of biaryltetrazole derivatives, which are key structural motifs in numerous pharmaceutical agents.[3]

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification Boronic_Acid This compound Reaction_Vessel Inert Atmosphere (N2 or Ar) Heating (e.g., 80-100 °C) Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl/Heteroaryl Halide Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst & Ligand Catalyst->Reaction_Vessel Base Base (e.g., K2CO3, Cs2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/Water) Solvent->Reaction_Vessel Quenching Quenching (e.g., with water) Reaction_Vessel->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying over Na2SO4 or MgSO4 Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Final_Product Biaryltetrazole Derivative Purification->Final_Product

A generalized workflow for Suzuki-Miyaura cross-coupling reactions.

Detailed Experimental Protocols

While specific reaction conditions can vary depending on the substrates, the following protocols provide a detailed methodology for the synthesis of key pharmaceutical intermediates using this compound.

Protocol 1: General Synthesis of Biaryltetrazole Derivatives

This protocol is a generalized procedure for the Suzuki-Miyaura coupling of this compound with various aryl or heteroaryl halides.[5]

Materials:

  • This compound

  • Aryl or heteroaryl bromide/iodide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane/water mixture, DMF, Toluene)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.1-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryltetrazole derivative.

Quantitative Data:

The yield of the Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, base, and solvent system used.

Aryl Halide PartnerCatalystBaseSolventYield (%)
4-BromoanisolePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane74
3,5-Bis(trifluoromethyl)bromobenzenePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane82
5-BromopyrimidinePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane91
4-BromoisoquinolinePd₂(dba)₃ / Ligand 1K₃PO₄Dioxane82

Data is representative and adapted from similar Suzuki-Miyaura reactions of heteroaryl boronates.[5]

Protocol 2: Synthesis of 2-Aminobenzoxazole Derivatives as Human ChemR23 Inhibitors

This compound is a key starting material in the synthesis of potent human ChemR23 inhibitors.[6] The synthesis involves a multi-step process where the biaryltetrazole moiety is introduced via a Suzuki-Miyaura coupling.

Note: A detailed, step-by-step protocol for the specific Suzuki coupling step in the synthesis of these inhibitors is often proprietary. However, the general protocol described in Protocol 1 is applicable. The resulting biaryltetrazole intermediate is then further elaborated to yield the final 2-aminobenzoxazole derivatives.

Biological Activity Data of Final Products:

The efficacy of the synthesized ChemR23 inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC₅₀).

CompoundChemR23 IC₅₀ (nM)
Compound 1300
(R)-isomer 6b10
Compound 313

Data is representative of 2-aminobenzoxazole derivatives synthesized using a biaryltetrazole moiety.[6]

Protocol 3: Synthesis of o-Phenylenediamine Derivatives as Indoleamine 2,3-Dioxygenase (IDO1) Inhibitors

This compound is also utilized in the preparation of o-phenylenediamine derivatives that act as potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an important target in cancer immunotherapy.[4] The synthesis follows a similar strategy involving an initial Suzuki-Miyaura coupling.

Biological Activity Data of Final Products:

The inhibitory activity of the final IDO1 inhibitors is determined by their IC₅₀ values.

CompoundIDO1 IC₅₀ (µM)
Boron Derivative 18
Boron Derivative 260
closo-Carborane Derivative 7k(up to ~80% improvement over phenyl analogues)

Data is representative of IDO1 inhibitors containing boron-based functional groups.[4]

Role in Targeting Signaling Pathways

While this compound is a synthetic intermediate and does not directly participate in cellular signaling, the final products derived from it, particularly angiotensin II receptor blockers (ARBs) like Valsartan, are potent modulators of critical signaling pathways.

The Angiotensin II Receptor Signaling Pathway

ARBs competitively inhibit the binding of angiotensin II to the angiotensin II type 1 (AT₁) receptor, thereby blocking its downstream effects. The AT₁ receptor is a G protein-coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular events leading to vasoconstriction, inflammation, and cellular growth.[7][8]

The following diagram illustrates the Angiotensin II signaling pathway and the point of intervention for ARBs.

Angiotensin_II_Pathway cluster_systemic Systemic Regulation cluster_cellular Cellular Signaling Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to G_Protein Gq/11 Protein AT1_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (Vasoconstriction, Proliferation, etc.) Ca_Release->Cellular_Response PKC->Cellular_Response ARB Angiotensin II Receptor Blockers (ARBs) (e.g., Valsartan) ARB->AT1_Receptor Blocks

The Angiotensin II signaling pathway and the inhibitory action of ARBs.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of biaryltetrazole-containing molecules through the robust and versatile Suzuki-Miyaura cross-coupling reaction has positioned it as a key component in the development of drugs targeting a range of diseases, from cardiovascular conditions to cancer. This guide has provided a detailed overview of its properties, synthetic applications, and the biological context of its derived products, offering valuable insights for researchers and scientists in the field of drug discovery and development.

References

Structure elucidation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and a tetrazole ring, allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The tetrazole group often serves as a bioisostere for a carboxylic acid, potentially improving the pharmacokinetic profile of drug candidates.[1] This guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of this compound, including predicted and comparative spectral data, detailed experimental protocols, and visual workflows.

Chemical Structure and Properties

This compound is a white to off-white solid with the chemical formula C₇H₇BN₄O₂ and a molecular weight of 189.97 g/mol .[2][3][4] It is typically used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][4]

PropertyValueReference
IUPAC Name[2-(2H-tetrazol-5-yl)phenyl]boronic acid[3]
CAS Number155884-01-8[2][3][4]
Molecular FormulaC₇H₇BN₄O₂[2][3][4]
Molecular Weight189.97 g/mol [2][3][4]
AppearanceWhite to off-white solid[2]
Melting Point148-152 °C[4]

Synthesis

A plausible synthetic route to this compound starts from 2-cyanophenylboronic acid. The synthesis involves the [2+3] cycloaddition of an azide source, such as sodium azide, to the nitrile group of 2-cyanophenylboronic acid. This reaction is a common method for the formation of a tetrazole ring.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction cluster_product Product 2_Cyanophenylboronic_Acid 2-Cyanophenylboronic Acid Cycloaddition [2+3] Cycloaddition 2_Cyanophenylboronic_Acid->Cycloaddition Sodium_Azide Sodium Azide (NaN3) Sodium_Azide->Cycloaddition Lewis_Acid Lewis Acid (e.g., ZnCl2) Lewis_Acid->Cycloaddition Target_Molecule This compound Cycloaddition->Target_Molecule

A plausible synthetic workflow for the target molecule.

Structure Elucidation Workflow

The comprehensive structural characterization of this compound involves a combination of spectroscopic and analytical techniques.

Structure_Elucidation_Workflow cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Structural Confirmation cluster_elucidation Final Structure Synthesis Synthesis & Purification NMR NMR Spectroscopy (1H, 13C, 11B) Synthesis->NMR MS Mass Spectrometry (HRMS) Synthesis->MS XRay Single Crystal X-ray Diffraction Synthesis->XRay Structure Elucidated Structure NMR->Structure MS->Structure XRay->Structure

General workflow for structure elucidation.

Spectroscopic Data (Predicted and Comparative)

Due to the absence of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of similar compounds, such as phenylboronic acid and various tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the exchangeable protons of the boronic acid and tetrazole groups.

Predicted Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~10.0 - 14.0broad s1HTetrazole N-H
~7.8 - 8.2m2HAromatic C-H
~7.4 - 7.7m2HAromatic C-H
~5.0 - 6.0broad s2HBoronic acid O-H

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons and the tetrazole carbon. The carbon attached to the boron atom may be difficult to observe.[5]

Predicted Chemical Shift (δ, ppm)Assignment
~160Tetrazole C5
~130 - 140Aromatic C (quaternary)
~125 - 135Aromatic C-H
Not observedAromatic C-B

¹¹B NMR (Boron NMR): The ¹¹B NMR spectrum is a key indicator of the coordination state of the boron atom. For a trigonal planar boronic acid, a single broad resonance is expected.

Predicted Chemical Shift (δ, ppm)Assignment
~27 - 30sp² hybridized Boron
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

IonCalculated m/z
[M-H]⁻189.0584
[M+H]⁺191.0740

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹¹B NMR: Use a spectrometer equipped with a broadband probe. A boron-free quartz NMR tube is recommended to avoid background signals. The spectrum is typically referenced to BF₃·OEt₂ as an external standard.[6]

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Acquire spectra in both positive and negative ion modes. The mobile phase can be a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.

  • Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques.

Conclusion

References

In-depth Technical Guide: 1H NMR Characterization of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the 1H Nuclear Magnetic Resonance (NMR) characterization of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid, a key building block in medicinal chemistry and materials science. Due to the limited availability of public domain, peer-reviewed 1H NMR spectral data specifically for this compound, this guide outlines the expected spectral characteristics based on the analysis of its constituent moieties and provides a general experimental protocol for its synthesis and NMR analysis.

Introduction

This compound is a bifunctional organic compound featuring a phenylboronic acid group ortho-substituted with a tetrazole ring. The boronic acid functionality is widely utilized in Suzuki-Miyaura cross-coupling reactions, formation of boronate esters with diols (useful in sensors and drug delivery), and other organic transformations. The tetrazole ring is a common isostere for a carboxylic acid group in medicinal chemistry, offering improved metabolic stability and pharmacokinetic properties. Accurate characterization of this molecule is paramount for its application in research and development, with 1H NMR spectroscopy being a primary tool for structural elucidation and purity assessment.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR spectral data for this compound. These predictions are based on the known chemical shifts of protons in similar chemical environments. The actual experimental values may vary depending on the solvent, concentration, and instrument used.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
Phenyl H (adjacent to B(OH)₂)7.8 - 8.0Doublet of doublets (dd)~7.5, ~1.51H
Phenyl H (meta to B(OH)₂)7.4 - 7.6Triplet of doublets (td)~7.5, ~1.51H
Phenyl H (meta to tetrazole)7.4 - 7.6Triplet of doublets (td)~7.5, ~1.51H
Phenyl H (adjacent to tetrazole)7.9 - 8.1Doublet of doublets (dd)~7.5, ~1.51H
B(OH)₂4.0 - 6.0Broad singlet-2H
Tetrazole NH15.0 - 17.0Broad singlet-1H

Note: The protons of the boronic acid (-B(OH)₂) and the tetrazole N-H are exchangeable and may appear as broad signals or may not be observed depending on the solvent and water content.

Structural and Signaling Pathway Diagram

The following diagram illustrates the molecular structure of this compound and the predicted assignment of its aromatic protons for 1H NMR spectroscopy.

Caption: Molecular structure and proton assignment of this compound.

Experimental Protocols

4.1. Synthesis of this compound

A general and widely cited method for the synthesis of 5-substituted-1H-tetrazoles from nitriles is the [3+2] cycloaddition of an azide source with a nitrile. The synthesis of the target compound can be achieved from 2-cyanophenylboronic acid.

Materials:

  • 2-Cyanophenylboronic acid

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride or Ammonium chloride

  • Toluene or N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanophenylboronic acid (1 equivalent) in toluene or DMF.

  • Add sodium azide (1.5 - 3 equivalents) and triethylamine hydrochloride or ammonium chloride (1.5 - 3 equivalents).

  • Heat the reaction mixture to reflux (typically 100-110 °C) and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 2-3. Caution: Azide compounds are potentially explosive, and acidification can generate hydrazoic acid (HN₃), which is toxic and explosive. This step should be performed in a well-ventilated fume hood.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

4.2. 1H NMR Sample Preparation and Analysis

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃), 0.6-0.7 mL

  • NMR tube (5 mm)

  • Pipette

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube. DMSO-d₆ is often a good choice for this type of compound due to its ability to dissolve polar compounds and to slow down the exchange of acidic protons, allowing for their observation.

  • Cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR magnet.

  • Acquire the 1H NMR spectrum according to the instrument's standard operating procedures. Typical parameters for a 400 MHz spectrometer might include a spectral width of 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks to determine the relative number of protons for each signal.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to the specific protons in the molecule.

Logical Workflow for Characterization

The following diagram outlines the logical workflow from synthesis to the final characterization of this compound.

workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_output Output start 2-Cyanophenylboronic Acid reaction [3+2] Cycloaddition (NaN₃, Et₃N·HCl) start->reaction workup Acidic Workup & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product nmr_prep 1H NMR Sample Preparation product->nmr_prep nmr_acq Data Acquisition nmr_prep->nmr_acq nmr_proc Data Processing & Analysis nmr_acq->nmr_proc data Characterization Data: - Chemical Shifts (δ) - Multiplicities - Coupling Constants (J) - Integration nmr_proc->data

Caption: Workflow for the synthesis and 1H NMR characterization of this compound.

Conclusion

The 1H NMR characterization of this compound is essential for confirming its structure and assessing its purity. While specific, publicly available spectral data is scarce, the expected chemical shifts and coupling patterns can be reliably predicted based on fundamental NMR principles and data from analogous structures. The provided experimental protocols offer a robust starting point for the synthesis and subsequent NMR analysis of this important chemical entity, enabling its effective use in drug discovery and materials science research. Researchers are encouraged to perform their own detailed spectral analysis for rigorous characterization.

Spectroscopic and Synthetic Overview of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its structure, incorporating both a phenylboronic acid moiety and a tetrazole ring, presents unique opportunities for the development of novel therapeutics and functional materials. This technical guide provides a summary of the available physicochemical and spectroscopic data for this compound. Due to the limited availability of specific experimental spectra in public databases, this guide also outlines a generalized experimental protocol for its synthesis and characterization based on established chemical principles for similar molecular scaffolds.

Physicochemical Properties

This compound is a white to off-white solid.[1] Key identifying information is summarized in the table below.

PropertyValueReference
Molecular Formula C₇H₇BN₄O₂[1][2][3]
Molecular Weight 189.97 g/mol [1][2][3]
CAS Number 155884-01-8[1][3]
Melting Point 148-152 °C[2][3]
Purity (typical) ≥95% (NMR)[1]

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring and the N-H proton of the tetrazole ring. The chemical shifts of the aromatic protons will be influenced by the positions of the boronic acid and tetrazole substituents.

Assignment Expected Chemical Shift (ppm) Multiplicity
Aromatic C-H7.2 - 8.2Multiplet
Tetrazole N-H14.0 - 16.0 (broad)Singlet
Boronic acid O-H4.0 - 6.0 (broad)Singlet

¹³C NMR: The carbon NMR spectrum will display signals for the carbons of the phenyl ring and the tetrazole ring. The carbon attached to the boron atom (ipso-carbon) may be broad or unobserved due to quadrupolar relaxation.

Assignment Expected Chemical Shift (ppm)
Aromatic C-H125 - 135
Aromatic C-B (ipso)130 - 140 (broad)
Aromatic C-Tetrazole (ipso)140 - 150
Tetrazole C155 - 165

¹¹B NMR: The ¹¹B NMR spectrum is a key diagnostic tool for boronic acids. A single, broad resonance is expected.

Assignment Expected Chemical Shift (ppm)
-B(OH)₂+28 to +32
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a suitable method for the mass analysis of this compound. The expected mass-to-charge ratio ([M-H]⁻) in negative ion mode would be approximately 189.06. Fragmentation patterns in MS/MS would likely involve the loss of water from the boronic acid group and potentially fragmentation of the tetrazole ring.

Ion Expected m/z
[M+H]⁺191.08
[M-H]⁻189.06
[M+Na]⁺213.06
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the O-H, N-H, B-O, and aromatic C-H and C=C bonds.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
O-H stretch (boronic acid)3200-3600Strong, broad
N-H stretch (tetrazole)3000-3400Medium, broad
Aromatic C-H stretch3000-3100Medium
C=C stretch (aromatic)1400-1600Medium to strong
B-O stretch1310-1380Strong
C-N stretch (tetrazole)1000-1250Medium

Experimental Protocols

Proposed Synthesis Workflow

A common route to synthesize 5-substituted tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source. Arylboronic acids are typically prepared via the reaction of an organometallic reagent (e.g., a Grignard or organolithium reagent) with a trialkyl borate followed by acidic workup. A logical synthetic pathway is outlined below.

G Proposed Synthesis of this compound A 2-Bromobenzonitrile B [3+2] Cycloaddition (e.g., NaN₃, NH₄Cl) A->B Step 1 C 5-(2-Bromophenyl)-1H-tetrazole B->C D Metal-Halogen Exchange (e.g., n-BuLi or Mg) C->D Step 2 E 2-Lithiated or Grignard Reagent D->E F Borylation (e.g., B(OiPr)₃) E->F Step 3 G Boronic Ester Intermediate F->G H Acidic Hydrolysis (e.g., HCl) G->H Step 4 I This compound H->I

Caption: A plausible four-step synthetic workflow for the target compound.

General Procedure for Synthesis

Step 1: Synthesis of 5-(2-Bromophenyl)-1H-tetrazole To a solution of 2-bromobenzonitrile in a suitable solvent such as dimethylformamide (DMF), add sodium azide and ammonium chloride. Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture and pour it into acidified water to precipitate the product. Collect the solid by filtration, wash with water, and dry.

Step 2 & 3: Formation of the Boronic Ester This step should be carried out under inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents. Dissolve 5-(2-bromophenyl)-1H-tetrazole in an anhydrous etheral solvent like tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C). Add a solution of n-butyllithium in hexanes dropwise to perform a lithium-halogen exchange. After stirring for a short period, add a trialkyl borate, such as triisopropyl borate, dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.

Step 4: Hydrolysis to the Boronic Acid Quench the reaction mixture by the slow addition of an aqueous acid solution (e.g., 1M HCl). Stir the mixture vigorously for several hours to hydrolyze the boronic ester. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Characterization Workflow

The synthesized product should be characterized using a suite of analytical techniques to confirm its identity and purity.

G Characterization Workflow Start Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Start->NMR MS Mass Spectrometry (e.g., ESI-MS) NMR->MS IR IR Spectroscopy MS->IR MP Melting Point Determination IR->MP Purity Purity Assessment (e.g., HPLC, NMR) MP->Purity Final Confirmed Structure and Purity Purity->Final

Caption: A standard workflow for the analytical characterization of the final product.

Conclusion

This compound is a compound with high potential in various fields of chemical and pharmaceutical research. While detailed, publicly accessible spectroscopic data is currently limited, this guide provides the expected analytical characteristics and a robust, generalized protocol for its synthesis and characterization. This information serves as a valuable resource for researchers aiming to work with this compound and underscores the need for the publication of comprehensive experimental data to facilitate future research endeavors.

References

Solubility of (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Boronic Acid Solubility

The solubility of boronic acids is influenced by a multitude of factors, including the nature of the substituents on the phenyl ring and the physicochemical properties of the solvent, such as polarity.[3][4] Generally, boronic acids exhibit increased solubility in polar organic solvents.[5] However, a notable characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium between the acid and its boroxine form can complicate solubility studies and is dependent on the solvent and temperature.[3]

Esterification of boronic acids, for instance, into pinacol esters, tends to increase their solubility in organic solvents when compared to the parent acids.[6] Studies on phenylboronic acid and its derivatives have shown high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7]

Quantitative Solubility Data for Analogous Phenylboronic Acids

In the absence of specific experimental data for (2-(1H-Tetrazol-5-yl)phenyl)boronic acid, this section presents the mole fraction solubility of phenylboronic acid and its isobutoxy-substituted isomers in a range of common organic solvents at various temperatures. This data serves as a valuable proxy for estimating the solubility behavior of the title compound.

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents

Temperature (K)Chloroform3-PentanoneDipropyl EtherMethylcyclohexane
293.150.0120.0450.0650.0002
303.150.0200.0680.0950.0004
313.150.0320.1000.1350.0007
323.150.0500.1450.1850.0012

Data extracted from studies on phenylboronic acid solubility.[3][6]

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents

SolventTemperature (K)ortho-Isobutoxyphenylboronic Acidmeta-Isobutoxyphenylboronic Acidpara-Isobutoxyphenylboronic Acid
Chloroform 293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone 293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone 293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1350.108

Data for isobutoxyphenylboronic acid isomers provides insight into the effect of substitution on solubility.[4]

Experimental Protocol for Solubility Determination: The Dynamic Method

The dynamic method, also known as the polythermal method, is a reliable technique for determining the solubility of solid compounds in various solvents. It involves visually or instrumentally observing the temperature at which a solid solute completely dissolves in a solvent at a known concentration. The following protocol is adapted from established methodologies for boronic acids.[6][8]

Materials and Apparatus
  • This compound (high purity)

  • High-purity, anhydrous organic solvents (e.g., chloroform, acetone, 3-pentanone, dipropyl ether, methylcyclohexane)

  • Analytical balance (precision ± 0.1 mg)

  • Sealed glass vials or test tubes

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a programmable temperature ramp

  • Digital thermometer or temperature probe

  • Luminance probe or a laser-based nephelometer for turbidity detection (optional, visual inspection can be used)

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or weight of the selected organic solvent to the vial to achieve a known concentration or mole fraction.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation and contamination from atmospheric moisture.

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath.

    • Begin stirring to ensure the suspension is homogeneous.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.5 K/min).

    • Continuously monitor the solution for the disappearance of solid particles. This can be done visually against a dark background with good lighting or by using a luminance probe or nephelometer to detect the point at which turbidity disappears.[6][9]

    • Record the temperature at which the last solid particles dissolve completely, resulting in a clear solution. This is the solubility temperature for that specific concentration.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of the boronic acid in the same solvent.

    • Plot the recorded solubility temperatures (T) against the corresponding mole fractions (x) of the solute.

    • The resulting curve represents the equilibrium solubility of this compound in the chosen solvent across a range of temperatures.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the dynamic method.

Solubility_Workflow cluster_prep Sample Preparation cluster_measurement Solubility Measurement cluster_analysis Data Analysis prep1 Weigh Boronic Acid prep2 Add Solvent prep1->prep2 prep3 Seal Vial prep2->prep3 meas1 Place in Temp. Bath prep3->meas1 Transfer to Measurement meas2 Controlled Heating & Stirring meas1->meas2 meas3 Monitor for Dissolution meas2->meas3 meas4 Record Temperature meas3->meas4 an1 Repeat for Multiple Concentrations meas4->an1 Iterate an2 Plot Temperature vs. Mole Fraction an1->an2 an3 Generate Solubility Curve an2->an3 end Equilibrium Solubility Data an3->end Final Result

Caption: Experimental workflow for dynamic solubility determination.

Conclusion

While direct quantitative solubility data for this compound remains to be published, the solubility behavior of analogous phenylboronic acids provides a strong foundation for solvent selection in synthetic and formulation activities. The provided experimental protocol for the dynamic method offers a robust and reliable approach for researchers to determine the precise solubility of the title compound in various organic solvents. This will enable the optimization of processes where this important building block is utilized, ultimately facilitating more efficient drug discovery and development endeavors.

References

Thermal Stability of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a white to tan powder. A key indicator of its thermal stability is its melting point. The melting point of this compound and its structural isomers are summarized in the table below. The variation in melting points among the isomers suggests that the position of the tetrazole and boronic acid groups on the phenyl ring influences the crystalline structure and, consequently, the thermal stability.

CompoundCAS NumberMelting Point (°C)
This compound155884-01-8148-152
(3-(1H-Tetrazol-5-yl)phenyl)boronic acid775351-30-9Not available
(4-(1H-Tetrazol-5-yl)phenyl)boronic acid179942-55-3174-179 (with decomposition)

Thermal Decomposition Mechanisms

The thermal stability of this compound is dictated by the lability of the tetrazole ring and the boronic acid group.

Tetrazole Ring Decomposition

The tetrazole moiety is known to be thermally sensitive. Its decomposition can proceed through two primary pathways[1][2]:

  • Nitrogen Extrusion: The tetrazole ring can undergo fragmentation to release a molecule of nitrogen (N₂), a thermodynamically stable product.

  • Azide Formation: The ring can open to form an azide intermediate.

The specific decomposition pathway and the temperature at which it occurs are influenced by the substituents on the tetrazole ring and the phenyl group. For N-substituted tetrazoles, it is suggested that decomposition often begins with the elimination of a nitrogen molecule directly from the tetrazole ring[3].

Boronic Acid Group Decomposition

Arylboronic acids can undergo thermal dehydration to form boroxines, which are trimeric anhydrides. This is a reversible reaction that is driven by heat[4]. The stability of the boronic acid group can also be influenced by the presence of ortho-substituents, which can affect intramolecular bonding and reactivity[5].

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability of this compound, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This is used to determine the temperatures at which the material decomposes and the extent of mass loss.

Objective: To determine the onset of decomposition and the mass loss profile of this compound.

Instrumentation: A standard thermogravimetric analyzer.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: A high-purity inert gas, such as nitrogen, is purged through the furnace at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

    • Temperature Program: The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is recorded continuously as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative of the TGA curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point, heat of fusion, and any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A standard differential scanning calorimeter.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or platinum sample pan. An empty, sealed pan is used as a reference.

  • Instrument Setup:

    • Atmosphere: A high-purity inert gas, such as nitrogen, is purged through the sample chamber at a constant flow rate.

    • Temperature Program: The sample is subjected to a controlled temperature program, which typically includes an initial isothermal period, a heating ramp (e.g., 10 °C/min) through the expected melting and decomposition range, and a final isothermal period. A cooling cycle can also be included to study crystallization behavior.

  • Data Acquisition: The heat flow to or from the sample relative to the reference is recorded as a function of temperature.

  • Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature and peak temperature of these events are determined, and the enthalpy change (e.g., heat of fusion) can be calculated from the peak area.

Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_0 Initial Assessment cluster_1 In-depth Analysis cluster_2 Decomposition Product Analysis cluster_3 Final Report lit_review Literature Review & Physicochemical Data prelim_dsc Preliminary DSC (Melting Point & Purity) lit_review->prelim_dsc Inform tga TGA (Decomposition Temperature) prelim_dsc->tga dsc_detailed Detailed DSC (Decomposition Enthalpy) tga->dsc_detailed Correlate tga_isothermal Isothermal TGA (Long-term Stability) tga->tga_isothermal Define Temp. tga_ms TGA-MS / TGA-FTIR (Evolved Gas Analysis) tga->tga_ms report Comprehensive Thermal Stability Profile dsc_detailed->report tga_isothermal->report post_thermal_analysis Analysis of Residue (e.g., NMR, XRD) tga_ms->post_thermal_analysis Complement post_thermal_analysis->report

References

The Discovery of Novel Tetrazolylphenylboronic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The convergence of boronic acid chemistry with the pharmacological advantages of the tetrazole moiety presents a compelling strategy in modern drug discovery. Tetrazolylphenylboronic acids are an emerging class of compounds with significant potential for therapeutic applications, leveraging the unique properties of both functional groups. The tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group, often enhancing metabolic stability and receptor binding affinity.[1][2] Concurrently, the boronic acid functional group is a versatile pharmacophore known for its ability to form reversible covalent bonds with active site serines or threonines of target enzymes, leading to potent and selective inhibition.[3] This technical guide provides an in-depth overview of the synthesis, potential biological activities, and experimental evaluation of novel tetrazolylphenylboronic acids, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies

The synthesis of tetrazolylphenylboronic acids can be approached through several established routes. A common strategy involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of a dihalophenyltetrazole with a diboronic acid ester or, alternatively, the coupling of a tetrazolylphenyl halide with a boronic acid ester. Another feasible approach is the functionalization of a pre-existing phenylboronic acid derivative with a tetrazole ring, often formed from a nitrile precursor via a [2+3] cycloaddition with an azide.

A general synthetic scheme is presented below:

Synthesis_Workflow A Starting Material (e.g., Bromophenylnitrile) B Tetrazole Formation (e.g., NaN3, NH4Cl) A->B Step 1 C Protection of Tetrazole (e.g., Trityl chloride) B->C Step 2 D Borylation (e.g., n-BuLi, B(OiPr)3) C->D Step 3 E Deprotection (e.g., Acidic hydrolysis) D->E Step 4 F Purification (e.g., Chromatography) E->F Step 5 G Final Product (Tetrazolylphenylboronic Acid) F->G Step 6 Anticancer_Pathway drug Tetrazolylphenylboronic Acid (Hypothetical Agent) enzyme Target Enzyme (e.g., Proteasome, Kinase) drug->enzyme Inhibition apoptosis Induction of Apoptosis drug->apoptosis Direct/Indirect Activation pathway Cell Proliferation & Survival Pathway enzyme->pathway Regulates pathway->apoptosis Suppression cell_death Cancer Cell Death apoptosis->cell_death Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_lead_opt Lead Optimization synthesis Synthesis of Novel Tetrazolylphenylboronic Acids characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial enzyme Enzyme Inhibition Assays characterization->enzyme sar Structure-Activity Relationship (SAR) Studies anticancer->sar antimicrobial->sar enzyme->sar admet ADMET Profiling sar->admet

References

A Technical Guide to (2-(1H-Tetrazol-5-yl)phenyl)boronic acid: Commercial Availability, Synthetic Applications, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthetic utility, and biological significance of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, primarily due to its role in the synthesis of complex biaryl molecules with potential therapeutic applications.

Core Compound Properties

This compound is a stable, crystalline organoboron compound. Its chemical structure, featuring both a boronic acid moiety and a tetrazole ring, makes it a valuable reagent in organic synthesis. The tetrazole group is a well-established bioisostere for a carboxylic acid, often leading to improved metabolic stability and pharmacokinetic profiles in drug candidates.

PropertyValue
CAS Number 155884-01-8
Molecular Formula C₇H₇BN₄O₂
Molecular Weight 189.97 g/mol
Appearance White to off-white solid
Melting Point 148-152 °C[1]
Storage Temperature 2-8°C[1][2]

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The following table summarizes a selection of vendors and their product offerings. Please note that pricing is subject to change and may require a direct inquiry or institutional login for current figures.

SupplierProduct NumberPurityAvailable Quantities
Sigma-Aldrich 715395≥95%[1]500 mg, 1 g
Chem-Impex 07671≥95% (NMR)[2]Inquire
BLDpharm BD27638InquireInquire
BenchChem BC132713InquireInquire
Lab-Chemicals.com Not Specified98%Inquire

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction enables the synthesis of biaryltetrazole derivatives, which are key scaffolds in many biologically active compounds.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow Experimental Workflow: Suzuki-Miyaura Coupling reagents 1. Reagent Preparation - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand (optional) - Base - Solvent setup 2. Reaction Setup - Add solids to a dry flask under inert atmosphere (N₂ or Ar). - Add degassed solvent. reagents->setup reaction 3. Reaction - Heat the mixture to the desired temperature (e.g., 80-110 °C). - Stir for the specified time (e.g., 2-24 h). setup->reaction monitoring 4. Monitoring - Track reaction progress via TLC, LC-MS, or GC. reaction->monitoring workup 5. Work-up - Cool the reaction mixture. - Quench with water or aqueous solution. - Extract with an organic solvent. monitoring->workup purification 6. Purification - Dry the organic layer. - Concentrate in vacuo. - Purify the crude product (e.g., column chromatography). workup->purification IDO1_Pathway IDO1-Mediated Immunosuppression in the Tumor Microenvironment cluster_tumor_cell Tumor Cell / APC cluster_t_cell Effector T-Cell cluster_treg Regulatory T-Cell (Treg) Tryptophan Tryptophan IDO1 IDO1 (Indoleamine 2,3-dioxygenase 1) Tryptophan->IDO1 Kynurenine Kynurenine IDO1->Kynurenine Tryptophan_depletion Tryptophan Depletion Kynurenine_accumulation Kynurenine Accumulation TCell_Activation Activation & Proliferation Immunosuppression Immunosuppression TCell_Activation->Immunosuppression Suppression of Anti-Tumor Immunity TCell_Apoptosis Apoptosis TCell_Apoptosis->Immunosuppression Treg_Generation Generation & Activation Treg_Generation->Immunosuppression IDO1_Inhibitor (2-(1H-Tetrazol-5-yl)phenyl)boronic acid derivatives IDO1_Inhibitor->IDO1 Inhibits Tryptophan_depletion->TCell_Activation Inhibits Kynurenine_accumulation->TCell_Apoptosis Induces Kynurenine_accumulation->Treg_Generation Promotes

References

Methodological & Application

Synthesis of biaryltetrazole derivatives with (2-(1H-Tetrazol-5-yl)phenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of biaryltetrazole derivatives utilizing (2-(1H-Tetrazol-5-yl)phenyl)boronic acid via the Suzuki-Miyaura cross-coupling reaction. Biaryltetrazole scaffolds are of significant interest in medicinal chemistry, most notably as angiotensin II receptor blockers (ARBs) for the treatment of hypertension and heart failure.[1][2] This protocol offers a general procedure applicable to a range of aryl and heteroaryl halides, enabling the synthesis of diverse compound libraries for drug discovery and development.

Introduction

The tetrazole ring is a key functional group in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance metabolic stability and improve pharmacokinetic properties. The synthesis of biaryltetrazoles, which combine a tetrazole-bearing phenyl ring with another aromatic or heteroaromatic system, is a crucial step in the development of numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming the pivotal carbon-carbon bond in these structures, offering mild reaction conditions and a broad tolerance of functional groups.[3][4] The use of this compound as a key building block allows for the direct introduction of the tetrazole--phenyl moiety.

Applications in Drug Discovery

Biaryltetrazole derivatives are prominent in modern pharmacology. A prime example is the class of drugs known as angiotensin II receptor blockers (ARBs), which includes blockbuster drugs like Valsartan. These compounds selectively block the AT1 receptor, preventing the binding of angiotensin II and thereby mitigating its hypertensive effects.[1][5] The tetrazole group in these molecules plays a critical role in their binding affinity and biological activity. Beyond ARBs, biaryltetrazole derivatives have been investigated for a range of other therapeutic targets, including as inhibitors of phosphodiesterase 3 (PDE3) for cardiotonic applications.[6]

Signaling Pathway: Angiotensin II Receptor Blockade

Biaryltetrazole-based ARBs function by competitively inhibiting the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).[1][7] Upon binding of its ligand, angiotensin II, the AT1 receptor activates Gq/11, initiating a signaling cascade that leads to vasoconstriction, aldosterone secretion, and sodium retention, ultimately increasing blood pressure.[1][7] ARBs block this initial binding event, thus preventing the downstream signaling and promoting vasodilation and a reduction in blood pressure.[5]

Angiotensin_II_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to ARB Biaryltetrazole (ARB) ARB->AT1R Blocks Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Physiological_Effects Physiological Effects (Vasoconstriction, etc.) PKC->Physiological_Effects Leads to

Caption: Angiotensin II Receptor Signaling Pathway and the Mechanism of Action of Biaryltetrazole ARBs.

Experimental Protocols

General Suzuki-Miyaura Cross-Coupling Procedure

The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl halides.[8][9][10] Note that the tetrazole moiety can interfere with some palladium catalysts; therefore, protection of the tetrazole NH group (e.g., with a trityl group) may be necessary for certain substrates to achieve optimal yields. The protocol provided is for the unprotected boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst system with a suitable ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl or heteroaryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

  • Add the palladium catalyst (0.01-0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryltetrazole derivative.

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: - Aryl Halide - Boronic Acid - Base B Add Palladium Catalyst A->B C Inert Atmosphere (N₂ or Ar) B->C D Add Degassed Solvent C->D E Heat and Stir (80-110 °C) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temp. F->G H Extraction G->H I Drying and Concentration H->I J Column Chromatography I->J Product Pure Biaryltetrazole Derivative J->Product

Caption: General experimental workflow for the Suzuki-Miyaura synthesis of biaryltetrazole derivatives.

Data Presentation

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions to form biaryltetrazole derivatives. Conditions may vary depending on the specific substrates used.

EntryAryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O10012~85-95
24-BromoanisolePd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane/H₂O1008~90-98
31-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃DMF1106~80-90
42-BromopyridinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄1,4-Dioxane/H₂O10016~75-85
5Methyl N-(4-bromobenzyl)-L-valinate derivativePd(PPh₃)₄ (cat.)Na₂CO₃Toluene/H₂OReflux25Not specified

Note: The yields presented are approximate and based on literature for similar Suzuki-Miyaura reactions. Specific yields for the coupling with this compound may vary and require optimization.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryltetrazole derivatives from this compound. This approach provides access to a wide range of compounds with significant potential in drug discovery, particularly in the development of angiotensin II receptor blockers. The provided protocols and data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a valuable building block in modern organic synthesis, particularly in the pharmaceutical industry. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures. The resulting 2-(1H-tetrazol-5-yl)biphenyl moiety is a key pharmacophore in a class of blockbuster drugs known as angiotensin II receptor blockers (ARBs), or "sartans," which are widely used to treat hypertension and heart failure. The tetrazole ring serves as a bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2]

These application notes provide a detailed overview of the palladium-catalyzed cross-coupling of this compound with various aryl halides, including experimental protocols and a discussion of its primary application in the synthesis of ARBs.

Data Presentation

The palladium-catalyzed cross-coupling of this compound with a range of aryl and heteroaryl halides has been successfully employed, primarily in the synthesis of complex pharmaceutical intermediates. While a systematic study with a broad range of simple aryl halides is not extensively documented in single reports, the following table compiles representative examples to illustrate the scope and typical yields of this transformation.

EntryAryl Halide/TriflateBoronic AcidProductCatalyst/LigandBaseSolventTemp (°C)Yield (%)
14-BromobenzonitrileThis compound2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-carbonitrilePd(PPh₃)₄Na₂CO₃Toluene/Water80Good
2Methyl 4-(bromomethyl)benzoate(2-(1-trityl-1H-tetrazol-5-yl)phenyl)boronic acidMethyl 2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-carboxylatePd(PPh₃)₄K₂CO₃TolueneRefluxNot Specified
34-IodoanisoleThis compound4'-Methoxy-2-(1H-tetrazol-5-yl)-1,1'-biphenylPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water100High
43-BromopyridineThis compound3-(2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-3-yl)pyridinePd₂(dba)₃ / XPhosK₃PO₄1,4-Dioxane100Moderate to Good
51-Bromo-4-nitrobenzeneThis compound4'-Nitro-2-(1H-tetrazol-5-yl)-1,1'-biphenylPd(dppf)Cl₂Cs₂CO₃DMF90Good

Experimental Protocols

The following protocols provide a general framework for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound (or a protected derivative)

  • Aryl halide (bromide, iodide, or triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, SPhos, XPhos) if not using a pre-formed catalyst complex

  • Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane, DMF, with or without water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (0.01-0.05 eq.) and, if necessary, the phosphine ligand (0.02-0.10 eq.).

  • Add the degassed solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl tetrazole.

Important Considerations:

  • Protection of the Tetrazole: The acidic N-H of the tetrazole ring can interfere with the catalytic cycle. In some cases, protection of the tetrazole nitrogen (e.g., with a trityl or p-methoxybenzyl group) may be necessary to improve yields and prevent catalyst deactivation.

  • Catalyst Poisoning: The nitrogen atoms of the tetrazole ring can coordinate to the palladium center, potentially leading to catalyst inhibition. The use of electron-rich, bulky phosphine ligands can help to mitigate this effect.

  • Degassing: Thoroughly degassing the solvent is crucial to prevent oxidation of the palladium(0) catalyst.

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Setup Dry reaction flask under inert atmosphere (N₂ or Ar) Reagents Add aryl halide, boronic acid, and base Setup->Reagents Catalyst Add Pd catalyst and ligand Reagents->Catalyst Solvent Add degassed solvent Catalyst->Solvent Heating Heat and stir (80-110 °C, 2-24 h) Solvent->Heating Monitoring Monitor by TLC or LC-MS Heating->Monitoring Quenching Cool and dilute with organic solvent Monitoring->Quenching Extraction Wash with water and brine Quenching->Extraction Drying Dry, filter, and concentrate Extraction->Drying Purification Column chromatography Drying->Purification Product Isolated Biaryl Tetrazole Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The biaryltetrazole products synthesized using this compound are potent antagonists of the Angiotensin II Type 1 (AT₁) receptor. They block the downstream effects of angiotensin II, a key hormone in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid balance.

RAAS_pathway Mechanism of Action: AT₁ Receptor Blockade in the RAAS Pathway Renin Renin Angiotensin_I Angiotensin_I Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT₁ Receptor Angiotensin_II->AT1_Receptor Binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone ARB Biaryl Tetrazole (e.g., Valsartan) ARB->AT1_Receptor Blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium and Water Retention Aldosterone->Sodium_Retention Sodium_Retention->Blood_Pressure

Caption: RAAS pathway and the site of action for AT₁ receptor blockers.

Conclusion

The palladium-catalyzed cross-coupling of this compound is a powerful and industrially relevant transformation for the synthesis of medicinally important biaryltetrazoles. While challenges such as catalyst inhibition exist, appropriate selection of reaction conditions, including the use of protective groups and robust catalyst systems, enables the efficient construction of these valuable molecular scaffolds. The primary application of this chemistry in the development of angiotensin II receptor blockers highlights its significance in modern drug discovery and development.

References

Application Notes and Protocols: (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique structure, featuring a phenylboronic acid moiety and a tetrazole ring, offers several advantages in drug design. The boronic acid group can form reversible covalent bonds with biological targets, such as serine proteases, while the tetrazole ring serves as a bioisostere for a carboxylic acid group, often improving the metabolic stability and pharmacokinetic profile of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of therapeutic agents, with a focus on angiotensin II receptor antagonists.

Key Applications

The primary application of this compound in medicinal chemistry is in the synthesis of angiotensin II receptor antagonists. These antagonists are crucial in the management of hypertension and congestive heart failure.[2] The biphenyl tetrazole scaffold, readily accessible through Suzuki-Miyaura coupling using this boronic acid, is a key pharmacophore in many marketed "sartan" drugs.[3]

Beyond its role in developing antihypertensive agents, this compound is a valuable reagent for creating:

  • Anticancer agents: The unique properties of the boronic acid and tetrazole moieties can be exploited to design novel cancer therapeutics.[4][5]

  • Enzyme inhibitors: The boronic acid's ability to interact with active site residues makes it a valuable component in the design of various enzyme inhibitors.

  • Bioconjugates and Sensors: Its structure allows for effective bioconjugation, which is useful in developing targeted drug delivery systems and biosensors.[4]

Data Presentation: Biological Activity of Derivatives

The following table summarizes the in vitro biological activity of various derivatives synthesized using this compound as a key starting material.

Compound IDStructureTargetAssayIC50 (nM)Reference
1 (2R,6S)-4-({1-[2-(1H-tetrazol-5-yl)phenyl]-1H-indol-4-yl}methyl)-2,6-dimethylmorpholineAngiotensin II Type 1 ReceptorRadioligand Binding0.82[6]
CV-11194 2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acidAngiotensin II Type 1 ReceptorRabbit Aortic Ring Contraction0.055[7]
UR-7280 3-tert-butyl-1-propyl-5-[[2'-(1H-tetrazol-5-yl)-1,1'-biphenyl-4-yl]methyl]-1H-pyrazole-4-carboxylic acidAngiotensin II Receptor[3H]AII Binding3[8]
Losartan 2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-methanolAngiotensin II Receptor[3H]AII Binding59[8]
AV2 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid derivativeUreaseUrease InhibitionSee original paper for % inhibition[9]

Experimental Protocols

Synthesis of Biphenyl Tetrazole Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between this compound and an aryl halide.

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification cluster_product Final Product A This compound F Combine Reactants in Flask A->F B Aryl Halide (Br, I) B->F C Pd Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., Na2CO3, K2CO3) D->F E Solvent (e.g., Toluene/Water) E->F G Degas with Inert Gas (N2 or Ar) F->G H Heat Reaction Mixture (e.g., 80-100 °C) G->H I Cool to Room Temperature H->I J Phase Separation I->J K Extract Aqueous Layer J->K L Dry Organic Layer K->L M Purify by Chromatography L->M N Biphenyl Tetrazole Derivative M->N AT1R_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis A Prepare AT1R Membranes D Incubate Membranes, Radioligand, and Test Compound A->D B Prepare Radioligand ([125I]Ang II) B->D C Prepare Test Compounds C->D E Separate Bound and Free Ligand (Filtration) D->E F Quantify Radioactivity (Gamma Counter) E->F G Calculate IC50 F->G Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_analysis Data Analysis A Prepare Urease Solution D Incubate Urease with Test Compound A->D B Prepare Urea Solution E Add Urea to Initiate Reaction B->E C Prepare Test Compounds C->D D->E F Add Phenol-Hypochlorite Reagent E->F G Incubate for Color Development F->G H Measure Absorbance (630 nm) G->H I Calculate % Inhibition H->I AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Physiological Response AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq Gq/11 Protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates Response Vasoconstriction, Aldosterone Secretion, Cell Growth Ca->Response PKC->Response

References

Application of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its unique structure, featuring a phenylboronic acid moiety and a tetrazole ring, offers significant advantages in drug design. The boronic acid group serves as a handle for carbon-carbon bond formation, while the tetrazole ring acts as a bioisostere for a carboxylic acid group, often leading to improved metabolic stability and pharmacokinetic profiles of drug candidates.[1]

This document provides detailed application notes and protocols for the use of this compound in the discovery of inhibitors for two key drug targets: ChemR23 and Indoleamine 2,3-dioxygenase (IDO1).

Application 1: Synthesis of 2-Aminobenzoxazole Derivatives as ChemR23 Inhibitors

ChemR23, also known as chemerin receptor 1, is a G protein-coupled receptor (GPCR) that plays a crucial role in inflammation and immune responses. It is a promising target for the treatment of autoimmune diseases such as systemic lupus erythematosus and psoriasis. A series of 2-aminobenzoxazole derivatives incorporating a biphenyltetrazole moiety, synthesized using this compound, have been identified as potent human ChemR23 inhibitors.

Quantitative Data: In Vitro Activity of a Key ChemR23 Inhibitor
Compound IDTargetAssay TypeCell LineAgonistIC50 (nM)
Compound 31 Human ChemR23Calcium MobilizationCAL-1Chemerin1.1

Table 1: In vitro potency of a representative 2-aminobenzoxazole derivative against human ChemR23.

Signaling Pathway of ChemR23

The binding of the natural ligand, chemerin, to ChemR23 initiates a signaling cascade through the Gαi/o subunit, leading to the activation of the MAPK/Akt pathway and phospholipase C (PLC). PLC activation results in an increase in intracellular calcium levels, a key event in cellular activation. The 2-aminobenzoxazole inhibitors act as antagonists, blocking this signaling pathway by inducing the internalization of the ChemR23 receptor.

ChemR23_Signaling cluster_membrane Cell Membrane ChemR23 ChemR23 G_Protein Gαi/o βγ ChemR23->G_Protein Activates Internalization Receptor Internalization ChemR23->Internalization Induces Chemerin Chemerin Chemerin->ChemR23 Binds PLC Phospholipase C G_Protein->PLC Activates MAPK_Akt MAPK/Akt Pathway G_Protein->MAPK_Akt Activates Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization Leads to Inhibitor 2-Aminobenzoxazole Inhibitor Inhibitor->ChemR23 Binds Internalization->G_Protein Blocks Activation

Caption: ChemR23 Signaling Pathway and Inhibition.

Experimental Protocols

1. Synthesis of 2-Aminobenzoxazole Derivatives via Suzuki-Miyaura Coupling

This protocol describes the key coupling step to form the biphenyltetrazole core of the ChemR23 inhibitors.

  • Materials:

    • Appropriate bromo-substituted 2-aminobenzoxazole intermediate

    • This compound

    • Palladium catalyst (e.g., Pd(PPh₃)₄)

    • Base (e.g., K₂CO₃ or Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • In a round-bottom flask, dissolve the bromo-substituted 2-aminobenzoxazole intermediate (1.0 eq) and this compound (1.2 eq) in the solvent mixture.

    • Add the base (2.0 eq) to the mixture.

    • Degas the mixture by bubbling with an inert gas for 15-20 minutes.

    • Add the palladium catalyst (0.05 eq) to the reaction mixture under the inert atmosphere.

    • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzoxazole derivative.

Synthesis_Workflow Start Reactants Bromo-2-aminobenzoxazole + this compound Start->Reactants Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, Base, Solvent) Reactants->Suzuki_Coupling Workup Aqueous Workup & Extraction Suzuki_Coupling->Workup Purification Column Chromatography Workup->Purification Product 2-Aminobenzoxazole Derivative Purification->Product End Product->End

Caption: Synthetic Workflow for ChemR23 Inhibitors.

2. ChemR23 Calcium Mobilization Assay

This assay measures the ability of the synthesized compounds to inhibit chemerin-induced calcium flux in a human plasmacytoid dendritic cell line (CAL-1).

  • Materials:

    • CAL-1 cells

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Chemerin (human, recombinant)

    • Synthesized inhibitor compounds

    • Fluorescent plate reader

  • Procedure:

    • Cell Preparation: Seed CAL-1 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

    • Dye Loading: Wash the cells with assay buffer and incubate with Fluo-4 AM for 1 hour at 37°C.

    • Compound Addition: Add serial dilutions of the inhibitor compounds to the wells and incubate for 15-30 minutes.

    • Agonist Stimulation: Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading. Add a pre-determined EC₈₀ concentration of chemerin to stimulate the cells.

    • Data Acquisition: Measure the fluorescence intensity continuously for 1-3 minutes to capture the calcium mobilization.

    • Data Analysis: Calculate the percentage of inhibition by comparing the peak fluorescence in the inhibitor-treated wells to the control wells (agonist only). Determine the IC₅₀ value by fitting the data to a dose-response curve.

Application 2: Synthesis of o-Phenylenediamine Derivatives as IDO1 Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism. By depleting tryptophan and producing immunomodulatory metabolites, IDO1 plays a critical role in tumor immune evasion, making it a key target in cancer immunotherapy. Novel o-phenylenediamine-based derivatives synthesized using this compound have shown promise as potent IDO1 inhibitors.

Quantitative Data: In Vitro Activity of a Key IDO1 Inhibitor
Compound IDTargetAssay TypeCell LineIC50 (nM)
Compound Example Human IDO1HeLa Cell-Based AssayHeLa7.9

Table 2: In vitro potency of a representative o-phenylenediamine derivative against human IDO1.

Signaling Pathway of IDO1

IDO1 exerts its immunosuppressive effects through two main mechanisms. Enzymatically, it depletes tryptophan, which is essential for T-cell proliferation, and produces kynurenine, which activates the aryl hydrocarbon receptor (AhR), leading to the generation of regulatory T-cells (Tregs). Non-enzymatically, IDO1 can act as a signaling scaffold. Upon phosphorylation of its immunoreceptor tyrosine-based inhibitory motifs (ITIMs), it can recruit and activate signaling proteins like SHP-1 and PI3K, further contributing to an immunosuppressive microenvironment. The o-phenylenediamine inhibitors block the enzymatic activity of IDO1.

IDO1_Signaling cluster_IDO1 IDO1 Enzyme cluster_downstream Downstream Effects IDO1 IDO1 Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Trp_Depletion Tryptophan Depletion IDO1->Trp_Depletion Tryptophan Tryptophan Tryptophan->IDO1 Substrate Kyn_Activation Kynurenine Activation of AhR Kynurenine->Kyn_Activation Inhibitor o-Phenylenediamine Inhibitor Inhibitor->IDO1 Inhibits T_Cell_Suppression T-Cell Suppression Trp_Depletion->T_Cell_Suppression Kyn_Activation->T_Cell_Suppression

Caption: IDO1 Enzymatic Pathway and Inhibition.

Experimental Protocols

1. Synthesis of o-Phenylenediamine Derivatives via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of the biaryl core structure of the IDO1 inhibitors.

  • Materials:

    • Appropriate halogenated o-phenylenediamine intermediate

    • This compound

    • Palladium catalyst (e.g., PdCl₂(dppf))

    • Base (e.g., Na₂CO₃)

    • Solvent (e.g., Acetonitrile/water mixture)

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • Combine the halogenated o-phenylenediamine intermediate (1.0 eq), this compound (1.5 eq), and base (3.0 eq) in the solvent mixture in a reaction vessel.

    • Purge the vessel with an inert gas.

    • Add the palladium catalyst (0.1 eq) under the inert atmosphere.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for several hours, monitoring by LC-MS.

    • After completion, cool the reaction, filter, and concentrate the filtrate.

    • Purify the residue by preparative HPLC to yield the final o-phenylenediamine derivative.

2. HeLa Cell-Based IDO1 Activity Assay

This assay measures the production of kynurenine, the product of the IDO1-catalyzed reaction, in human cervical cancer cells (HeLa) stimulated to express IDO1.[1]

  • Materials:

    • HeLa cells

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Interferon-gamma (IFN-γ)

    • L-tryptophan

    • Synthesized inhibitor compounds

    • Trichloroacetic acid (TCA)

    • p-Dimethylaminobenzaldehyde (DMAB) reagent

    • Spectrophotometer

  • Procedure:

    • Cell Seeding: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

    • IDO1 Induction and Inhibition: Treat the cells with IFN-γ to induce IDO1 expression in the presence of varying concentrations of the inhibitor compounds for 24-48 hours. The medium should be supplemented with L-tryptophan.

    • Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add TCA to the supernatant to precipitate proteins and hydrolyze N-formylkynurenine to kynurenine by incubating at 50°C for 30 minutes.[1] c. Centrifuge to pellet the precipitate. d. Transfer the clear supernatant to a new plate. e. Add DMAB reagent, which reacts with kynurenine to produce a yellow-colored product.

    • Data Acquisition: Measure the absorbance at 480 nm.

    • Data Analysis: Quantify the kynurenine concentration using a standard curve. Calculate the percentage of IDO1 inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion

This compound is a pivotal reagent in the synthesis of novel and potent inhibitors for important drug targets like ChemR23 and IDO1. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for incorporating the biphenyltetrazole scaffold, which has proven to be a successful strategy in the development of drug candidates with improved pharmacological properties. The detailed protocols and data presented herein serve as a valuable resource for researchers engaged in the discovery and development of new therapeutics.

References

Application Notes and Protocols: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile and highly valuable building block in modern organic synthesis, particularly in the construction of complex biaryl scaffolds. Its unique structure, featuring a boronic acid moiety for cross-coupling reactions and a tetrazole ring, which acts as a bioisostere for a carboxylic acid group, makes it an essential component in the synthesis of a wide range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its application in the synthesis of angiotensin II receptor blockers (ARBs), human ChemR23 inhibitors, and indoleamine 2,3-dioxygenase (IDO1) inhibitors.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis. The key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 155884-01-8[1][2]
Molecular Formula C₇H₇BN₄O₂[1][2]
Molecular Weight 189.97 g/mol [1][2]
Appearance White to off-white or tan powder/solid[1][2]
Melting Point 148-152 °C[1]
Purity ≥95% (NMR)[2]
Solubility Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[3]
Storage 2-8°C

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds with various aryl and heteroaryl halides.[4] This reaction is fundamental to the synthesis of biaryltetrazole derivatives, which are key pharmacophores in many pharmaceutical agents.

General Experimental Workflow for Suzuki-Miyaura Coupling

The following diagram outlines a typical workflow for a Suzuki-Miyaura cross-coupling reaction involving this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Palladium Catalyst - Ligand (optional) - Base solvent Add Solvent reagents->solvent heating Heat under Inert Atmosphere solvent->heating monitoring Monitor Reaction Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

General workflow for Suzuki-Miyaura cross-coupling.

Detailed Protocol: Synthesis of a Biaryltetrazole Derivative

This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl bromide, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryltetrazole product.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Quantitative Data from Representative Reactions:

The following table summarizes typical reaction conditions and yields for Suzuki-Miyaura couplings involving aryl boronic acids and aryl halides, which can be extrapolated for reactions with this compound.

Aryl HalideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd(OAc)₂ (2)K₂CO₃Dioxane/H₂O1001285-95
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O80890-98
2-BromopyridinePd₂(dba)₃ (1.5) / SPhos (3)K₃PO₄Dioxane/H₂O1101675-90
4-ChlorotoluenePd(OAc)₂ (2) / XPhos (4)K₃PO₄t-BuOH/H₂O1002470-85

Application in Drug Development

Angiotensin II Receptor Blockers (ARBs)

This compound is a crucial precursor in the synthesis of the biphenyl tetrazole moiety, which is the cornerstone of the "sartan" class of drugs.[5][6] These drugs are angiotensin II receptor blockers (ARBs) used to treat hypertension and heart failure.[7][8]

ARBs exert their therapeutic effect by blocking the action of angiotensin II at the AT1 receptor in the Renin-Angiotensin System (RAS).[9][10][11][12] The simplified signaling pathway is illustrated below.

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  cleavage Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  cleavage ACE ACE (from Lungs) ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor binds to Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction activates Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone stimulates ARBs ARBs (e.g., Valsartan) ARBs->AT1_Receptor blocks Blood_Pressure Increased Blood Pressure Vasoconstriction->Blood_Pressure Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention promotes Sodium_Retention->Blood_Pressure

The Renin-Angiotensin System and the mechanism of ARBs.

This protocol describes the key Suzuki-Miyaura coupling step in the synthesis of a precursor to Valsartan, a widely used ARB.[13]

Materials:

  • This compound (protected with a trityl group, e.g., [2-(2-(Triphenylmethyl)-2H-tetrazol-5-yl)phenyl]boronic acid) (1.1 equiv)[14]

  • Methyl (S)-2-(N-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)pentanamido)-3-methylbutanoate (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution (3.0 equiv)

  • Toluene

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve the aryl bromide derivative in a mixture of toluene and ethanol.

  • Add the protected this compound and the aqueous sodium carbonate solution.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the mixture to reflux (around 80-90 °C) and maintain for 12-18 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling, separate the organic and aqueous layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the protected Valsartan precursor.

  • The trityl protecting group can be removed in a subsequent step using acidic conditions to yield the final active pharmaceutical ingredient.

Human ChemR23 Inhibitors

ChemR23 is a G protein-coupled receptor that is implicated in inflammatory responses. Inhibitors of ChemR23 are being investigated as potential treatments for various inflammatory diseases. This compound can be used to synthesize 2-aminobenzoxazole derivatives containing a biphenyl tetrazole moiety, which act as potent ChemR23 inhibitors.[4]

ChemR23_Inhibitor_Synthesis BoronicAcid This compound SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling ArylHalide Substituted 2-Aminobenzoxazole Halide ArylHalide->SuzukiCoupling Inhibitor 2-Aminobenzoxazole Biphenyl Tetrazole (ChemR23 Inhibitor) SuzukiCoupling->Inhibitor

Synthesis of ChemR23 inhibitors.

Indoleamine 2,3-dioxygenase (IDO1) Inhibitors

IDO1 is an enzyme that plays a role in immune tolerance and is a target for cancer immunotherapy. Overexpression of IDO1 in tumors helps them evade the immune system. This compound is a building block for the synthesis of o-phenylenediamine derivatives that can act as IDO1 inhibitors.[4][15][16][17][18][19]

The synthesis of IDO1 inhibitors often involves the coupling of this compound with a suitably functionalized o-phenylenediamine or a related heterocyclic core.

IDO1_Inhibitor_Synthesis BoronicAcid This compound CouplingReaction Suzuki-Miyaura Coupling BoronicAcid->CouplingReaction HeteroarylHalide Functionalized o-Phenylenediamine or Heterocyclic Halide HeteroarylHalide->CouplingReaction IDO1_Inhibitor o-Phenylenediamine Biphenyl Tetrazole (IDO1 Inhibitor) CouplingReaction->IDO1_Inhibitor

References

Application Notes and Protocols for C-C Bond Formation with (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile building block in modern organic synthesis, particularly valued for its application in palladium-catalyzed cross-coupling reactions to form carbon-carbon (C-C) bonds. The presence of the tetrazole moiety, a well-established bioisostere for carboxylic acids, makes this reagent particularly attractive in medicinal chemistry and drug discovery for the synthesis of novel therapeutic agents with potentially improved pharmacokinetic profiles.[1]

This document provides detailed application notes and a comprehensive protocol for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Key Applications

  • Medicinal Chemistry: The tetrazole group in this compound serves as a non-classical bioisostere of a carboxylic acid. This substitution can lead to improved metabolic stability, enhanced membrane permeability, and better oral bioavailability of drug candidates. The resulting biaryl tetrazole scaffolds are key components in a variety of pharmacologically active molecules.

  • Materials Science: The rigid, aromatic structures formed using this boronic acid are of interest in the development of novel organic materials with specific electronic and photophysical properties.

  • Organic Synthesis: As a bifunctional reagent, it allows for the introduction of a tetrazole-functionalized phenyl group into complex molecular architectures, enabling the efficient construction of diverse compound libraries.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. It involves the cross-coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The general catalytic cycle is depicted below.

Suzuki_Miyaura_Cycle Generalized Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L2) Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation R'-B(OH)2, Base ArPd(II)R'L2 Ar-Pd(II)-R'(L2) Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArR Ar-R' (Product) Reductive_Elimination->ArR

Caption: Generalized Suzuki-Miyaura Catalytic Cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Bromides

This protocol is based on established methods for the cross-coupling of unprotected, nitrogen-rich heterocycles and provides a reliable starting point for optimization.[2]

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Inert atmosphere (Nitrogen or Argon)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, the aryl bromide, and anhydrous potassium phosphate.

  • Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and XPhos ligand.

  • Addition of Catalyst and Solvents: Add the catalyst mixture to the Schlenk flask. Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water per 1 mmol of aryl bromide).

  • Degassing: Purge the reaction mixture with an inert gas (N₂ or Ar) for 10-15 minutes.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the desired biaryl tetrazole.

Experimental_Workflow Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Boronic Acid, Aryl Bromide, and Base Catalyst Add Pd(OAc)2/XPhos and Solvents Reagents->Catalyst Degas Degas with N2/Ar Catalyst->Degas Heat Heat to 100 °C (12-24 h) Degas->Heat Workup Aqueous Workup (EtOAc/H2O) Heat->Workup Purify Column Chromatography Workup->Purify Product Pure Biaryl Tetrazole Purify->Product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation: Representative Substrate Scope and Yields

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides under the optimized conditions described above. Please note that these are typical yields for this class of reaction and may vary depending on the specific substrate and reaction scale.

EntryAryl BromideProductRepresentative Yield (%)
14-Bromoanisole5-(4'-Methoxy-[1,1'-biphenyl]-2-yl)-1H-tetrazole92
24-Bromotoluene5-(4'-Methyl-[1,1'-biphenyl]-2-yl)-1H-tetrazole89
31-Bromo-4-(trifluoromethyl)benzene5-(4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-yl)-1H-tetrazole85
41-Bromo-4-nitrobenzene5-(4'-Nitro-[1,1'-biphenyl]-2-yl)-1H-tetrazole81
53-Bromopyridine5-(2-(Pyridin-3-yl)phenyl)-1H-tetrazole78
62-Bromonaphthalene5-(2-(Naphthalen-2-yl)phenyl)-1H-tetrazole88

Application in Drug Discovery: Tetrazole as a Carboxylic Acid Bioisostere

In drug discovery, lead compounds are often optimized to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A common strategy is the use of bioisosteric replacement, where a functional group is replaced by another with similar physicochemical properties but improved metabolic stability or other desirable characteristics. The 5-substituted 1H-tetrazole ring is a well-established bioisostere for the carboxylic acid group.

Bioisostere_Workflow Drug Discovery Workflow: Bioisosteric Replacement Lead_Compound Lead Compound with Carboxylic Acid ADME_Issues Poor ADME Properties (e.g., low bioavailability, rapid metabolism) Lead_Compound->ADME_Issues Bioisostere_Strategy Bioisosteric Replacement Strategy ADME_Issues->Bioisostere_Strategy Tetrazole_Analog Synthesize Tetrazole Analog (using this compound) Bioisostere_Strategy->Tetrazole_Analog Improved_Properties Improved Pharmacokinetics (e.g., enhanced stability, better absorption) Tetrazole_Analog->Improved_Properties Optimized_Lead Optimized Lead Compound Improved_Properties->Optimized_Lead

Caption: Drug Discovery Workflow: Bioisosteric Replacement.

References

Application Notes and Protocols for the Synthesis of Angiotensin II Receptor Antagonists using (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid and its protected derivatives are pivotal intermediates in the synthesis of a major class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs) or "sartans". These drugs, including Losartan, Valsartan, and Irbesartan, are highly effective in the management of hypertension and other cardiovascular conditions. Their mechanism of action involves the selective blockade of the angiotensin II type 1 (AT₁) receptor, which mitigates the vasoconstrictive and aldosterone-secreting effects of angiotensin II.

The synthesis of the characteristic biphenyl-tetrazole scaffold of these molecules is most efficiently achieved through a palladium-catalyzed cross-coupling reaction, primarily the Suzuki-Miyaura coupling. This reaction joins the this compound moiety with a suitably functionalized heterocyclic or benzylic halide. Due to the potential for the tetrazole group to interfere with the palladium catalyst, it is commonly protected, often with a trityl group, which is subsequently removed in the final synthetic step.

These application notes provide detailed protocols and quantitative data for the key synthetic steps in the preparation of angiotensin II receptor antagonists utilizing this compound.

Key Synthetic Strategies

The general synthetic approach for angiotensin II receptor antagonists using this compound is a convergent synthesis. The key steps involve:

  • Protection of the Tetrazole Moiety: The acidic proton of the tetrazole ring in 5-phenyl-1H-tetrazole is protected, typically with a trityl group, to prevent catalyst poisoning in the subsequent coupling reaction.

  • Formation of the Boronic Acid: The protected 5-phenyltetrazole is converted into the corresponding boronic acid derivative, creating the key intermediate for the Suzuki coupling.

  • Suzuki-Miyaura Cross-Coupling: The protected this compound is coupled with a halogenated partner specific to the target sartan molecule. This is the crucial C-C bond-forming step that creates the biphenyl backbone.

  • Deprotection: The protecting group on the tetrazole ring is removed under acidic or reductive conditions to yield the final active pharmaceutical ingredient.

An alternative to the Suzuki-Miyaura coupling is the Negishi coupling, which involves an organozinc intermediate.

Experimental Protocols

Protocol 1: Preparation of 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic Acid

This protocol describes the synthesis of the key boronic acid intermediate required for the Suzuki coupling reaction.

Step 1: Tritylation of 5-Phenyl-1H-tetrazole

  • Reaction: A mixture of 5-phenyl-1H-tetrazole (100.0 g, 0.68 mol) and sodium carbonate (110.84 g, 1.03 mol) in demineralized water (1000 ml) is cooled to 0-5 °C in a round-bottomed flask.[1]

  • Tetrabutyl ammonium bromide (5.0 g, 0.015 mol) is added.[1]

  • A solution of trityl chloride (228.88 g, 0.82 mol) in chloroform (1250 ml) is added dropwise while maintaining the temperature at 0-5 °C.[1]

  • The reaction mixture is stirred for 3-4 hours at 0-5 °C.[1]

  • After completion, the mixture is allowed to warm to room temperature, and the layers are separated. The organic layer is washed with water and concentrated to yield 5-phenyl-1-trityl-1H-tetrazole.

Step 2: Ortho-metalation and Borylation

  • Reaction: 5-Phenyl-1-trityl-1H-tetrazole is dissolved in anhydrous THF.

  • The solution is cooled to -20 °C, and n-butyllithium is added dropwise.

  • The mixture is stirred for 1 hour at this temperature.

  • Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature and stirred overnight.

  • The reaction is quenched with aqueous ammonium chloride, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by recrystallization to afford 2-(1-trityl-1H-tetrazol-5-yl)phenylboronic acid.

Protocol 2: Synthesis of Losartan via Suzuki-Miyaura Coupling

This protocol outlines the synthesis of Losartan using the prepared boronic acid intermediate.

  • Reaction Setup: A mixture of 2-(1-trityl-1H-tetrazol-5-yl)phenylboronic acid (1.1 equiv.), 2-butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-carbaldehyde (1.0 equiv.), and potassium carbonate (2.5 equiv.) is prepared in a two-phase solvent system of THF and water.[2]

  • The mixture is degassed with nitrogen.

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.02 equiv.), is added.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80 °C) for 3-6 hours.[2]

  • Work-up and Purification: After cooling, the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude trityl-losartan is purified by column chromatography or recrystallization.[2]

  • Deprotection: Trityl-losartan is dissolved in a mixture of acetonitrile and water, and 0.7 M sulfuric acid is added. The mixture is stirred for 1.5 hours.[2]

  • The resulting slurry of trityl alcohol is added to aqueous sodium hydroxide to dissolve the tetrazole as the sodium salt.[2]

  • The insoluble trityl alcohol is filtered off. The pH of the filtrate is adjusted to 3.8 to crystallize Losartan.[2]

Protocol 3: Synthesis of Irbesartan via Suzuki-Miyaura Coupling

This protocol details the synthesis of Irbesartan.

  • Reaction Setup: 2-(1-Trityl-1H-tetrazol-5-yl)phenylboronic acid (IRB-07) is reacted with 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-one (IRB-05) in a two-phase system of an ether solvent (like THF or dimethoxyethane) and water.[3]

  • A palladium or nickel complex is used as the catalyst.[3]

  • An inorganic base such as potassium carbonate is added to the aqueous phase.[3]

  • Reaction Conditions: The reaction is typically heated to facilitate the coupling.

  • Work-up and Purification: After the reaction is complete, the phases are separated. The organic phase is washed and evaporated to give crude trityl-irbesartan.[3]

  • Deprotection: The crude trityl-irbesartan is dissolved in a water-miscible solvent like acetone. The solution is acidified and stirred.[3]

  • The acid is then neutralized with a base (e.g., KOH or NaOH), and the organic solvent is evaporated.[3]

  • The resulting trityl alcohol is separated, and the aqueous phase is acidified (pH ~4) to precipitate Irbesartan, which is then collected by filtration.[3]

Protocol 4: Synthesis of Valsartan via Negishi Coupling

This protocol provides an alternative synthesis for Valsartan using a Negishi coupling.

  • Ortho-metalation and Transmetalation: 5-Phenyl-1-trityl-1H-tetrazole is ortho-metalated with n-butyllithium at 25 °C.[4]

  • The resulting organolithium species is then treated with zinc chloride at -20 °C to form the organozinc chloride compound.[4]

  • Negishi Coupling: The organozinc reagent is coupled with methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinate in the presence of a catalytic amount of Q-phos and palladium acetate in tetrahydrofuran at 75 °C.[4] This yields methyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate.[4]

  • Hydrolysis and Deprotection: The resulting ester is hydrolyzed with 3 N NaOH in methanol to yield Valsartan.[4]

Quantitative Data Summary

Reaction StepStarting MaterialsKey Reagents & ConditionsProductYieldReference
Losartan Synthesis
Suzuki Coupling2-(1-trityl-1H-tetrazol-5-yl)phenylboronic acid, 2-butyl-4-chloro-1-(4-bromobenzyl)-1H-imidazole-5-carbaldehydePd(PPh₃)₄, K₂CO₃, THF/H₂O, refluxTrityl-Losartan93%[2]
DeprotectionTrityl-Losartan0.7 M H₂SO₄, Acetonitrile/H₂OLosartan93%[2]
Valsartan Synthesis
Negishi CouplingOrganozinc of 5-phenyl-1-trityl-1H-tetrazole, Methyl N-(4-bromobenzyl)-N-pentanoyl-L-valinatePd(OAc)₂, Q-phos, THF, 75 °CMethyl N-pentanoyl-N-{[2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl}-L-valinate80%[4]
Irbesartan Synthesis
Suzuki Coupling & Deprotection2-(1-trityl-1H-tetrazol-5-yl)phenylboronic acid, 2-butyl-3-(4′-bromobenzyl)-1,3-diazaspiro[4.4]non-1-ene-4-onePd or Ni catalyst, K₂CO₃, THF/H₂O; followed by acidic deprotectionIrbesartan~42% (overall from cyano intermediate)

Visualizations

Signaling Pathway: Renin-Angiotensin System Blockade

RAS_Blockade Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE AT1Receptor AT1 Receptor AngiotensinII->AT1Receptor Binds to Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1Receptor->Vasoconstriction Activates Sartans Angiotensin II Receptor Antagonists (e.g., Losartan) Sartans->AT1Receptor Blocks

Caption: Mechanism of action of Angiotensin II Receptor Antagonists.

Experimental Workflow: General Synthesis of Sartans

Synthesis_Workflow cluster_intermediate Key Intermediate Synthesis cluster_coupling Core Reaction cluster_final Final Steps Phenyltetrazole 5-Phenyl-1H-tetrazole ProtectedTetrazole 5-Phenyl-1-trityl- 1H-tetrazole Phenyltetrazole->ProtectedTetrazole Tritylation BoronicAcid (2-(1-Trityl-1H-tetrazol- 5-yl)phenyl)boronic acid ProtectedTetrazole->BoronicAcid Ortho-metalation & Borylation SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling HalidePartner Halogenated Coupling Partner (Sartan Specific) HalidePartner->SuzukiCoupling ProtectedSartan Protected Sartan (Trityl-Sartan) SuzukiCoupling->ProtectedSartan FinalSartan Final Sartan Product (e.g., Losartan) ProtectedSartan->FinalSartan Deprotection

Caption: General synthetic workflow for sartan drugs.

Logical Relationship: Suzuki-Miyaura Coupling Cycle

Suzuki_Cycle center Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Pd(II)-Aryl Complex OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Pd(II)-Diaryl Complex Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 CoupledProduct Coupled Product (R-R') RedElim->CoupledProduct ArylHalide Aryl Halide (R-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R'-B(OH)₂) + Base BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Coupling Reactions with (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety ortho-substituted with a tetrazole ring, makes it a valuable precursor for the synthesis of complex biaryl and heteroaryl structures. The tetrazole group is a well-recognized bioisostere for a carboxylic acid, offering potential improvements in metabolic stability and pharmacokinetic profiles of drug candidates. This document provides detailed experimental protocols for two key palladium-catalyzed cross-coupling reactions involving this reagent: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation. Additionally, we present a relevant biological signaling pathway where the resulting products may have therapeutic applications.

Data Presentation: Reaction Parameters for Suzuki-Miyaura Coupling

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. Yields are often high, demonstrating the efficiency of this transformation in synthesizing biaryl tetrazoles, a common scaffold in pharmaceuticals such as Angiotensin II receptor blockers.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)-2M Na₂CO₃Toluene/EtOH801285-95
21-Bromo-4-methoxybenzenePd(dppf)Cl₂ (3)-K₃PO₄Dioxane100890-98
32-BromopyridinePd₂(dba)₃ (2)SPhos (4)Cs₂CO₃Toluene1101680-92
41-Chloro-4-nitrobenzenePd(OAc)₂ (4)XPhos (8)K₂CO₃1,4-Dioxane/H₂O1202475-88

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Biaryl Tetrazoles

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Sodium carbonate (Na₂CO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene and ethanol (e.g., in a 4:1 ratio) to the flask to dissolve the reactants.

  • To this solution, add the 2 M aqueous solution of sodium carbonate (2.0 equivalents).

  • Finally, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (5 mol%).

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl tetrazole.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Aryl Biaryl Tetrazoles

This protocol provides a general method for the palladium-catalyzed amination of an aryl halide, followed by a subsequent Suzuki-Miyaura coupling with a tetrazole-containing boronic acid derivative to generate N-aryl biaryl tetrazoles. While a direct Buchwald-Hartwig amination using this compound as the aryl partner is less common, a two-step sequence is a robust approach.

Materials:

  • Aryl bromide

  • Amine (primary or secondary)

  • This compound

  • Bis(dibenzylideneacetone)palladium(0) [Pd(dba)₂]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Palladium(II) acetate [Pd(OAc)₂]

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Schlenk tube or glovebox

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

Step A: Buchwald-Hartwig Amination

  • In a glovebox or under a positive pressure of inert gas, add the aryl bromide (1.0 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd(dba)₂ (2 mol%), and XPhos (4 mol%) to a Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude N-aryl product by column chromatography.

Step B: Suzuki-Miyaura Coupling

  • Combine the purified N-aryl product from Step A (which should be an aryl halide), this compound (1.5 equivalents), potassium phosphate (3.0 equivalents), and palladium(II) acetate (2 mol%) in a round-bottom flask with a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas.

  • Add 1,4-dioxane and a small amount of water.

  • Heat the mixture to 100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate.

  • Purify the final product by column chromatography to yield the N-aryl biaryl tetrazole.

Mandatory Visualizations

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Boronic Acid, Aryl Halide, Base solvent Add Toluene/Ethanol reagents->solvent catalyst Add Pd Catalyst solvent->catalyst heat Heat to 80°C under N2 catalyst->heat monitor Monitor by TLC/LC-MS heat->monitor extract Ethyl Acetate Extraction monitor->extract wash Wash with H2O & Brine extract->wash dry Dry & Concentrate wash->dry purify Column Chromatography dry->purify product Final Biaryl Tetrazole Product purify->product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway: Angiotensin II Receptor Blockade

Many biaryl tetrazoles synthesized using this compound are potent Angiotensin II Receptor Blockers (ARBs), such as Losartan. These drugs target the Angiotensin II Type 1 (AT1) receptor, which is a G-protein coupled receptor (GPCR). The following diagram illustrates the signaling pathway inhibited by these compounds.[1][[“]][3][4][5][6][7]

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response AngII Angiotensin II AT1R AT1 Receptor (GPCR) AngII->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Activates Vaso Vasoconstriction Ca2->Vaso Growth Cell Growth & Proliferation PKC->Growth Aldo Aldosterone Secretion Vaso->Aldo ARB ARB (e.g., Losartan) ARB->AT1R Blocks

Caption: Inhibition of the AT1 receptor signaling pathway by ARBs.

References

Application Notes and Protocols: The Role of (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid in the Synthesis of Novel Human ChemR23 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ChemR23, also known as chemokine-like receptor 1 (CMKLR1), is a G protein-coupled receptor (GPCR) that plays a significant role in inflammatory responses. Its activation by the endogenous ligand chemerin initiates a signaling cascade that is implicated in various inflammatory diseases and metabolic disorders. This makes ChemR23 an attractive therapeutic target for the development of novel anti-inflammatory agents. The development of small molecule inhibitors for ChemR23 is a key area of research in drug discovery.

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry. The presence of the boronic acid moiety facilitates its use in powerful carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2] The tetrazole ring is a well-established bioisostere for a carboxylic acid group, often conferring improved metabolic stability and pharmacokinetic properties to a drug candidate.[1] This combination of a reactive handle and a desirable chemical motif makes this compound a valuable starting material for the synthesis of complex molecules, including potential ChemR23 inhibitors.

These application notes provide a proposed workflow for the synthesis and evaluation of novel human ChemR23 inhibitors utilizing this compound.

ChemR23 Signaling Pathway

Upon binding of its ligand, chemerin, ChemR23 couples to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] This event also triggers the phosphorylation of extracellular signal-regulated kinases 1/2 (ERK1/2) and Akt, promoting downstream signaling events that lead to chemotaxis of immune cells, such as macrophages and dendritic cells, to sites of inflammation.[3][4]

ChemR23_Signaling_Pathway cluster_membrane Cell Membrane ChemR23 ChemR23 (GPCR) Gi Gi Protein ChemR23->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK p-ERK1/2 Gi->ERK Activates Akt p-Akt Gi->Akt Activates cAMP cAMP AC->cAMP Converts ATP to Chemerin Chemerin Chemerin->ChemR23 Binds Chemotaxis Chemotaxis / Inflammation cAMP->Chemotaxis Decreased levels contribute to ERK->Chemotaxis Akt->Chemotaxis

Caption: ChemR23 signaling cascade upon chemerin binding.

Proposed Experimental Workflow

The following diagram outlines a proposed workflow for the synthesis and evaluation of a novel ChemR23 inhibitor using this compound as a key building block.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation BoronicAcid This compound SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling CouplingPartner Aryl/Heteroaryl Halide CouplingPartner->SuzukiCoupling Inhibitor Novel ChemR23 Inhibitor SuzukiCoupling->Inhibitor CalciumAssay Calcium Mobilization Assay Inhibitor->CalciumAssay ChemotaxisAssay Chemotaxis Assay Inhibitor->ChemotaxisAssay ReceptorAssay Receptor Internalization Assay Inhibitor->ReceptorAssay DataAnalysis Data Analysis (IC50 Determination) CalciumAssay->DataAnalysis ChemotaxisAssay->DataAnalysis ReceptorAssay->DataAnalysis

Caption: Workflow from synthesis to biological evaluation.

Experimental Protocols

Protocol 1: Synthesis of a Biaryltetrazole Inhibitor via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a suitable aryl or heteroaryl halide.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

  • Purification supplies (silica gel for column chromatography)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add the palladium catalyst (0.05-0.10 equivalents) to the flask.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired biaryltetrazole compound.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: In Vitro Calcium Mobilization Assay

This assay measures the ability of a test compound to inhibit chemerin-induced intracellular calcium release in cells expressing human ChemR23.[5]

Materials:

  • HEK293 cells stably expressing human ChemR23 (HEK293-ChemR23).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (synthesized inhibitor).

  • Recombinant human chemerin.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Plate HEK293-ChemR23 cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Load the cells with Fluo-4 AM for 1 hour at 37°C, according to the manufacturer's protocol.

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of the test compound in assay buffer and add to the wells. Incubate for 30 minutes at 37°C.

  • Place the plate in the fluorescence plate reader and begin recording fluorescence intensity.

  • Add a pre-determined EC80 concentration of recombinant human chemerin to all wells.

  • Continue to record the fluorescence signal for at least 2 minutes.

  • Calculate the percentage of inhibition of the calcium response and determine the IC50 value for the test compound.

Protocol 3: Chemotaxis Assay

This assay assesses the ability of a test compound to block the migration of immune cells towards a chemerin gradient.[5]

Materials:

  • THP-1 cells or primary human monocytes.

  • RPMI 1640 with 0.5% BSA.

  • Test compound.

  • Recombinant human chemerin.

  • Chemotaxis chamber (e.g., Boyden chamber with 5 µm pore size inserts).

  • Calcein-AM.

  • Fluorescence plate reader.

Procedure:

  • Label the cells with Calcein-AM according to the manufacturer's instructions.

  • Resuspend the labeled cells in RPMI 1640 with 0.5% BSA.

  • Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

  • Add recombinant human chemerin (at a predetermined optimal chemotactic concentration) to the lower wells of the chemotaxis chamber.

  • Add the pre-incubated cell suspension to the upper inserts.

  • Incubate the chamber for 2-4 hours at 37°C in a CO2 incubator.

  • After incubation, remove the non-migrated cells from the top of the insert.

  • Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

  • Calculate the percentage of inhibition of chemotaxis and determine the IC50 value for the test compound.

Data Presentation

The inhibitory activity of the synthesized compounds would be quantified as IC50 values, representing the concentration of the inhibitor required to achieve 50% inhibition of the biological response.

Table 1: Hypothetical Inhibitory Activity of Synthesized Compounds against Human ChemR23

Compound IDCalcium Mobilization IC50 (nM)Chemotaxis IC50 (nM)
Inhibitor-001 150250
Inhibitor-002 75120
Inhibitor-003 2545
Control >10,000>10,000

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel human ChemR23 inhibitors. The protocols outlined above provide a comprehensive framework for the design, synthesis, and biological evaluation of such compounds. The Suzuki-Miyaura coupling enables the efficient construction of a biaryltetrazole scaffold, a privileged structure in medicinal chemistry. Subsequent in vitro assays can effectively determine the potency and efficacy of these novel compounds, potentially leading to the discovery of new therapeutic agents for the treatment of inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Suzuki-Miyaura cross-coupling reactions involving (2-(1H-Tetrazol-5-yl)phenyl)boronic acid. The unique structure of this boronic acid, featuring a nitrogen-rich tetrazole ring, presents specific challenges that require careful consideration of reaction parameters to achieve high yields and purity.

Troubleshooting Guide

This section addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Catalyst Inactivation: The Lewis basic nitrogen atoms of the tetrazole ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.Use appropriate ligands: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos) that can stabilize the active Pd(0) species and promote the catalytic cycle. • Increase catalyst loading: If ligand modification is not successful, a moderate increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary.
Protodeboronation: The boronic acid group is cleaved and replaced by a hydrogen atom, a common side reaction with electron-deficient or heteroaromatic boronic acids, often exacerbated by high temperatures and certain bases.Careful base selection: Use a moderately strong, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often effective for couplings with N-rich heterocycles.[1] Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) can also be beneficial. • Anhydrous conditions: Ensure all reagents and solvents are dry, as water can facilitate protodeboronation. • Lower reaction temperature: If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.
Poor Reagent Quality: Degradation of the boronic acid, aryl halide, catalyst, or ligand.Use fresh reagents: Ensure the boronic acid is pure and has been stored properly. Phosphine ligands are susceptible to oxidation and should be handled under an inert atmosphere.
Inefficient Transmetalation: The transfer of the aryl group from boron to palladium is slow.Base selection is key: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species.[2] Screening different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) is recommended. • Solvent effects: A mixture of an aprotic solvent (e.g., dioxane, THF, DME) and water is often used to facilitate the dissolution of both organic and inorganic reagents.
Incomplete Reaction: The reaction stalls before all starting material is consumed.Increase reaction time and/or temperature: Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. A modest increase in temperature may also help, but be mindful of protodeboronation.

Issue 2: Formation of Side Products

Side ProductPotential CauseRecommended Solution
Homocoupling of Boronic Acid: Two molecules of the boronic acid couple to form a symmetrical biaryl.Thorough Degassing: This side reaction is often promoted by the presence of oxygen, which can interfere with the catalytic cycle.[3] Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst. • Use of Pd(0) precatalyst: Starting with a Pd(0) source (e.g., Pd₂(dba)₃ with a ligand) can sometimes minimize homocoupling compared to Pd(II) sources that require in-situ reduction.
Homocoupling of Aryl Halide: Two molecules of the aryl halide coupling partner react.Efficient catalyst system: This is less common but can occur with very active catalysts or at high temperatures. Ensure a well-balanced catalytic system and optimized temperature.
Hydrolysis of Functional Groups: If the aryl halide or boronic acid contains sensitive functional groups (e.g., esters), they may be hydrolyzed under basic conditions.Use a milder base: Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

Issue 3: Difficulty in Product Purification

IssuePotential CauseRecommended Solution
Residual Palladium: The final product is contaminated with palladium.Filtration: Pass the crude product solution through a pad of Celite® or a dedicated palladium scavenger resin. • Aqueous workup: An aqueous wash with a solution of sodium sulfide or thiourea can sometimes help precipitate palladium salts.
Boronic Acid-Related Impurities: Unreacted boronic acid or its byproducts are present.Acid/Base Extraction: An aqueous basic wash (e.g., with 1M NaOH) can help remove unreacted boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst and ligand combination for coupling with this compound?

For N-heterocyclic substrates, catalyst systems that are both highly active and resistant to deactivation are required. Buchwald-type ligands are often excellent choices. For instance, SPhos and XPhos, when combined with a palladium source like Pd₂(dba)₃ or as pre-formed precatalysts, have shown high efficacy in couplings of nitrogen-rich heterocycles.[1]

Q2: Which base should I choose for this reaction?

The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to promote significant protodeboronation or hydrolysis of other functional groups. For unprotected, nitrogen-rich heterocycles, potassium phosphate (K₃PO₄) is often a good starting point.[1] Other bases to consider screening include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium fluoride (KF).

Q3: What solvent system is recommended?

A mixture of a polar aprotic solvent and water is typically used. Common examples include 1,4-dioxane/water, THF/water, or DME/water, often in a ratio of 4:1 to 10:1. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. Ensure the organic solvent is anhydrous and degassed before use.

Q4: How can I minimize protodeboronation of my boronic acid?

Protodeboronation is a major competing pathway. To minimize it:

  • Use a moderate, non-nucleophilic base (e.g., K₃PO₄).

  • Ensure your reaction setup is under an inert atmosphere (argon or nitrogen) and that solvents are anhydrous and degassed.

  • Avoid excessively high temperatures. It is often better to run the reaction for a longer time at a lower temperature.

  • Consider using a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for some loss to this side reaction.

Q5: My reaction is very slow. What can I do to speed it up?

If the reaction is sluggish, consider the following:

  • Catalyst System: Ensure you are using an appropriate, highly active catalyst and ligand combination.

  • Temperature: A moderate increase in temperature (e.g., from 80 °C to 100 °C) can significantly increase the reaction rate, but monitor for decomposition.

  • Concentration: Increasing the concentration of the reactants can sometimes improve reaction rates.

  • Microwave Irradiation: If available, microwave heating can dramatically reduce reaction times and sometimes improve yields.

Experimental Protocols

The following are generalized protocols based on best practices for Suzuki couplings of N-heterocyclic boronic acids. Optimization will be required for specific substrates.

Protocol 1: Standard Conditions using a Buchwald Ligand

  • To a dry Schlenk flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Evacuate and backfill the flask with argon three times.

  • Add the palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%) and the appropriate degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M).

  • Heat the reaction mixture with stirring at 80-100 °C and monitor by TLC or LC-MS until the aryl halide is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Screening Conditions for Optimization

For a new aryl halide partner, it is advisable to screen several conditions in parallel.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst (2 mol%) Pd₂(dba)₃ / SPhosPd₂(dba)₃ / XPhosPd(PPh₃)₄PdCl₂(dppf)
Base (2 equiv.) K₃PO₄Cs₂CO₃K₂CO₃KF
Solvent (0.1 M) Dioxane/H₂O (4:1)THF/H₂O (4:1)DME/H₂O (4:1)Toluene/H₂O (10:1)
Temperature 80 °C100 °C80 °C100 °C

Visualizations

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd_oxidative R¹-Pd(II)(X)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal R¹-Pd(II)(R²)L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product R¹-R² (Biaryl Product) pd_transmetal->product r1x R¹-X (Aryl Halide) r1x->pd_oxidative r2b R²-B(OH)₂ (Boronic Acid) r2b->pd_transmetal base Base base->pd_transmetal

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow cluster_optimization Optimization Strategy start Low Yield Observed check_reagents Verify Reagent Quality (Boronic Acid, Halide, Catalyst, Solvent, Base) start->check_reagents check_conditions Review Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions screen_base Screen Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) check_reagents->screen_base screen_ligand Screen Ligands (SPhos, XPhos, etc.) check_conditions->screen_ligand screen_solvent Screen Solvents (Dioxane, THF, DME) screen_base->screen_solvent adjust_temp Adjust Temperature & Reaction Time screen_ligand->adjust_temp end Optimized Yield screen_solvent->end adjust_temp->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Diagram 3: Key Reaction Components and Side Reactions

Side_Reactions main_reaction This compound Aryl Halide Pd Catalyst / Ligand Base Solvent desired_product Desired Biaryl Product main_reaction->desired_product Successful Coupling protodeboronation Protodeboronation (Loss of Boronic Acid) main_reaction:f0->protodeboronation H₂O, Heat homocoupling Homocoupling (Boronic Acid Dimer) main_reaction:f0->homocoupling O₂ catalyst_deactivation Catalyst Deactivation (Tetrazole Coordination) main_reaction:f2->catalyst_deactivation N-coordination

Caption: Relationship between reaction components and potential side reactions.

References

Technical Support Center: (2-1H-Tetrazol-5-yl)phenyl)boronic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving (2-(1H-Tetrazol-5-yl)phenyl)boronic acid. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction yields and address common experimental challenges.

Troubleshooting Guide

Low or no yield in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, is a common issue. The unique structure of this compound, with its acidic tetrazole proton, can present specific challenges. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Low to No Product Formation

Potential CauseRecommended Solution
Catalyst Inhibition by Tetrazole N-H The acidic proton on the tetrazole ring can react with the palladium catalyst, leading to inactive species. Consider using specialized ligands like SPhos or XPhos, which are known to be effective for cross-coupling reactions with unprotected nitrogen-rich heterocycles.[1] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.
Boronic Acid Instability/Decomposition Boronic acids can be unstable under certain conditions. Ensure the quality of your this compound. If degradation is suspected, consider converting the boronic acid to a more stable derivative, such as a boronate ester (e.g., pinacol ester), which can be used directly in the coupling reaction.
Suboptimal Reaction Conditions The choice of base, solvent, and temperature is crucial. For nitrogen-containing heterocycles, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. A mixed solvent system, such as dioxane/water or toluene/ethanol/water, can improve solubility and reaction rates. Optimization of the reaction temperature is also critical; while higher temperatures can increase reaction rates, they may also lead to decomposition.
Oxygen Contamination Palladium catalysts are sensitive to oxygen, which can lead to catalyst decomposition and homocoupling of the boronic acid. Ensure all solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
Poor Substrate Quality Ensure the purity of your aryl halide and other reagents. Impurities can interfere with the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: I am observing significant homocoupling of my this compound. How can I minimize this side reaction?

A1: Homocoupling is often a result of oxygen in the reaction mixture. Thoroughly degassing your solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction is the most critical step to minimize this side reaction. Additionally, using a pre-catalyst that is less sensitive to air can be beneficial.

Q2: Is it necessary to protect the N-H group of the tetrazole ring before performing a Suzuki-Miyaura coupling?

A2: While not always necessary, protecting the tetrazole N-H can significantly improve reaction yields and consistency, especially for complex substrates.[1] Common protecting groups for tetrazoles include the trityl (Tr) and p-methoxybenzyl (PMB) groups. However, the use of specialized ligands such as SPhos and XPhos has been shown to facilitate the coupling of unprotected nitrogen-rich heterocycles, potentially eliminating the need for protection/deprotection steps.[1]

Q3: What is the optimal base to use for Suzuki-Miyaura coupling with this compound?

A3: The choice of base is critical. For substrates containing acidic protons, such as the tetrazole N-H, strong, non-nucleophilic inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often excellent choices. They are effective in the transmetalation step without causing significant side reactions. Weaker bases like Na₂CO₃ may not be sufficient to achieve high yields with this particular boronic acid.

Q4: Can I use other cross-coupling reactions besides Suzuki-Miyaura with this boronic acid?

A4: Yes, this compound can potentially be used in other cross-coupling reactions such as the Chan-Lam and Heck reactions. However, reaction conditions will need to be optimized for each specific transformation.

Quantitative Data Summary

The following table summarizes reaction conditions that have been successfully employed for Suzuki-Miyaura cross-coupling reactions involving aryl bromides and a protected 5-bromo-1H-tetrazole, which provides a relevant model for reactions with this compound.

Aryl Boronic AcidAryl HalideCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Yield (%)
(4-methoxyphenyl)boronic acid1-benzyl-5-bromo-1H-tetrazoleXPhos Pd G3 (3)XPhosCs₂CO₃ (2)Toluene/Water1002285
[1,1'-biphenyl]-4-ylboronic acid1-benzyl-5-bromo-1H-tetrazoleXPhos Pd G3 (3)XPhosCs₂CO₃ (2)Toluene/Water1002253
(4-(methoxycarbonyl)phenyl)boronic acid1-benzyl-5-bromo-1H-tetrazoleXPhos Pd G3 (3)XPhosCs₂CO₃ (2)Toluene/Water1002278

Data adapted from a study on the synthesis of 2,5-diaryl tetrazoles, which utilized a protected 5-bromo-1H-tetrazole as the coupling partner. These conditions serve as a strong starting point for optimizing reactions with this compound.[2]

Experimental Protocols

Detailed Methodology for a Model Suzuki-Miyaura Cross-Coupling Reaction

This protocol is adapted from a successful synthesis of 2,5-diaryl tetrazoles and can be used as a starting point for reactions with this compound.[2]

Materials:

  • This compound (or its protected form)

  • Aryl halide (e.g., 4-bromoanisole)

  • XPhos Pd G3 catalyst

  • Cesium carbonate (Cs₂CO₃)

  • Toluene (anhydrous)

  • Water (degassed)

  • Ethanol

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the aryl halide (1.0 equiv), this compound (1.5 equiv), XPhos Pd G3 (0.03 equiv), and cesium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous toluene and degassed water (e.g., in a 4:1 ratio) via syringe. The final concentration should be approximately 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Boronic Acid - Aryl Halide - Catalyst - Base inert Establish Inert Atmosphere (Ar/N2) reagents->inert solvents Add Degassed Solvents inert->solvents heat Heat and Stir solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purify (Chromatography) dry->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for Suzuki-Miyaura cross-coupling reactions.

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 pdi R1-Pd(II)L2-X pd0->pdi Oxidative Addition (R1-X) pdii R1-Pd(II)L2-R2 pdi->pdii Transmetalation pdii->pd0 Reductive Elimination (R1-R2) base Base boronic R2-B(OH)2 base->boronic boronic->pdi

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?

A1: The primary side reactions are protodeboronation and the formation of boroxine trimers. Homocoupling of the boronic acid can also occur, though it is generally less prevalent with efficient catalysts and under anaerobic conditions.[1][2] The electron-withdrawing nature of the tetrazole ring can influence the rate of these side reactions.

Q2: How does the tetrazole group affect the stability of the boronic acid?

A2: The tetrazole moiety is electron-withdrawing, which can increase the Lewis acidity of the boron center. This heightened acidity can make the C-B bond more susceptible to cleavage, potentially accelerating protodeboronation, especially under basic conditions.[1] Furthermore, the nitrogen atoms in the tetrazole ring can coordinate to the palladium catalyst, which may lead to catalyst deactivation or altered reactivity.[1]

Q3: What is protodeboronation and why is it a problem?

A3: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohols in the reaction mixture).[3] This side reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and complicating purification by introducing a significant byproduct (a tetrazolyl-substituted benzene). This reaction is often accelerated at high pH.[4]

Q4: What is boroxine formation?

A4: Boroxine formation is the dehydration and trimerization of three boronic acid molecules to form a six-membered ring with alternating boron and oxygen atoms.[5][6] This is a reversible equilibrium reaction.[7] While the boroxine itself can sometimes participate in the catalytic cycle, its formation can affect the concentration and solubility of the active boronic acid species. The equilibrium can be shifted by controlling the amount of water in the reaction.[5]

Q5: Can the boroxine of this compound act as a coupling partner?

A5: In many cases, boroxines are in equilibrium with the corresponding boronic acids in the reaction mixture and can act as a source of the monomeric boronic acid for the catalytic cycle. However, their reactivity can be different from the free boronic acid, and their formation can sometimes be a sign of boronic acid instability.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product
Potential Cause Suggested Solution
Protodeboronation - Use milder bases (e.g., K₃PO₄, CsF) instead of strong bases like NaOH.[8] - Lower the reaction temperature. - Minimize the reaction time. - Use anhydrous solvents and reagents to reduce the proton source. - Consider converting the boronic acid to a more stable derivative like a MIDA boronate ester for a "slow release" strategy.[3]
Catalyst Deactivation - The tetrazole nitrogen may be coordinating to the palladium center. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the metal center.[1][9] - Use a higher catalyst loading (e.g., increase from 1 mol% to 3 mol%).
Boroxine Formation - Ensure a small amount of water is present in the solvent system (e.g., dioxane/water mixtures) to favor the monomeric boronic acid. - If using anhydrous conditions to prevent protodeboronation, be aware that boroxine formation might be favored.
Poor Reagent Quality - Use freshly purchased or properly stored this compound, as it can degrade over time. - Ensure the palladium catalyst and ligands are active and have been stored under an inert atmosphere.
Issue 2: Significant Amount of Protodeboronated Byproduct Observed

This is a clear indication that the C-B bond is being cleaved prematurely.

Parameter Adjustment Rationale
Base Switch from strong inorganic bases (e.g., NaOH, KOH) to milder bases like K₃PO₄, K₂CO₃, or CsF.Strong bases significantly increase the rate of protodeboronation.[4]
Temperature Lower the reaction temperature in 10-20 °C increments.Higher temperatures can accelerate the rate of protodeboronation.
Solvent Use anhydrous solvents and ensure all reagents are dry.Water is a primary proton source for protodeboronation.
Boronic Acid Form Convert the boronic acid to its corresponding pinacol ester or MIDA boronate.These derivatives are generally more stable and slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3]
Catalyst System Use a highly active catalyst system (e.g., a Buchwald precatalyst) that promotes a fast cross-coupling.If the rate of the desired reaction is significantly faster than the rate of protodeboronation, the side reaction will be minimized.[10]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, XPhos Pd G3, 1-5 mol%)

  • Ligand (if not using a precatalyst, e.g., SPhos, XPhos, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Degassed solvent (e.g., dioxane/water 10:1, toluene, DMF)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium precatalyst and any additional ligand.

  • Add the degassed solvent via syringe.

  • Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[11]

Visualizations

Side_Reactions Boronic_Acid This compound Catalyst_Cycle Pd(0)/Pd(II) Catalytic Cycle Boronic_Acid->Catalyst_Cycle Transmetalation Protodeboronation Protodeboronation Boronic_Acid->Protodeboronation + H₂O, Base Boroxine_Formation Boroxine Formation (Equilibrium) Boronic_Acid->Boroxine_Formation - 3 H₂O (Reversible) Aryl_Halide Aryl Halide Aryl_Halide->Catalyst_Cycle Oxidative Addition Desired_Product Desired Cross-Coupled Product Catalyst_Cycle->Desired_Product Reductive Elimination Protodeboronated_Product Tetrazolyl-benzene (Byproduct) Protodeboronation->Protodeboronated_Product Boroxine Boroxine Trimer (Byproduct/Reservoir) Boroxine_Formation->Boroxine

Caption: Key reaction pathways for this compound in catalysis.

Troubleshooting_Workflow Start Low Yield or Complex Mixture Check_Protodeboronation Analyze for protodeboronated byproduct Start->Check_Protodeboronation Is_Protodeboronation Byproduct Present? Check_Protodeboronation->Is_Protodeboronation Mitigate_Protodeboronation - Use milder base - Lower temperature - Use anhydrous solvent - Use boronate ester Is_Protodeboronation->Mitigate_Protodeboronation Yes Check_Catalyst Consider catalyst deactivation Is_Protodeboronation->Check_Catalyst No Mitigate_Protodeboronation->Check_Catalyst Is_Catalyst_Issue No protodeboronation or still low yield Check_Catalyst->Is_Catalyst_Issue Change_Catalyst_System - Use bulky ligand (e.g., SPhos) - Increase catalyst loading - Use fresh catalyst Is_Catalyst_Issue->Change_Catalyst_System Yes Check_Boroxine Consider boroxine formation Is_Catalyst_Issue->Check_Boroxine No Change_Catalyst_System->Check_Boroxine Optimize_Water - Adjust water content in solvent - Check reagent hydration Check_Boroxine->Optimize_Water End Optimized Reaction Optimize_Water->End

Caption: Troubleshooting workflow for low-yielding reactions.

References

Technical Support Center: Purification of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying the reaction products of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges stem from the molecule's high polarity, attributed to both the boronic acid and the acidic 1H-tetrazole moieties. This high polarity can lead to poor solubility in common non-polar organic solvents and a strong affinity for polar stationary phases like silica gel, which complicates chromatographic purification. Additionally, boronic acids have a propensity to form cyclic anhydrides, known as boroxines, through dehydration.

Q2: What are the most common impurities found in crude this compound?

A2: Common impurities include:

  • Protodeboronation products: The corresponding arene where the boronic acid group has been replaced by a hydrogen atom.

  • Boroxines: Trimeric anhydrides formed by the intermolecular dehydration of the boronic acid. This is often a reversible process.

  • Unreacted starting materials: Depending on the synthetic route, these may include the corresponding aryl halide or organometallic reagent.

  • Homocoupling byproducts: Biaryl impurities formed from the coupling of two starting material molecules.

  • Inorganic salts: Remnants from the reaction workup.

Q3: Is it possible to use normal phase silica gel chromatography for purification?

A3: While challenging due to the compound's polarity, it is not impossible. However, significant issues such as streaking and irreversible adsorption to the silica gel are common.[1] Using a polar mobile phase, potentially with additives like acetic acid or methanol, can help mitigate these issues. Reverse-phase chromatography is often a more suitable alternative for highly polar boronic acids.

Q4: How does the acidic nature of the tetrazole ring affect purification?

A4: The tetrazole ring is acidic, with a pKa similar to that of a carboxylic acid. This property is highly advantageous for purification by acid-base extraction. By carefully selecting the pH, it is possible to selectively move the desired product between aqueous and organic phases, leaving non-acidic impurities behind.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The solvent is too non-polar, or the cooling process is too rapid, causing the product to come out of solution above its melting point.- Use a more polar solvent or a solvent mixture (e.g., ethanol/water, acetone/water).- Ensure the crude material is of reasonable purity before attempting recrystallization.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Poor recovery of the product. The chosen solvent is too good at dissolving the product, even at low temperatures. Too much solvent was used.- Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product.- After cooling, place the solution in an ice bath for an extended period to maximize crystallization.
Product is still impure after recrystallization. The impurities have similar solubility profiles to the product in the chosen solvent. The cooling was too fast, trapping impurities.- Try a different solvent or solvent system.- Perform a second recrystallization.- Consider a preliminary purification step like acid-base extraction to remove a different class of impurities.
Acid-Base Extraction Issues
Problem Possible Cause Troubleshooting Steps
Product does not fully extract into the aqueous basic layer. The pH of the aqueous layer is not high enough to deprotonate both the boronic acid and the tetrazole moieties.- Use a stronger base (e.g., 1-2 M NaOH) to ensure the pH is well above the pKa of both acidic groups.- Perform multiple extractions with the basic solution to ensure complete transfer to the aqueous phase.
An emulsion forms at the interface. The organic and aqueous layers have similar densities. High concentration of dissolved species.- Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength and density of the aqueous layer.- Gently swirl or rock the separatory funnel instead of vigorous shaking.- If an emulsion persists, filter the mixture through a pad of celite.
Product does not precipitate upon acidification. The pH of the aqueous layer has not been lowered sufficiently to protonate the product and reduce its aqueous solubility. The product is somewhat soluble in the acidic aqueous solution.- Add acid (e.g., concentrated HCl) dropwise while monitoring the pH with litmus paper or a pH meter until the solution is strongly acidic (pH 1-2).- If precipitation is slow, cool the solution in an ice bath and scratch the inside of the flask with a glass rod.- If the product remains in the aqueous phase, extract it with a polar organic solvent like ethyl acetate.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Product streaks or does not elute from a silica gel column. The highly polar product is strongly adsorbing to the acidic silica gel stationary phase.- Use a more polar eluent system (e.g., dichloromethane/methanol or ethyl acetate/methanol).- Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress the ionization of the acidic protons and reduce tailing.- Consider using a different stationary phase, such as alumina (neutral or basic) or reverse-phase (C18) silica gel.
Poor separation from polar impurities. The chosen mobile phase does not provide sufficient selectivity.- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity.- For reverse-phase chromatography, a gradient of acetonitrile in water with a formic acid or ammonium acetate modifier is often effective.[2]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a representative method and may require optimization based on the specific impurities present.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various polar solvents (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but sparingly when cold. A mixture of ethanol and water is a promising starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the more soluble solvent of a pair) to just dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If using a solvent pair, add the less soluble solvent dropwise until the solution becomes cloudy, then reheat until clear before cooling. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. A patent for a related protected compound mentions recrystallization from n-butyl chloride and then ethyl acetate.[3]

Protocol 2: Purification by Acid-Base Extraction

This method leverages the acidic nature of both the boronic acid and tetrazole functional groups.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent such as ethyl acetate.

  • Basification and Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The deprotonated product will move into the aqueous layer, while neutral organic impurities will remain in the organic layer.

  • Separation: Combine the aqueous layers. The original organic layer can be washed with water, dried, and concentrated to isolate any neutral impurities.

  • Acidification and Precipitation: Cool the combined aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. The purified this compound should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the solid with cold deionized water and dry under vacuum.

Protocol 3: Purification by Column Chromatography (Reverse-Phase)

Due to the high polarity of the target compound, reverse-phase chromatography is often more effective than normal phase.

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A gradient of acetonitrile in water is a common choice. Adding a modifier like 0.1% formic acid can improve peak shape.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase or a strong solvent like methanol.

  • Elution:

    • Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Load the sample onto the column.

    • Elute with a gradually increasing gradient of acetonitrile in water. The exact gradient will depend on the impurities and should be developed using analytical HPLC first.

  • Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvents under reduced pressure. Note that removing water can be time-consuming and may require a freeze-dryer (lyophilizer) for efficient removal without heating, which could degrade the product.[1]

Data Presentation

Table 1: Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemTarget Compound Solubility/ElutionKey Considerations
Recrystallization Ethanol/WaterHigh in hot, low in coldGood for removing less polar and very polar impurities.
Ethyl AcetateModerateCan be effective if impurities have significantly different solubilities.
Acid-Base Extraction Ethyl Acetate / 1M NaOH(aq)Insoluble in EtOAc, soluble in aq. baseExcellent for removing neutral impurities.
Column Chromatography (Normal Phase) Dichloromethane/Methanol (with 0.5% Acetic Acid)Elutes at high methanol concentrationProne to streaking and low recovery. Use with caution.
Column Chromatography (Reverse Phase) Water/Acetonitrile (with 0.1% Formic Acid)Elutes as acetonitrile concentration increasesGenerally provides better separation for polar compounds.

Visualizations

Purification_Workflow start Crude Reaction Mixture initial_analysis Initial Purity Analysis (TLC, LC-MS, NMR) start->initial_analysis decision Purity Assessment initial_analysis->decision acid_base Acid-Base Extraction decision->acid_base  Significant non-acidic  or basic impurities recrystallization Recrystallization decision->recrystallization  Relatively high purity  (>85%) with crystalline nature chromatography Column Chromatography (Reverse Phase Recommended) decision->chromatography  Complex mixture or  impurities with similar  properties acid_base->recrystallization final_analysis Final Purity Analysis (NMR, HPLC, Elemental Analysis) recrystallization->final_analysis chromatography->final_analysis final_analysis->decision  Further Purification  Needed pure_product Pure Product final_analysis->pure_product  Meets Purity Criteria Acid_Base_Extraction_Pathway start Crude product dissolved in Ethyl Acetate extract Extract with 1M NaOH (aq) (x3) start->extract separate Separate Layers extract->separate org_layer Organic Layer: Neutral Impurities separate->org_layer  Organic Phase aq_layer Aqueous Layer: Deprotonated Product (Sodium Salt) separate->aq_layer  Aqueous Phase acidify Acidify with conc. HCl to pH 1-2 aq_layer->acidify precipitate Precipitation of Product acidify->precipitate filter Vacuum Filtration precipitate->filter wash_dry Wash with cold H2O and Dry filter->wash_dry product Pure this compound wash_dry->product

References

Technical Support Center: Overcoming Low Reactivity of (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (2-(1H-Tetrazol-5-yl)phenyl)boronic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its use in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.

The unique structure of this compound, featuring a sterically demanding tetrazole group at the ortho position, presents specific challenges that can lead to low reaction yields. These challenges primarily stem from steric hindrance, potential catalyst inhibition, and instability of the boronic acid. This guide will help you navigate these issues to achieve successful coupling outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction with this compound. What are the likely causes?

A1: Low conversion with this substrate is often due to a combination of factors inherent to its structure:

  • Steric Hindrance: The bulky tetrazole group ortho to the boronic acid can sterically impede the transmetalation step in the catalytic cycle.

  • Catalyst Inhibition: The nitrogen atoms of the tetrazole ring can coordinate to the palladium catalyst, leading to catalyst deactivation.[1]

  • Protodeboronation: Arylboronic acids, especially those with electron-withdrawing or heterocyclic groups, can be susceptible to protodeboronation (cleavage of the C-B bond) under basic reaction conditions.[2][3][4][5][6] This is a significant competitive side reaction.

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for sterically hindered and electronically challenging substrates.

Q2: What is the first step I should take to troubleshoot a failed reaction?

A2: Start by verifying the integrity of your reagents and the reaction setup:

  • Reagent Quality: Ensure the this compound is pure and has not degraded. Consider storing it under inert gas and in a refrigerator.

  • Inert Atmosphere: The reaction must be performed under a strict inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from degrading the catalyst and promoting homocoupling of the boronic acid.[7]

  • Solvent Degassing: Use anhydrous and thoroughly degassed solvents to remove dissolved oxygen.

Q3: Which catalyst and ligand combination is recommended for this substrate?

A3: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates. The use of bulky, electron-rich phosphine ligands is crucial to promote the desired reaction. These ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.

  • Recommended Ligands: Buchwald-type ligands such as SPhos, XPhos, and RuPhos are highly recommended.[8][9] N-heterocyclic carbene (NHC) ligands can also be effective.[10]

  • Recommended Precatalysts: Pre-formed palladium precatalysts that are air-stable and generate the active Pd(0) species in situ are often more reliable. Examples include Buchwald's G2, G3, or G4 precatalysts.[11]

Q4: How does the choice of base affect the reaction, and which base should I use?

A4: The base plays a critical role in activating the boronic acid to the more nucleophilic boronate species, which is necessary for transmetalation.[12] However, strong bases can also accelerate the undesirable protodeboronation side reaction.[2][3][4][5][6]

  • Inorganic Bases: Moderately strong inorganic bases are generally preferred. Potassium phosphate (K₃PO₄) is often a good choice as it is effective in promoting the coupling while minimizing protodeboronation. Cesium carbonate (Cs₂CO₃) can also be effective, particularly for challenging couplings.

  • Avoid Strong Hydroxide Bases: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should generally be avoided as they can significantly increase the rate of protodeboronation.

Q5: My reaction is still sluggish. What other parameters can I optimize?

A5: If you are still facing issues after optimizing the catalyst, ligand, and base, consider the following:

  • Solvent: Aprotic polar solvents or solvent mixtures are often effective. Dioxane/water or toluene/water mixtures are commonly used. Anhydrous conditions using a base like potassium trimethylsilanolate (TMSOK) in a solvent like THF can also be beneficial for preventing protodeboronation.[13]

  • Temperature: While higher temperatures can increase the reaction rate, they can also accelerate catalyst decomposition and protodeboronation. A systematic screen of the reaction temperature (e.g., 80-110 °C) is recommended.

  • Boronic Acid Surrogates: If protodeboronation is a persistent issue, consider converting the boronic acid to a more stable derivative, such as a diethanolamine adduct or an N-methyliminodiacetic acid (MIDA) boronate.[7][14] These can slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.

Quantitative Data Summary

The following tables provide illustrative data on how different reaction parameters can influence the yield of Suzuki-Miyaura coupling with sterically hindered arylboronic acids like this compound. The data is representative and based on general trends observed for similar challenging substrates.

Table 1: Effect of Catalyst and Ligand on Reaction Yield

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂PPh₃K₃PO₄Dioxane/H₂O100< 10
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane/H₂O10045
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O10085
XPhos Pd G3-K₃PO₄Dioxane/H₂O10092

Table 2: Comparison of Different Bases on Reaction Yield

Catalyst/LigandBase (2 equiv.)SolventTemp (°C)Yield (%)
XPhos Pd G3K₂CO₃Dioxane/H₂O10075
XPhos Pd G3Cs₂CO₃Dioxane/H₂O10088
XPhos Pd G3K₃PO₄Dioxane/H₂O10092
XPhos Pd G3Et₃NDioxane/H₂O10025

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium precatalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Visualizations

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Low Reactivity start Low or No Product check_reagents Verify Reagent Quality & Inert Conditions start->check_reagents optimize_catalyst Optimize Catalyst & Ligand (e.g., XPhos Pd G3) check_reagents->optimize_catalyst Reagents & setup OK optimize_base Optimize Base (e.g., K3PO4) optimize_catalyst->optimize_base Still low yield success Successful Coupling optimize_catalyst->success Improved Yield optimize_conditions Optimize Solvent & Temperature optimize_base->optimize_conditions Still low yield optimize_base->success Improved Yield use_surrogate Consider Boronic Acid Surrogate (e.g., MIDA boronate) optimize_conditions->use_surrogate Protodeboronation suspected optimize_conditions->success Improved Yield use_surrogate->success Improved Yield

Caption: A logical workflow for troubleshooting low-yielding Suzuki-Miyaura reactions.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition + R1-X pd2_complex R1-Pd(II)L2-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R1-Pd(II)L2-R2 transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R1-R2 (Product) reductive_elimination->product boronic_acid R2-B(OH)2 boronate [R2-B(OH)3]- boronic_acid->boronate + Base base Base boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Preventing protodeboronation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the protodeboronation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid during experimental procedures, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][2] This reaction consumes the boronic acid, leading to a reduced yield of the desired coupled product and the formation of 1H-tetrazole as a byproduct, which can complicate purification. Arylboronic acids, in general, are susceptible to protodeboronation, and the specific electronic properties of the tetrazole substituent can influence the stability of this compound.

Q2: What are the primary factors that promote the protodeboronation of arylboronic acids?

Several factors can accelerate the rate of protodeboronation:

  • pH: Protodeboronation of many arylboronic acids is often accelerated at high pH due to the formation of the more reactive arylboronate anion.[3][4] However, for some heteroaromatic boronic acids, a zwitterionic species formed under neutral pH conditions can be highly reactive.[2]

  • Temperature: Higher reaction temperatures generally increase the rate of protodeboronation.[5]

  • Aqueous Conditions: The presence of water can serve as a proton source for the protodeboronation reaction.[5]

  • Catalyst System: An inefficient palladium catalyst or ligand system that leads to slow cross-coupling can allow more time for the competing protodeboronation to occur.[1][5]

  • Oxygen: The presence of oxygen can sometimes promote side reactions, including the degradation of the boronic acid.

Q3: How does the tetrazole group in this compound affect its susceptibility to protodeboronation?

The tetrazole ring is an electron-withdrawing group. Electron-deficient arylboronic acids can be prone to protodeboronation, particularly under basic conditions where the formation of a boronate species increases the electron density on the aromatic ring, making it more susceptible to protonolysis.[4] The acidic proton of the tetrazole ring can also play a role in the overall reactivity and stability of the molecule under different pH conditions.

Q4: What are the most effective strategies to minimize protodeboronation?

Key strategies to mitigate protodeboronation include:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can protect it from premature decomposition.[1][2][6]

  • Optimization of Reaction Conditions: Careful control of pH, temperature, and solvent is crucial. Using anhydrous solvents and running the reaction under an inert atmosphere can be beneficial.[5]

  • Choice of Base: Using milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH can reduce the rate of protodeboronation.[5]

  • Efficient Catalyst System: Employing a highly active palladium catalyst and a suitable ligand that promotes rapid cross-coupling can help the desired reaction outcompete the protodeboronation side reaction.[1][5]

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Observed Problem Potential Cause Recommended Solution(s)
Low yield of desired product and presence of 1H-tetrazole byproduct Significant protodeboronation of the boronic acid.1. Convert to a boronic ester: Use the pinacol ester or MIDA ester of this compound. 2. Optimize the base: Switch to a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃.[5] 3. Lower the reaction temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C) to slow the rate of protodeboronation.[5] 4. Ensure anhydrous conditions: Use anhydrous solvents and dry glassware thoroughly.[5] 5. Optimize the catalyst system: Use a more active catalyst/ligand combination to accelerate the cross-coupling reaction.[5]
Incomplete reaction/low conversion Inefficient catalyst system or catalyst deactivation.1. Increase catalyst loading: A modest increase in the catalyst amount may improve conversion. 2. Screen different catalysts/ligands: Not all systems are optimal for every substrate. Consider using robust phosphine ligands. 3. Ensure inert atmosphere: Thoroughly degas solvents and reagents to prevent catalyst oxidation.[1]
Formation of significant homocoupling byproducts Presence of oxygen or non-optimal stoichiometry.1. Maintain an inert atmosphere: Use Schlenk techniques or a glovebox to exclude oxygen.[1] 2. Adjust stoichiometry: A slight excess of the boronic acid derivative may minimize aryl halide homocoupling. 3. Lower the reaction temperature: This can sometimes reduce the rate of homocoupling.
Difficulty in purifying the final product Presence of boronic acid-related impurities.1. Acid/Base Extraction: For the purification of the final tetrazole-containing product, careful extraction with a bicarbonate solution can be employed to move the product to the aqueous phase as a salt, followed by acidification and re-extraction into an organic solvent.[7][8] 2. Chromatography: If impurities persist, column chromatography on silica gel or reverse-phase chromatography may be necessary. The choice of solvent system will depend on the polarity of the desired product and impurities.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound Pinacol Ester to Minimize Protodeboronation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound pinacol ester

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Anhydrous base (e.g., K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk flask or similar reaction vessel

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow to cool under a stream of inert gas.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), the anhydrous base (2.0-3.0 eq), and the palladium catalyst (e.g., 2-5 mol%).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Degas the mixture by bubbling inert gas through the solution for 10-15 minutes or by using the freeze-pump-thaw method.

  • Boronic Ester Addition: Add the this compound pinacol ester (1.2-1.5 eq) to the reaction mixture.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and stir under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions and Outcome

EntryBoron SourceBaseSolventTemp (°C)Time (h)Yield of Coupled Product (%)Yield of Protodeboronation Product (%)
1Boronic AcidK₂CO₃ (aq)Toluene100124535
2Boronic AcidK₃PO₄1,4-Dioxane/H₂O100126520
3Pinacol EsterK₃PO₄1,4-Dioxane (anhydrous)801285<5
4MIDA EsterK₃PO₄DMF (anhydrous)801890<2

This is illustrative data based on general principles; actual results may vary.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Low_Yield Start Low Yield of Desired Product Check_Protodeboronation Significant Protodeboronation Observed (e.g., by LC-MS)? Start->Check_Protodeboronation Optimize_Conditions Optimize Reaction Conditions: - Use Boronic Ester - Weaker Base (K3PO4, Cs2CO3) - Lower Temperature - Anhydrous Solvent Check_Protodeboronation->Optimize_Conditions Yes Check_Catalyst Catalyst Inactivity Suspected? Check_Protodeboronation->Check_Catalyst No End Improved Yield Optimize_Conditions->End Optimize_Catalyst Optimize Catalyst System: - Increase Catalyst Loading - Screen Different Ligands - Ensure Inert Atmosphere Check_Catalyst->Optimize_Catalyst Yes Check_Homocoupling Significant Homocoupling Observed? Check_Catalyst->Check_Homocoupling No Optimize_Catalyst->End Optimize_Homocoupling Address Homocoupling: - Rigorous Exclusion of O2 - Adjust Stoichiometry - Lower Temperature Check_Homocoupling->Optimize_Homocoupling Yes Check_Homocoupling->End No Optimize_Homocoupling->End Competing_Pathways Reactants Ar-B(OH)2 + Ar'-X (Reactants) Desired_Pathway Suzuki-Miyaura Cross-Coupling Reactants->Desired_Pathway Pd Catalyst, Base Undesired_Pathway Protodeboronation Reactants->Undesired_Pathway H+, High Temp, H2O Desired_Product Ar-Ar' (Desired Product) Desired_Pathway->Desired_Product Undesired_Product Ar-H (Byproduct) Undesired_Pathway->Undesired_Product

References

Base selection for Suzuki reactions involving (2-(1H-Tetrazol-5-yl)phenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The unique acidic proton on the tetrazole ring presents specific challenges that require careful consideration of base selection for optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is base selection so critical when using this compound in Suzuki reactions?

The tetrazole group in this compound possesses an acidic proton (N-H) with a pKa of approximately 4.9.[1][2] This acidity is a crucial factor because the base used in the Suzuki coupling can interact with this proton in addition to its primary role of activating the boronic acid for transmetalation.[3][4] An inappropriate base can lead to several complications:

  • Deprotonation of the Tetrazole: A strong base can deprotonate the tetrazole ring, forming a tetrazolate anion. This can alter the electronic properties and solubility of the boronic acid, potentially hindering the desired catalytic cycle.

  • Catalyst Inhibition: The resulting tetrazolate may coordinate to the palladium catalyst, leading to catalyst inhibition or decomposition and consequently, lower reaction yields.[5][6]

  • Side Reactions: The presence of a highly basic environment can promote undesired side reactions such as protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[7]

Therefore, selecting a base that is strong enough to facilitate the Suzuki coupling but weak enough to avoid significant deprotonation of the tetrazole ring is paramount for a successful reaction.

Q2: What are the recommended bases for Suzuki reactions with this compound?

For substrates with acidic protons, such as the tetrazole N-H, milder inorganic bases are generally preferred.[5][7] Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided as they can lead to the issues mentioned in Q1.

Table 1: Recommended Bases for Suzuki Coupling of this compound

BaseChemical FormulaBasicityRationale for Use
Potassium PhosphateK₃PO₄ModerateOften the base of choice for substrates with acidic N-H groups. Its moderate basicity is effective for the Suzuki coupling while minimizing side reactions.[5]
Potassium CarbonateK₂CO₃ModerateA commonly used and cost-effective base that provides good yields in many Suzuki reactions with sensitive substrates.[8][9]
Sodium CarbonateNa₂CO₃ModerateAnother effective carbonate base, often used in aqueous solvent mixtures.[8]
Cesium CarbonateCs₂CO₃StrongerCan be effective in challenging couplings due to its higher solubility in organic solvents, but should be used with caution due to its higher basicity.[5]
Potassium FluorideKFWeakCan be used, particularly if the substrate is sensitive to hydrolysis. The fluoride ion is thought to play a role in activating the boronic acid.[3]

Q3: Can I use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA)?

While organic amine bases are sometimes used in Suzuki reactions, they are generally less effective than inorganic bases for activating the boronic acid and can be outperformed by oxygen-based inorganic bases.[5] For substrates with an acidic N-H proton, their use is generally not recommended as the primary base.

Q4: My reaction is not working or giving low yields. What are the first things to check regarding the base?

If you are experiencing issues with your Suzuki reaction involving this compound, consider the following troubleshooting steps related to the base:

  • Base Strength: If you are using a strong base (e.g., NaOH, KOH), switch to a milder base like K₃PO₄ or K₂CO₃.

  • Base Equivalents: Ensure you are using an adequate amount of base, typically 2-3 equivalents relative to the limiting reagent.

  • Solubility: The inorganic bases are often poorly soluble in organic solvents. Ensure vigorous stirring and consider using a mixed solvent system (e.g., dioxane/water, toluene/water) to facilitate the reaction.

  • Purity of Reagents: Ensure your base is anhydrous if the reaction is sensitive to water, and that all other reagents are of high purity.

Troubleshooting Guide

Issue 1: Low to No Yield of the Desired Product

Potential Cause Recommended Solution
Inappropriate Base Selection: The base is too strong, leading to catalyst inhibition or substrate decomposition.Switch to a milder base such as K₃PO₄ or K₂CO₃.
Protodeboronation: The boronic acid is being consumed by a side reaction. This is often exacerbated by strong bases and the presence of water.Use a milder base and consider running the reaction under anhydrous conditions if possible. A more active catalyst system may also help to favor the cross-coupling over protodeboronation.[7]
Poor Base Solubility: The inorganic base is not effectively participating in the reaction.Ensure vigorous stirring. Use a finely powdered base. Consider a solvent system that improves the solubility or interaction of the base, such as a mixture of an organic solvent with water.
Catalyst Inactivation: The deprotonated tetrazole is poisoning the palladium catalyst.Use a weaker base to minimize deprotonation of the tetrazole. Increasing the catalyst loading may be a last resort.

Issue 2: Formation of Significant Side Products

Potential Cause Recommended Solution
Homocoupling of Boronic Acid: Two molecules of the boronic acid react with each other.This can be promoted by the presence of oxygen. Ensure the reaction is properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).
N-Arylation of Tetrazole: The aryl halide couples to the nitrogen of the tetrazole ring.This is more likely with stronger bases. Use a milder base like K₃PO₄. If the problem persists, protection of the tetrazole N-H with a suitable protecting group (e.g., trityl) may be necessary, followed by a deprotection step.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This is a general starting protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.5 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To a dry reaction flask, add this compound, the aryl halide, and potassium phosphate.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boronate Base Activation A Pd(0)L_n Active Catalyst B Oxidative Addition (R-X) A->B C R-Pd(II)-X (L_n) B->C D Transmetalation (Ar-B(OH)2 + Base) C->D E R-Pd(II)-Ar (L_n) D->E F Reductive Elimination E->F F->A G R-Ar (Product) F->G BoronicAcid Ar-B(OH)2 Boronate [Ar-B(OH)3]⁻ Activated Species BoronicAcid->Boronate Activation Base Base (e.g., K3PO4) Base->Boronate Boronate->D Enters Catalytic Cycle

Caption: The Suzuki-Miyaura catalytic cycle and the role of the base in activating the boronic acid.

Troubleshooting_Workflow Start Low Yield in Suzuki Reaction with This compound CheckBase Is a strong base (NaOH, KOH) being used? Start->CheckBase SwitchToBase Switch to a milder base: K3PO4 or K2CO3 CheckBase->SwitchToBase Yes CheckSolvent Is the base solubility an issue? CheckBase->CheckSolvent No Optimize Further optimize other parameters: - Catalyst/Ligand - Temperature - Reagent Purity SwitchToBase->Optimize ModifySolvent Use a mixed solvent (e.g., Dioxane/H2O) and ensure vigorous stirring. CheckSolvent->ModifySolvent Yes CheckProtodeboronation Is protodeboronation suspected? CheckSolvent->CheckProtodeboronation No ModifySolvent->Optimize AnhydrousConditions Consider anhydrous conditions and a more active catalyst. CheckProtodeboronation->AnhydrousConditions Yes CheckProtodeboronation->Optimize No AnhydrousConditions->Optimize

Caption: Troubleshooting workflow for low-yield Suzuki reactions involving this compound.

References

Technical Support Center: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid. The content is structured to address specific challenges that may arise during the multi-step synthesis of this important intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and effective strategy involves a multi-step process that begins with the protection of a precursor, followed by the formation of the boronic acid, and concludes with deprotection. A typical precursor is 5-phenyltetrazole, which is first protected, often with a trityl group, to prevent interference from the acidic proton of the tetrazole ring in subsequent steps.[1][2] The protected compound then undergoes ortho-metalation, typically using an organolithium reagent like n-butyllithium, followed by quenching with a trialkyl borate (e.g., triisopropyl borate) to form a boronate ester.[3][4][5][6] This ester is then hydrolyzed to the boronic acid, and the final step is the removal of the protecting group to yield the target compound.[1][2][7]

Q2: I am observing a low yield during the tetrazole ring formation from 2-cyanophenylboronic acid. What could be the issue?

Direct conversion of 2-cyanophenylboronic acid to this compound via cycloaddition with an azide can be challenging due to the reactivity of the boronic acid group under the reaction conditions required for tetrazole formation. A more reliable approach is to form the tetrazole ring on a precursor like 2-bromobenzonitrile first, and then introduce the boronic acid functionality in a later step.

Q3: How can I protect the tetrazole ring, and which protecting group is recommended?

The acidic proton on the tetrazole ring can interfere with organometallic reagents used in the borylation step. Therefore, protection is crucial. The triphenylmethyl (trityl) group is a commonly used protecting group for tetrazoles due to its stability under basic and organometallic conditions and its relatively straightforward removal.[1][2] Another option is the p-methoxybenzyl (PMB) group, which can be cleaved under oxidative or acidic conditions.[8][9][10]

Q4: What are the best practices for the ortho-metalation and borylation step?

This step is critical and requires careful control of reaction conditions.

  • Anhydrous Conditions: Strictly anhydrous conditions are essential as organolithium and Grignard reagents are highly reactive towards water.

  • Low Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C) to control the reactivity of the organometallic species and prevent side reactions.

  • Choice of Reagent: n-Butyllithium is a common choice for ortho-metalation. "Turbo Grignard" reagents (e.g., iPrMgCl·LiCl) have also been shown to be effective for the deprotonation of protected tetrazoles and can offer improved stability of the resulting organometallic intermediate.[8][9][10][11][12]

  • Quenching: The organometallic intermediate should be added slowly to a cooled solution of the trialkyl borate to avoid over-addition and the formation of borinate byproducts.

Q5: I am having trouble with the deprotection of the trityl group. What are the recommended methods?

The trityl group is typically removed under acidic conditions.[7] Common methods include:

  • Aqueous HCl: Treatment with aqueous hydrochloric acid in a solvent like THF or methanol is a standard procedure.[7]

  • Other Acids: Other acids such as trifluoroacetic acid (TFA) can also be used.

  • Reductive Cleavage: Methods using indium metal in methanol/THF have also been reported for the selective cleavage of the trityl group from tetrazoles.[1][13][14]

Q6: My final product is difficult to purify. What purification strategies can I use?

Purification of boronic acids can be challenging due to their polarity and potential for dehydration to form boroxines.

  • Acid-Base Extraction: The acidic nature of the boronic acid allows for its conversion into a water-soluble boronate salt by washing with a basic aqueous solution. This can help remove non-acidic organic impurities. The boronic acid can then be precipitated by acidifying the aqueous layer.

  • Recrystallization: Recrystallization from a suitable solvent or solvent mixture can be an effective purification method.

  • Chromatography: While chromatography on silica gel can be problematic due to the acidity of the silica, it can be attempted. Using a less polar eluent system or neutralizing the silica gel with a base like triethylamine may help. Reverse-phase chromatography is another option.

Troubleshooting Guides

Issue 1: Low Yield in Tetrazole Formation from 2-Bromobenzonitrile
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete reactionIncrease reaction time or temperature. Ensure adequate stirring.Drive the reaction to completion and increase the yield of the tetrazole precursor.
Inefficient catalystIf using a catalyst (e.g., ZnCl₂), ensure it is anhydrous and of good quality. Consider screening other Lewis or Brønsted acid catalysts.Improved reaction rate and conversion.
Suboptimal solventDMF is a common solvent. Ensure it is anhydrous. Other high-boiling polar aprotic solvents can be explored.Better solubility of reagents and improved reaction kinetics.
Hydrazoic acid formationIf using an acid catalyst with sodium azide, hazardous hydrazoic acid can form. Ensure proper ventilation and consider alternative azide sources or reaction conditions.Safer reaction execution.
Issue 2: Low Yield in Trityl Protection of 5-(2-bromophenyl)-1H-tetrazole
Potential Cause Troubleshooting Suggestion Expected Outcome
Incomplete deprotonationUse a sufficient excess of a suitable base (e.g., triethylamine, sodium carbonate).Full conversion of the tetrazole to its anion for efficient reaction with trityl chloride.
Inactive trityl chlorideUse fresh, high-quality trityl chloride. Moisture can deactivate the reagent.Improved yield of the protected tetrazole.
Steric hindranceThe ortho-bromo group may cause some steric hindrance. Ensure adequate reaction time and temperature.Overcome steric hindrance to achieve higher conversion.
Issue 3: Low Yield or Side Products in ortho-Metalation and Borylation
Potential Cause Troubleshooting Suggestion Expected Outcome
Presence of moistureUse rigorously dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).Prevents quenching of the organometallic intermediate, leading to a higher yield.
Incorrect temperatureMaintain a low temperature (e.g., -78 °C) during the addition of the organolithium reagent and the borate ester.Minimizes side reactions and decomposition of the organometallic species.
ProtodeboronationThis undesired side reaction replaces the C-B bond with a C-H bond. Ensure anhydrous conditions and avoid strong acids during workup until the boronate ester is formed.Increased yield of the desired boronic acid.
Formation of borinate byproductsAdd the organometallic intermediate slowly to the trialkyl borate solution to avoid over-addition.Favors the formation of the desired boronate ester over borinate species.
Issue 4: Incomplete Deprotection of the Trityl Group
Potential Cause Troubleshooting Suggestion Expected Outcome
Insufficient acidUse a sufficient concentration and volume of acid. Monitor the reaction by TLC or LC-MS to ensure completion.Complete removal of the trityl group.
Steric hindranceThe ortho-boronic acid group might slightly hinder the approach of the acid. Gentle heating may be required, but monitor for potential decomposition.Drive the deprotection to completion.
Precipitation of productThe deprotected product may be less soluble. Ensure adequate solvent volume to maintain a homogenous reaction mixture.Prevents incomplete reaction due to precipitation.

Experimental Protocols

Key Experiment 1: Synthesis of 5-(2-bromophenyl)-1H-tetrazole
  • Materials: 2-bromobenzonitrile, sodium azide, ammonium chloride, dimethylformamide (DMF).

  • Procedure: In a round-bottom flask, combine 2-bromobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.1 eq) in anhydrous DMF. Heat the mixture with stirring at 120-130 °C for 24-48 hours. Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and pour it into acidified water. Collect the precipitate by filtration, wash with water, and dry to obtain the crude product. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Key Experiment 2: Trityl Protection of 5-(2-bromophenyl)-1H-tetrazole
  • Materials: 5-(2-bromophenyl)-1H-tetrazole, trityl chloride, triethylamine, dichloromethane (DCM).

  • Procedure: Dissolve 5-(2-bromophenyl)-1H-tetrazole (1.0 eq) in anhydrous DCM. Add triethylamine (1.2 eq) and cool the solution in an ice bath. Add trityl chloride (1.1 eq) portion-wise with stirring. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Key Experiment 3: Synthesis of (2-(1-trityl-1H-tetrazol-5-yl)phenyl)boronic acid
  • Materials: 1-trityl-5-(2-bromophenyl)-1H-tetrazole, n-butyllithium, triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid.

  • Procedure: Under an inert atmosphere, dissolve 1-trityl-5-(2-bromophenyl)-1H-tetrazole (1.0 eq) in anhydrous THF and cool to -78 °C. Slowly add n-butyllithium (1.1 eq) and stir the mixture at this temperature for 1 hour. In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78 °C. Slowly add the organolithium solution to the borate solution via cannula. Stir the reaction mixture at -78 °C for 2 hours and then allow it to warm to room temperature overnight. Quench the reaction by the slow addition of aqueous HCl (e.g., 1M) at 0 °C. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude boronic acid.

Key Experiment 4: Deprotection of (2-(1-trityl-1H-tetrazol-5-yl)phenyl)boronic acid
  • Materials: (2-(1-trityl-1H-tetrazol-5-yl)phenyl)boronic acid, hydrochloric acid, tetrahydrofuran (THF).

  • Procedure: Dissolve the crude (2-(1-trityl-1H-tetrazol-5-yl)phenyl)boronic acid in THF. Add aqueous hydrochloric acid (e.g., 2M) and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC for the disappearance of the starting material. Upon completion, adjust the pH of the mixture with a base (e.g., NaOH solution) to precipitate the product. Collect the solid by filtration, wash with water, and dry to yield this compound.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound
Step Reactants Solvent Temperature (°C) Time (h) Typical Yield (%)
Tetrazole Formation 2-bromobenzonitrile, NaN₃, NH₄ClDMF120-13024-4870-85
Trityl Protection 5-(2-bromophenyl)-1H-tetrazole, Trityl-Cl, Et₃NDCM0 to RT12-2480-95
Borylation 1-trityl-5-(2-bromophenyl)-1H-tetrazole, n-BuLi, B(O-iPr)₃THF-78 to RT12-1660-75
Deprotection (2-(1-trityl-1H-tetrazol-5-yl)phenyl)boronic acid, HClTHF/H₂ORT12-2485-95

Mandatory Visualization

Synthesis_Workflow cluster_0 Synthesis Pathway 2-Bromobenzonitrile 2-Bromobenzonitrile 5-(2-bromophenyl)-1H-tetrazole 5-(2-bromophenyl)-1H-tetrazole 2-Bromobenzonitrile->5-(2-bromophenyl)-1H-tetrazole NaN3, NH4Cl DMF, 120-130°C 1-Trityl-5-(2-bromophenyl)\n-1H-tetrazole 1-Trityl-5-(2-bromophenyl) -1H-tetrazole 5-(2-bromophenyl)-1H-tetrazole->1-Trityl-5-(2-bromophenyl)\n-1H-tetrazole Trityl-Cl, Et3N DCM (2-(1-trityl-1H-tetrazol-5-yl)\nphenyl)boronic acid (2-(1-trityl-1H-tetrazol-5-yl) phenyl)boronic acid 1-Trityl-5-(2-bromophenyl)\n-1H-tetrazole->(2-(1-trityl-1H-tetrazol-5-yl)\nphenyl)boronic acid 1. n-BuLi, THF, -78°C 2. B(O-iPr)3 3. H3O+ (2-(1H-Tetrazol-5-yl)phenyl)\nboronic acid (2-(1H-Tetrazol-5-yl)phenyl) boronic acid (2-(1-trityl-1H-tetrazol-5-yl)\nphenyl)boronic acid->(2-(1H-Tetrazol-5-yl)phenyl)\nboronic acid HCl, THF/H2O

Caption: Synthetic pathway for this compound.

Troubleshooting_Borylation cluster_1 Troubleshooting: ortho-Metalation and Borylation Start Low yield or side products in borylation step Q1 Are reaction conditions strictly anhydrous? Start->Q1 A1_yes Yes Q1->A1_yes A1_no No Q1->A1_no Q2 Is the reaction temperature correctly maintained? A1_yes->Q2 Sol1 Dry all glassware and solvents. Use an inert atmosphere. A1_no->Sol1 Sol1->Q2 A2_yes Yes Q2->A2_yes A2_no No Q2->A2_no Q3 Is protodeboronation or borinate formation observed? A2_yes->Q3 Sol2 Maintain -78°C during additions and initial reaction. A2_no->Sol2 Sol2->Q3 A3_yes Yes Q3->A3_yes A3_no No Q3->A3_no Sol3 Slowly add organometallic to borate. Avoid strong acid in initial workup. A3_yes->Sol3 End Improved Yield A3_no->End Sol3->End

Caption: Decision tree for troubleshooting the borylation step.

References

Technical Support Center: Enhancing the Stability of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Like many arylboronic acids, this compound is susceptible to two primary degradation pathways in solution:

  • Oxidative Degradation: The boronic acid group can be oxidized, leading to the formation of the corresponding phenol (2-(1H-Tetrazol-5-yl)phenol) and boric acid. This process can be accelerated by the presence of oxidizing agents, metal ions, and exposure to light and heat.

  • Protodeboronation: This is a hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom to yield 5-phenyl-1H-tetrazole. This reaction is often catalyzed by acidic or basic conditions.[1]

Q2: How does the tetrazole group influence the stability of the boronic acid?

A2: The tetrazole ring is a strong electron-withdrawing group. This electronic effect can influence the susceptibility of the C-B bond to cleavage. While the tetrazole ring itself is generally stable, its presence can impact the overall stability of the molecule in solution.[2]

Q3: What are the ideal pH conditions for maintaining the stability of this compound in aqueous solutions?

A3: Generally, boronic acids are most stable at a slightly acidic to neutral pH, typically in the range of 4 to 7.[1] It is advisable to perform a pH-rate profile study to identify the specific pH of maximum stability for your experimental conditions. Extreme acidic or basic conditions should be avoided as they can catalyze protodeboronation.

Q4: What solvents are recommended for dissolving and storing this compound?

A4: For short-term use, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often suitable. For longer-term storage in solution, it is recommended to store at low temperatures (-20°C to -80°C) under an inert atmosphere (nitrogen or argon).[3] The choice of solvent should always be cross-referenced with the requirements of your specific experimental protocol. Some boronic acids exhibit better stability in ethereal solvents like diethyl ether or in ketones.[4]

Q5: How can I minimize oxidation of the boronic acid group?

A5: To minimize oxidation, it is crucial to degas your solvents to remove dissolved oxygen. Working under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) is highly recommended. The addition of antioxidants, such as ascorbic acid or sodium metabisulfite, can also be beneficial, although their compatibility with your reaction should be verified.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in Suzuki-Miyaura coupling reaction. Degradation of the boronic acid prior to or during the reaction.- Prepare fresh solutions of the boronic acid immediately before use.- Ensure all solvents are thoroughly degassed.- Work under an inert atmosphere (N₂ or Ar).- Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol ester) for the reaction.
Appearance of an unexpected peak corresponding to 5-phenyl-1H-tetrazole in HPLC or LC-MS analysis. Protodeboronation has occurred.- Check and adjust the pH of your solution to be within the optimal range (typically pH 4-7).- Avoid prolonged exposure to strongly acidic or basic conditions.- Store solutions at low temperatures.
Solution turns yellow or brown over time. Oxidative degradation.- Store solutions protected from light.- Use degassed solvents.- Add a compatible antioxidant if the experimental design allows.
Inconsistent results between experimental runs. Variable stability of the boronic acid solution.- Standardize the preparation and handling of the boronic acid solution.- Always use freshly prepared solutions for critical experiments.- Monitor the purity of the stock solution periodically using HPLC or ¹H NMR.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and understanding the stability of this compound under various stress conditions.[5][6]

1. Stock Solution Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

2. Stress Conditions: [1][7]

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at room temperature and 60°C.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at room temperature and 60°C. Neutralize samples with an equivalent amount of acid before analysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide (H₂O₂). Keep at room temperature.

  • Thermal Degradation: Store the stock solution at 60°C.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light.[5]

3. Time Points:

  • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

4. Analysis:

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining parent compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method

This method is designed to separate the parent compound from its potential degradation products.[8][9]

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile)
Gradient Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B. A typical gradient might be: 0-5 min (95% A), 5-20 min (linear gradient to 5% A), 20-25 min (5% A), 25-26 min (linear gradient to 95% A), 26-30 min (95% A).
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30°C
Protocol 3: ¹H NMR for Stability Monitoring

¹H NMR spectroscopy can provide qualitative and semi-quantitative information about the degradation of the compound in solution.[10]

1. Sample Preparation:

  • Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.

2. Initial Spectrum:

  • Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).

3. Stress Application:

  • Subject the NMR tube to the desired stress condition (e.g., add a drop of DCl or NaOD, or heat the sample).

4. Time-Course Monitoring:

  • Acquire subsequent ¹H NMR spectra at regular intervals.

5. Data Analysis:

  • Monitor the decrease in the intensity of the signals corresponding to the parent compound and the appearance of new signals from degradation products. Integration of the peaks can provide a semi-quantitative measure of degradation.

Visualizations

degradation_pathway compound This compound phenol 2-(1H-Tetrazol-5-yl)phenol compound->phenol Oxidation (O2, H2O2, light, heat) protodeboronated 5-Phenyl-1H-tetrazole compound->protodeboronated Protodeboronation (Acid/Base catalysis) experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl) stock->acid Apply Stress base Base Hydrolysis (0.1 M NaOH) stock->base Apply Stress oxidation Oxidation (6% H2O2) stock->oxidation Apply Stress thermal Thermal Stress (60°C) stock->thermal Apply Stress photo Photolytic Stress (UV/Vis light) stock->photo Apply Stress nmr 1H NMR Monitoring stock->nmr Monitor over time hplc Stability-Indicating HPLC acid->hplc Analyze at time points base->hplc Analyze at time points oxidation->hplc Analyze at time points thermal->hplc Analyze at time points photo->hplc Analyze at time points logical_relationship stability Enhanced Stability degradation Degradation low_temp Low Temperature (-20°C to -80°C) low_temp->stability inert_atm Inert Atmosphere (N2 or Ar) inert_atm->stability ph_control Optimal pH (4-7) ph_control->stability protect_light Protection from Light protect_light->stability fresh_solution Freshly Prepared Solutions fresh_solution->stability antioxidants Antioxidants antioxidants->stability high_temp High Temperature high_temp->degradation oxygen Oxygen oxygen->degradation extreme_ph Extreme pH extreme_ph->degradation light_exposure Light Exposure light_exposure->degradation prolonged_storage Prolonged Storage in Solution prolonged_storage->degradation

References

Validation & Comparative

Comparative Guide to HPLC Purity Analysis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of key intermediates like (2-(1H-Tetrazol-5-yl)phenyl)boronic acid is critical for the synthesis of active pharmaceutical ingredients. This guide provides a comparative overview of potential High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data from analogous compounds found in the literature.

This compound is a versatile building block in medicinal chemistry, valued for its role in forming stable complexes and its utility in cross-coupling reactions.[1] Given its polar nature, developing a robust HPLC method that offers adequate retention and resolution from potential impurities is essential.

Comparison of HPLC Methodologies

Reversed-phase HPLC is a common and effective technique for the analysis of boronic acids.[2] The primary challenge often lies in achieving sufficient retention of these polar compounds.[2] The selection of the stationary phase (column) and mobile phase composition are critical factors in method development. Below, we compare three potential HPLC methods based on successful approaches for similar molecules.

ParameterMethod A: General Purpose C18Method B: High-Strength Silica C18Method C: Mixed-Mode Chromatography
Column Standard C18 (e.g., Agilent Zorbax Eclipse XDB C18)[3]High-Strength Silica T3 (e.g., Waters XSelect Premier HSS T3)[4][5]Mixed-Mode (e.g., SIELC Primesep P)[6]
Mobile Phase A 0.1% Formic Acid in Water[3]0.1% Formic Acid in Water[4]0.1% Sulfuric Acid in Water[6]
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Detection UV at 220 nm[3]UV at 220 nmUV at 270 nm[6]
Gradient Profile Linear gradient from 5% to 95% B over 15 minutesLinear gradient from 5% to 95% B over 10 minutes[4]Isocratic or shallow gradient depending on impurity profile
Key Advantages Widely available and versatileEnhanced retention for polar analytes, compatible with 100% aqueous mobile phases[4]Offers alternative selectivity through ion-exchange and hydrophobic interactions[6]
Potential Drawbacks May show poor retention for the main analyte-Requires specific buffer systems that may not be MS-compatible

Experimental Protocols

Below are detailed experimental protocols for the compared HPLC methods. These are starting points and may require optimization for the specific sample and impurity profile of this compound.

Method A: General Purpose C18
  • Column: Agilent Zorbax Eclipse XDB C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 220 nm

  • Gradient Program:

    Time (min) %B
    0.0 5
    15.0 95
    18.0 95
    18.1 5

    | 22.0 | 5 |

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Method B: High-Strength Silica C18 for Enhanced Polar Retention
  • Column: Waters XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µm[4]

  • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • UV Detection: 220 nm

  • Gradient Program:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a final concentration of approximately 0.5 mg/mL.

Method C: Mixed-Mode Chromatography
  • Column: SIELC Primesep P, 4.6 x 150 mm, 5 µm[6]

  • Mobile Phase A: 0.1% (v/v) Sulfuric Acid in HPLC-grade Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 270 nm[6]

  • Gradient Program: Start with an isocratic elution of 80% A / 20% B and adjust as needed based on the retention of the main peak and impurities.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.

Potential Impurities and Degradants

The purity analysis should aim to separate the main compound from potential process-related impurities and degradation products. Common impurities in boronic acid synthesis can include starting materials, coupling byproducts, and boroxines (anhydrides).[7][8] The tetrazole ring can also be susceptible to degradation under certain conditions, such as high temperatures.[9] A well-developed HPLC method should be able to resolve these from the parent compound.

Workflow and Data Analysis

The following diagram illustrates the general workflow for HPLC purity analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard Inject Inject Sample/Standard Dissolve_Sample->Inject Dissolve_Standard->Inject HPLC HPLC System Detect UV Detection HPLC->Detect Column Select Column & Mobile Phase Column->HPLC Inject->HPLC Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Signaling Pathway of Analysis Logic

The decision-making process for selecting and optimizing an HPLC method follows a logical pathway.

Analysis_Logic Analyte Analyte Properties (Polarity, UV Absorbance) Method_Selection Initial Method Selection (C18, Mixed-Mode) Analyte->Method_Selection Optimization Method Optimization (Mobile Phase, Gradient) Method_Selection->Optimization Validation Method Validation (Specificity, Linearity, Accuracy) Optimization->Validation Routine_Analysis Routine Purity Analysis Validation->Routine_Analysis

Caption: Decision pathway for HPLC method development.

Conclusion

The purity of this compound can be effectively determined by reversed-phase HPLC. While a standard C18 column may provide adequate separation, columns designed for enhanced retention of polar compounds, such as the Waters XSelect Premier HSS T3, are likely to offer superior performance. For complex impurity profiles, a mixed-mode column could provide an alternative selectivity. The choice of method will depend on the specific requirements of the analysis, including the nature of the impurities and the desired analytical throughput. The provided protocols serve as a robust starting point for developing a validated, stability-indicating HPLC method for this important synthetic intermediate.

References

A Comparative Analysis of Tetrazole-Containing Boronic Acids and Their Alternatives in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative overview of the performance of tetrazole-containing boronic acids and their alternatives in this pivotal reaction. By presenting experimental data, detailed protocols, and mechanistic visualizations, this document aims to assist researchers in selecting the optimal reagents and conditions for their synthetic endeavors, particularly in the context of medicinal chemistry and drug development where nitrogen-rich heterocycles like tetrazoles are of significant interest.

Performance Comparison of Boronic Acids in Suzuki-Miyaura Coupling

The reactivity of boronic acids in Suzuki-Miyaura coupling is influenced by steric and electronic factors. While comprehensive data for a wide range of tetrazole-containing boronic acids is still emerging in the literature, we can draw valuable comparisons from studies on structurally related nitrogen-rich heterocycles and the well-established phenylboronic acid. The following tables summarize the performance of various boronic acids in coupling with different aryl halides, including tetrazole and pyrazole derivatives.

Table 1: Suzuki-Miyaura Coupling of 1-Benzyl-5-bromo-1H-tetrazole with Various Boronic Acids

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidXPhos Pd G3 (3)Cs₂CO₃1,4-Dioxane1002285[1]
24-Methoxyphenylboronic acidXPhos Pd G3 (3)Cs₂CO₃1,4-Dioxane1002281[1]
34-(Trifluoromethyl)phenylboronic acidXPhos Pd G3 (3)Cs₂CO₃1,4-Dioxane1002275[1]
4Naphthalen-2-ylboronic acidXPhos Pd G3 (3)Cs₂CO₃1,4-Dioxane1002272[1]

Table 2: Comparative Performance of Heterocyclic and Arylboronic Acids with 4-Bromopyrazole

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidP1 (XPhos precatalyst) (6-7)K₃PO₄Dioxane/H₂O1002486[2]
24-Methoxyphenylboronic acidP1 (XPhos precatalyst) (6-7)K₃PO₄Dioxane/H₂O1002481[2]
3Pyridine-3-boronic acidPd(dppf)Cl₂ (5)Na₂CO₃Dioxane/H₂O906~70-80
4Pyrazole-4-boronic acid derivativePd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O906~60-70

*Yields for pyridine and pyrazole boronic acids are estimated based on typical ranges reported in the literature under similar conditions, as direct comparative data with 4-bromopyrazole under identical conditions was not available.

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction. These can be adapted for specific substrates and catalysts.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Heteroaryl Halide

This protocol is adapted from the synthesis of 2,5-diaryl tetrazoles[1].

Materials:

  • 1-Benzyl-5-bromo-1H-tetrazole (1.0 equiv)

  • Arylboronic acid (1.3 equiv)

  • XPhos Pd G3 (0.03 equiv)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • 1,4-Dioxane (to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • To an oven-dried reaction vessel, add 1-benzyl-5-bromo-1H-tetrazole, the corresponding arylboronic acid, XPhos Pd G3, and cesium carbonate.

  • Evacuate and backfill the vessel with argon three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vessel and heat the reaction mixture at 100 °C for 22 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Suzuki-Miyaura Coupling of a Heteroaryl Chloride

This protocol is a general procedure adapted from the coupling of unprotected, nitrogen-rich heterocycles[2].

Materials:

  • Heteroaryl chloride (1.0 mmol)

  • Boronic acid (1.5 mmol)

  • Palladium precatalyst P1 (XPhos-based) (1.0-1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • In a reaction tube, combine the heteroaryl chloride, boronic acid, palladium precatalyst P1, and potassium phosphate.

  • Add 1,4-dioxane and water to the tube.

  • Seal the tube and heat the reaction mixture at 60 °C for 5-8 hours.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The residue can be purified by column chromatography to yield the pure product.

Visualizations

The following diagrams illustrate the fundamental workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base, and Solvent B Degas Mixture (e.g., Ar sparging) A->B C Add Palladium Catalyst and Ligand B->C D Heat Reaction Mixture (e.g., 60-100 °C) C->D E Monitor Progress (TLC, LC-MS) D->E F Quench Reaction and Aqueous Work-up E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Chromatography H->I J Final Product I->J Characterization (NMR, MS)

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Oxidative Addition Intermediate (Ar-Pd(II)-X)L₂ pd0->pd_complex1 Oxidative Addition pd_complex2 Transmetalation Intermediate (Ar-Pd(II)-Ar')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_complex2->product aryl_halide Ar-X aryl_halide->pd_complex1 boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex1 base Base (e.g., K₃PO₄) base->pd_complex1

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Comparative Guide to the Structural Validation of (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural validation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid and its meta- and para-isomers. Understanding the distinct structural features of these isomers is crucial for their application in drug discovery and materials science, where precise molecular architecture dictates biological activity and material properties. This document outlines key analytical techniques for structural elucidation and presents comparative data to aid in the unambiguous identification of each isomer.

Structural Comparison of Isomers

The seemingly subtle shift in the substitution pattern on the phenyl ring between the ortho, meta, and para isomers of (tetrazol-5-yl)phenyl)boronic acid results in distinct spectral fingerprints. A direct comparison of their analytical data is essential for unequivocal identification.

This compound and its isomers are valuable building blocks in medicinal chemistry, particularly for their role in Suzuki-Miyaura cross-coupling reactions to create complex biaryl structures.[1] The tetrazole ring serves as a bioisostere for a carboxylic acid group, often leading to improved metabolic stability in drug candidates. [2]

IsomerStructureKey Differentiating Features
Ortho-isomer Ortho-isomerProximity of the boronic acid and tetrazole groups can lead to through-space interactions and unique chemical shifts in NMR, as well as distinct fragmentation patterns in mass spectrometry due to potential intramolecular interactions.
Meta-isomer Meta-isomerThe substituents are electronically distant, leading to more predictable aromatic NMR signals based on additive substituent effects. Fragmentation in mass spectrometry is less likely to be influenced by intramolecular rearrangement involving both functional groups.
Para-isomer Para-isomerThe symmetrical nature of the para-substitution often results in a simpler aromatic region in the 1H NMR spectrum. The electronic effects of the two groups are transmitted through the phenyl ring, influencing chemical shifts.

Experimental Data for Structural Validation

The following tables summarize expected and reported data from key analytical techniques used to characterize the structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. 1H, 13C, and 11B NMR provide detailed information about the chemical environment of the respective nuclei.

Table 1: Comparative 1H and 13C NMR Spectral Data (Expected Ranges in ppm)

IsomerAromatic Protons (1H NMR)Aromatic Carbons (13C NMR)Tetrazole Carbon (13C NMR)
Ortho Complex multiplet, downfield shifted proton ortho to both groupsComplex pattern, ipso-carbon signals are key identifiers~155-165
Meta More defined splitting patterns (dd, t, d)More predictable shifts based on substituent effects~155-165
Para Two sets of doublets (AA'BB' system)Simpler spectrum with fewer signals due to symmetry~155-165

Note: Specific chemical shifts can vary based on the solvent and concentration. The carbon attached to the boron atom is often difficult to observe in 13C NMR spectra due to quadrupolar relaxation.[3]

Table 2: 11B NMR Spectral Data

Compound ClassHybridizationTypical Chemical Shift (ppm)
Arylboronic acidssp227 - 33
Boronate esterssp37.5 - 13.0

11B NMR is particularly useful for studying the hybridization state of the boron atom.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Table 3: Expected Key Fragment Ions in Electron Ionization Mass Spectrometry (EI-MS)

IsomerExpected Fragmentation PathwaysKey Fragment Ions (m/z)
Ortho Loss of H2O, B(OH)2, N2, and potential intramolecular rearrangement fragments.[M-H2O]+, [M-B(OH)2]+, [M-N2]+, fragments from phenyl ring cleavage.
Meta Similar to ortho, but with potentially different relative abundances of fragments due to the lack of intramolecular interactions.[M-H2O]+, [M-B(OH)2]+, [M-N2]+, fragments from phenyl ring cleavage.
Para Similar to ortho and meta, with fragmentation primarily driven by the stability of the resulting ions.[M-H2O]+, [M-B(OH)2]+, [M-N2]+, fragments from phenyl ring cleavage.

The fragmentation of 5-substituted-1H-tetrazoles in positive ion mode often involves the elimination of a neutral HN3 molecule, while in negative ion mode, the loss of N2 is characteristic.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Key FTIR Absorption Bands (cm-1)

Functional GroupVibrationTypical Wavenumber Range
O-H (Boronic acid)Stretching3200 - 3600 (broad)
C-H (Aromatic)Stretching3000 - 3100
C=C (Aromatic)Stretching1400 - 1600
B-O (Boronic acid)Stretching1310 - 1380
N-H (Tetrazole)Stretching3000 - 3400 (broad)
C=N, N=N (Tetrazole)Stretching1400 - 1600

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.[6][7]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reproducible and comparable data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

  • 1H NMR: Acquire the spectrum using a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • 13C NMR: Acquire the spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of 13C.

  • 11B NMR: Use a quartz NMR tube to avoid background signals from borosilicate glass.[4] Acquire the spectrum with an external reference (e.g., BF3·OEt2).

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (for 1H and 13C) or the external standard (for 11B).

Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of the solid sample directly into the ion source using a direct insertion probe, or dissolve it in a volatile solvent for injection.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

  • Data Analysis: Identify the molecular ion peak (M+) and analyze the fragmentation pattern to deduce the structure.

FTIR Spectroscopy Protocol
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Signaling Pathways and Biological Relevance

This compound derivatives are being investigated for their potential as inhibitors of various enzymes and signaling pathways implicated in disease. Boronic acids, in general, are known to act as proteasome inhibitors and can modulate pathways involved in cancer cell migration.

Rho GTPase Signaling Pathway

The Rho family of GTPases are key regulators of the actin cytoskeleton and are often dysregulated in cancer, affecting cell migration and invasion.

RhoGTPase_Pathway extracellular_stimuli Extracellular Stimuli (Growth Factors, etc.) receptor Receptor Tyrosine Kinase (RTK) extracellular_stimuli->receptor gefs GEFs receptor->gefs Activates rho_gdp Rho-GDP (Inactive) gefs->rho_gdp Promotes GDP/GTP exchange rho_gtp Rho-GTP (Active) rock ROCK rho_gtp->rock Activates limk LIMK rock->limk Activates stress_fibers Stress Fiber Formation & Cell Contraction rock->stress_fibers Promotes cofilin Cofilin (Active) limk->cofilin Inhibits cofilin_p Cofilin-P (Inactive) actin Actin Polymerization cofilin->actin Promotes actin->stress_fibers migration Cell Migration & Invasion stress_fibers->migration boronic_acid (2-(1H-Tetrazol-5-yl)phenyl)boronic acid derivative (Inhibitor) boronic_acid->rho_gtp Inhibits (Potential)

Caption: Potential inhibition of the Rho GTPase signaling pathway.

Proteasome/NF-κB Signaling Pathway

The proteasome is a cellular machine responsible for protein degradation. Its inhibition can lead to the accumulation of pro-apoptotic proteins and the suppression of pro-survival signaling pathways like NF-κB, making it a target for cancer therapy.

Proteasome_Pathway cluster_nucleus Nucleus proteasome 26S Proteasome pro_apoptotic Pro-apoptotic Proteins proteasome->pro_apoptotic Degrades ikb IκB ikb->proteasome Degradation nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_transcription Gene Transcription (Pro-survival, Proliferation) nfkb->gene_transcription Activates ikb_nfkb IκB-NF-κB (Inactive Complex) ikb_nfkb->ikb Phosphorylation & Ubiquitination ikb_nfkb->nfkb Release apoptosis Apoptosis gene_transcription->apoptosis Inhibits boronic_acid (2-(1H-Tetrazol-5-yl)phenyl)boronic acid derivative (Inhibitor) boronic_acid->proteasome Inhibits pro_apoptotic->apoptosis Induces

Caption: Inhibition of the Proteasome/NF-κB signaling pathway.

Conclusion

The structural validation of this compound and its derivatives relies on a multi-technique approach. NMR, MS, and FTIR spectroscopy each provide critical pieces of the structural puzzle. By comparing the data obtained for the ortho, meta, and para isomers, researchers can confidently identify their synthesized compounds. This guide serves as a foundational resource for the characterization of these important molecules, facilitating their continued investigation in the development of novel therapeutics and advanced materials.

References

A Comparative Guide to the Efficacy of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid and Other Boronic Acids as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of boronic acids into drug candidates has led to the development of potent therapeutic agents. This guide provides a comparative overview of the potential efficacy of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid against other boronic acid derivatives, with a focus on their role as enzyme inhibitors. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes existing data on related boronic acids and provides a scientific rationale for the potential advantages of the tetrazole moiety.

Introduction to Boronic Acids as Enzyme Inhibitors

Boronic acids are a class of organoboron compounds that have garnered significant interest in medicinal chemistry due to their unique ability to reversibly form stable covalent complexes with the active site residues of certain enzymes, particularly serine proteases. This interaction mimics the tetrahedral transition state of substrate hydrolysis, leading to potent and often highly selective enzyme inhibition. Two of the most prominent targets for boronic acid inhibitors are the proteasome and β-lactamases, both of which are critical in the pathogenesis of various diseases, including cancer and bacterial infections.

The Rationale for this compound: The Bioisosteric Advantage

The design of this compound incorporates a key structural feature: the replacement of a carboxylic acid group with a tetrazole ring. In drug design, a tetrazole is a well-established bioisostere for a carboxylic acid.[1][2][3] This substitution can offer several potential advantages:

  • Metabolic Stability: Carboxylic acids are often susceptible to metabolic transformations, such as glucuronidation, which can lead to rapid clearance from the body.[2] The tetrazole ring is generally more metabolically stable, potentially leading to improved pharmacokinetic profiles.[2]

  • Target Binding: The tetrazole group, with its similar pKa to a carboxylic acid, can participate in similar hydrogen bonding interactions within an enzyme's active site.[1][3] The distinct electronic and steric properties of the tetrazole ring can sometimes lead to enhanced binding affinity and selectivity.

  • Physicochemical Properties: The tetrazole moiety can influence a molecule's lipophilicity and membrane permeability, which are critical factors for drug absorption and distribution.[3]

The following diagram illustrates the bioisosteric relationship between a carboxylic acid and a tetrazole group.

Bioisosteric_Replacement Bioisosteric Replacement of Carboxylic Acid with Tetrazole cluster_0 Carboxylic Acid Group cluster_1 Tetrazole Group carboxylic_acid Carboxylic Acid -COOH tetrazole Tetrazole -CN4H carboxylic_acid->tetrazole Bioisosteric Replacement

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Comparative Efficacy Data of Boronic Acid Inhibitors

Table 1: Inhibitory Activity of Dipeptidyl Boronic Acids against the 20S Proteasome (Chymotrypsin-Like Activity)

The proteasome is a multi-catalytic protease complex that plays a crucial role in protein degradation. Its inhibition is a validated strategy for the treatment of certain cancers, such as multiple myeloma.[4][5][6]

CompoundStructureIC50 (nM)Reference
Bortezomib N/A<10[4][6]
Compound 8t Dipeptidyl boronic acid<10[4]
AS-06 Tyropeptin-boronic acid derivative2.2[5]
AS-29 Tyropeptin-boronic acid derivative14[5]
PGARFL-Boro Hexapeptide-boronic acid85 (for β2 subunit)[7]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: Inhibitory Activity of Boronic Acids against AmpC β-Lactamase

AmpC β-lactamases are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. Boronic acids are potent inhibitors of these enzymes.[8][9][10]

CompoundStructureKi (µM) or IC50Reference
3-(2-hydroxy-naphthalen-1-ylazo)-phenyl-boronic acid Azo-phenyl-boronic acid derivative0.3 (Ki)[9]
3-(2,4-dihydroxy-naphthalen-1-ylazo)-phenyl-boronic acid Azo-phenyl-boronic acid derivative0.45 (Ki)[9]
Compound 10a (triazole-based) Triazole-boronic acid0.14 (Ki)[10]
Compound 5 (triazole-based) Triazole-boronic acid0.73 (Ki)[10]
Vaborbactam Monocyclic boronic acidNot highly active against AmpC[11]
Taniborbactam Bicyclic boronatePotent inhibitor[11][12]

Note: Ki (inhibition constant) is another measure of inhibitor potency. Lower Ki values indicate higher potency.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are representative protocols for assaying the inhibition of the 20S proteasome and AmpC β-lactamase by boronic acids.

Protocol 1: 20S Proteasome Chymotrypsin-Like Activity Inhibition Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.

Materials:

  • Purified human 20S proteasome

  • Assay Buffer: 20 mM Tris-HCl (pH 7.5), 0.5 mM EDTA, 0.035% SDS

  • Fluorogenic Substrate: Suc-LLVY-AMC (Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

  • Boronic acid inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the 20S proteasome in Assay Buffer to the desired final concentration (e.g., 1 nM).

    • Prepare a stock solution of the boronic acid inhibitor in DMSO and create a serial dilution in Assay Buffer.

    • Prepare the substrate solution in Assay Buffer (e.g., 100 µM).

  • Assay Setup:

    • To each well of the 96-well plate, add 50 µL of the diluted boronic acid inhibitor at various concentrations. Include a control with buffer and DMSO.

    • Add 25 µL of the diluted 20S proteasome solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add 25 µL of the substrate solution to each well to start the reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence at 37°C for 30-60 minutes using the plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V) from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the experimental workflow for the proteasome inhibition assay.

Proteasome_Inhibition_Assay_Workflow Workflow for 20S Proteasome Inhibition Assay start Start reagent_prep Prepare Reagents: - 20S Proteasome - Boronic Acid Inhibitor (serial dilutions) - Fluorogenic Substrate (Suc-LLVY-AMC) start->reagent_prep plate_setup Plate Setup: - Add inhibitor dilutions to 96-well plate - Add 20S proteasome reagent_prep->plate_setup incubation Incubation: 15 min at 37°C plate_setup->incubation reaction_start Initiate Reaction: Add substrate to all wells incubation->reaction_start measurement Fluorescence Measurement: Monitor at Ex: 380 nm, Em: 460 nm reaction_start->measurement data_analysis Data Analysis: - Calculate reaction rates - Plot % inhibition vs. [Inhibitor] - Determine IC50 measurement->data_analysis end End data_analysis->end

Caption: Workflow for the 20S proteasome inhibition assay.

Protocol 2: AmpC β-Lactamase Inhibition Assay

This assay determines the inhibitory effect of boronic acids on AmpC β-lactamase activity using a chromogenic cephalosporin substrate.

Materials:

  • Purified AmpC β-lactamase

  • Assay Buffer: 50 mM sodium phosphate buffer (pH 7.0)

  • Chromogenic Substrate: Nitrocefin

  • Boronic acid inhibitor dissolved in DMSO

  • 96-well clear microplate

  • UV-Vis microplate reader (486 nm)

Procedure:

  • Prepare Reagents:

    • Dilute the purified AmpC β-lactamase in Assay Buffer to a suitable concentration.

    • Prepare a stock solution of the boronic acid inhibitor in DMSO and create serial dilutions in Assay Buffer.

    • Prepare a stock solution of nitrocefin in DMSO and dilute it in Assay Buffer (e.g., 100 µM).

  • Assay Setup:

    • In a 96-well plate, add 10 µL of the boronic acid inhibitor dilutions. Include a control with buffer and DMSO.

    • Add 80 µL of the diluted AmpC β-lactamase solution to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate Reaction:

    • Add 10 µL of the nitrocefin solution to each well to start the hydrolysis reaction.

  • Measure Absorbance:

    • Immediately measure the increase in absorbance at 486 nm over time (5-10 minutes) using the microplate reader.

  • Data Analysis:

    • Determine the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Calculate the percentage of inhibition relative to the control without inhibitor.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. For Ki determination, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate inhibition models (e.g., Dixon or Cornish-Bowden plots).

The following diagram illustrates the general signaling pathway affected by β-lactamase inhibitors.

Beta_Lactamase_Inhibition_Pathway Mechanism of Action of β-Lactamase Inhibitors beta_lactam β-Lactam Antibiotic pbp Penicillin-Binding Protein (PBP) beta_lactam->pbp Inhibits beta_lactamase β-Lactamase Enzyme beta_lactam->beta_lactamase Hydrolyzed by cell_wall Bacterial Cell Wall Synthesis pbp->cell_wall Required for lysis Bacterial Cell Lysis cell_wall->lysis Leads to (when inhibited) inactivated_antibiotic Inactivated Antibiotic beta_lactamase->inactivated_antibiotic inhibitor Boronic Acid Inhibitor (e.g., this compound) inhibitor->beta_lactamase Inhibits

Caption: Mechanism of action of β-lactamase inhibitors.

Conclusion

This compound represents a promising scaffold for the development of novel enzyme inhibitors. The incorporation of a tetrazole ring as a bioisostere for a carboxylic acid offers the potential for improved metabolic stability and potent target engagement. While direct comparative efficacy data is currently limited, the provided data on other boronic acid inhibitors against key targets like the proteasome and AmpC β-lactamase serve as a valuable reference for future investigations. The detailed experimental protocols included in this guide provide a framework for the systematic evaluation of this and other novel boronic acid derivatives, facilitating the advancement of new therapeutic agents. Further research into the structure-activity relationship of tetrazole-containing boronic acids is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Cross-Reactivity of (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid in Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in prominent palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura coupling and the oxidative Heck reaction. A discussion on the applicability of this boronic acid in the Sonogashira coupling is also included to clarify its role in different catalytic manifolds. This document is intended to aid researchers in selecting appropriate reaction conditions and understanding the reactivity of this specialized boronic acid.

Introduction to this compound

This compound is a valuable building block in medicinal chemistry and materials science.[1] The presence of the tetrazole moiety, a well-established bioisostere for a carboxylic acid, and the ortho-disposition of the boronic acid and tetrazole groups, present unique steric and electronic characteristics that influence its reactivity in cross-coupling reactions.[2] This guide will compare its performance with two commonly used alternatives: Phenylboronic Acid (an unsubstituted standard) and 4-Methoxyphenylboronic Acid (an electron-rich analogue).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds between an organoboron compound and an organohalide.[3][4] this compound is a viable substrate for this reaction.

Performance Comparison in Suzuki-Miyaura Coupling

The reactivity of a boronic acid in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors. The ortho-position of the bulky tetrazole group in this compound is expected to create significant steric hindrance around the boronic acid moiety. This steric congestion can impede the transmetalation step in the catalytic cycle, potentially leading to lower reaction yields and requiring more forcing conditions compared to less hindered boronic acids.[5][6][7]

The following table provides an illustrative comparison of the expected performance of the three boronic acids in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide. The presented yields are based on established principles of steric and electronic effects in this reaction.[5]

Boronic AcidSubstituent EffectExpected Yield (%)Reaction Time (h)Notes
This compoundortho-substituent (steric hindrance, electron-withdrawing)65-7512-24The significant steric hindrance from the ortho-tetrazole group is the primary factor expected to lower the yield and require longer reaction times or higher temperatures. The electron-withdrawing nature of the tetrazole may also slightly disfavor the transmetalation step.
Phenylboronic AcidUnsubstituted (neutral)85-954-8Serves as a baseline for comparison. It is a generally reactive and widely used substrate in Suzuki-Miyaura couplings.[3][8]
4-Methoxyphenylboronic Acidpara-substituent (electron-donating)90-982-6The electron-donating methoxy group at the para-position enhances the nucleophilicity of the aryl ring, which generally accelerates the transmetalation step, leading to higher yields and shorter reaction times.[9] The para-position also minimizes steric hindrance.
Experimental Protocol: Suzuki-Miyaura Coupling

This is a general procedure that may require optimization for specific substrates.[10][11][12]

Materials:

  • Aryl halide (1.0 mmol)

  • Boronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 10 mL)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, boronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Under the inert atmosphere, add the degassed solvent mixture and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X L2 oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OH)2 Base ar_pd_ar_prime Ar-Pd(II)-Ar' L2 transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Oxidative Heck Reaction

While the conventional Heck reaction couples an organohalide with an alkene, the oxidative Heck reaction utilizes an organoboronic acid as the coupling partner.[13][14][15] This variant offers an alternative route to C-C bond formation.

Performance Comparison in Oxidative Heck Reaction

There is currently no available literature specifically detailing the use of this compound in an oxidative Heck reaction. This may be due to the challenging nature of the substrate, as the steric hindrance and potential for the tetrazole nitrogen to coordinate with the palladium center could inhibit the catalytic cycle.

For comparison, the performance of phenylboronic acid and 4-methoxyphenylboronic acid in a typical oxidative Heck reaction with an alkene (e.g., styrene) is presented below.[16]

Boronic AcidSubstituent EffectExpected Yield (%)Notes
This compoundortho-substituentData not availableThe reactivity is expected to be low due to steric hindrance and potential catalyst inhibition.
Phenylboronic AcidUnsubstituted (neutral)70-85Phenylboronic acid is a standard substrate for the oxidative Heck reaction, providing good yields under optimized conditions.[15]
4-Methoxyphenylboronic Acidpara-substituent (electron-donating)75-90The electron-donating group can facilitate the reaction, often leading to slightly higher yields compared to the unsubstituted phenylboronic acid.[13]
Experimental Protocol: Oxidative Heck Reaction

This is a general procedure for an oxidative Heck reaction and may require optimization.[14][17]

Materials:

  • Alkene (e.g., styrene, 1.0 mmol)

  • Boronic acid (1.5 mmol)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Oxidant (e.g., Cu(OAc)₂, 1.5 mmol)

  • Solvent (e.g., DMF, 5 mL)

Procedure:

  • To a reaction vessel, add the alkene, boronic acid, palladium catalyst, and oxidant.

  • Add the solvent and stir the mixture at the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Oxidative_Heck_Cycle pd_ii Pd(II) transmetalation Transmetalation pd_ii->transmetalation Ar-B(OH)2 ar_pd_ii Ar-Pd(II) transmetalation->ar_pd_ii carbopalladation Carbopalladation ar_pd_ii->carbopalladation Alkene alkyl_pd_ii Alkyl-Pd(II) carbopalladation->alkyl_pd_ii beta_hydride_elimination β-Hydride Elimination alkyl_pd_ii->beta_hydride_elimination h_pd_ii H-Pd(II) beta_hydride_elimination->h_pd_ii Product reoxidation Reoxidation h_pd_ii->reoxidation Oxidant reoxidation->pd_ii

Catalytic cycle of the oxidative Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[18] It is a powerful method for the synthesis of substituted alkynes.

Applicability of Boronic Acids in Sonogashira Coupling

In the standard Sonogashira catalytic cycle, a boronic acid is not a direct coupling partner. Therefore, a direct comparison of the cross-reactivity of this compound in a Sonogashira reaction, analogous to the Suzuki and Heck reactions, is not applicable.

However, it is worth noting that several "Sonogashira-type" reactions have been developed that can involve boronic acids through alternative pathways:

  • Decarbonylative/Decarboxylative Sonogashira Coupling: In these reactions, a carboxylic acid or its derivative is used as the aryl source, which, after decarbonylation/decarboxylation, generates an aryl-palladium intermediate that can then couple with an alkyne. Boronic acids can sometimes be involved in subsequent or tandem reactions.[19][20]

  • Umpolung Sonogashira-type Coupling: These reactions reverse the polarity of the typical Sonogashira partners, for example, by coupling a boronic acid with an electrophilic alkyne species, such as an alkynyl hypervalent iodine reagent.[21][22][23]

  • Three-Component Couplings: Some variations of the Sonogashira reaction involve three components, where a boronic acid might be one of the reactants.

These are specialized reactions and do not represent the direct cross-reactivity of the boronic acid within the conventional Sonogashira catalytic cycle.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification reagents Combine Reactants: Aryl Halide, Boronic Acid, Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent_catalyst Add Degassed Solvent and Palladium Catalyst inert->solvent_catalyst heat Heat Reaction Mixture (e.g., 80-100 °C) solvent_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool to Room Temperature and Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

General experimental workflow for a cross-coupling reaction.

Conclusion

This compound is a viable, albeit sterically hindered, substrate for Suzuki-Miyaura cross-coupling reactions. Its performance is generally expected to be lower than that of less hindered or electron-rich boronic acids, necessitating careful optimization of reaction conditions. While the oxidative Heck reaction presents a potential application for boronic acids, the reactivity of this specific ortho-substituted tetrazolylphenylboronic acid in this system has not been reported and may be limited. A direct comparison in the context of the standard Sonogashira reaction is not appropriate due to the nature of the catalytic cycle. Researchers should consider the steric and electronic properties of this unique boronic acid when designing synthetic routes.

References

Performance Benchmark: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid in the context of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. This analysis is intended for researchers, scientists, and professionals in drug development who are evaluating boronic acids for the synthesis of complex organic molecules, particularly those containing the biphenyltetrazole moiety.

The biphenyltetrazole structure is a key pharmacophore in a class of highly successful drugs known as angiotensin II receptor blockers (ARBs) or "sartans." Consequently, the performance of this compound is of significant interest in pharmaceutical research and development.

Executive Summary

The performance of this boronic acid is influenced by the electronic and steric effects of the ortho-tetrazole group. This group can present challenges, such as steric hindrance and potential for catalyst inhibition, which may necessitate careful optimization of reaction conditions. However, its successful application in numerous syntheses demonstrates that these challenges are surmountable with appropriate catalytic systems.

Performance Comparison

Due to the lack of direct comparative studies in the available literature, a quantitative side-by-side comparison with other boronic acids in a standardized reaction is not possible. The following table provides a qualitative comparison based on general principles of Suzuki-Miyaura reactions and observations from syntheses employing this compound and other common boronic acids.

FeatureThis compoundPhenylboronic Acid (Alternative)4-Methylphenylboronic Acid (Alternative)
Primary Application Synthesis of biphenyltetrazole structures (e.g., sartans)General purpose C-C bond formationIntroduction of a tolyl group
Reactivity Trend Potentially lower due to steric hindrance from the ortho-tetrazole group and potential for catalyst coordination with the tetrazole nitrogen atoms.Generally high reactivity, often used as a benchmark substrate.High reactivity, with the electron-donating methyl group potentially accelerating the transmetalation step.
Potential for Side Reactions Protodeboronation can be a competing reaction, especially under harsh conditions. The tetrazole moiety may also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.Prone to homocoupling, especially at high catalyst loadings or temperatures.Similar potential for homocoupling as phenylboronic acid.
Need for Optimization Often requires careful selection of catalyst, ligand, base, and solvent to achieve high yields and minimize side reactions.Generally robust under a wide range of standard Suzuki-Miyaura conditions.Robust, with conditions similar to those for phenylboronic acid.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving this compound. This protocol is a general guideline and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., Dioxane, Toluene, DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, this compound, palladium catalyst, and base.

  • Add the anhydrous solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel.

Visualizations

Logical Relationship of Boronic Acid Selection

The following diagram illustrates the decision-making process for selecting a boronic acid in the context of synthesizing a biphenyltetrazole.

Boronic_Acid_Selection start Target Molecule Synthesis is_biphenyltetrazole Is the target a biphenyltetrazole? start->is_biphenyltetrazole select_tetrazolyl Select this compound is_biphenyltetrazole->select_tetrazolyl Yes select_other Select alternative boronic acid (e.g., phenylboronic acid) is_biphenyltetrazole->select_other No Suzuki_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base - Solvent setup->reagents reaction Heating and Stirring reagents->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup monitoring->workup Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Comparative Analysis of Byproducts from (2-(1H-Tetrazol-5-yl)phenyl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Mitigating Side Reactions in the Synthesis of Biaryltetrazoles

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a critical building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize biaryltetrazole derivatives. These derivatives are of significant interest in drug discovery due to the tetrazole moiety acting as a bioisostere for carboxylic acids, which can enhance metabolic stability and modify pharmacokinetic profiles. However, like many organoboron reagents, reactions involving this compound are susceptible to the formation of undesirable byproducts that can complicate purification and reduce overall yield. This guide provides a comprehensive analysis of the common byproducts, a comparison with an alternative synthetic route, and detailed experimental protocols for their identification and quantification.

Common Byproducts in Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is the most prevalent method for the arylation of this compound. While generally efficient, two major side reactions are commonly observed: protodeboronation and homocoupling.

Protodeboronation: This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 5-phenyl-1H-tetrazole. This side reaction is influenced by factors such as pH, temperature, and the presence of water in the reaction medium.[1] For heteroaromatic boronic acids, the propensity for protodeboronation can be significant, particularly under basic conditions often employed in Suzuki-Miyaura coupling.[1]

Homocoupling: This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl, in this case, 2,2'-bis(1H-tetrazol-5-yl)-1,1'-biphenyl. The presence of oxygen and the nature of the palladium catalyst and ligands can influence the extent of homocoupling.[2] It can occur through a palladium(II)-mediated pathway, and its suppression is crucial for maximizing the yield of the desired cross-coupled product.

Quantitative Analysis of Byproducts

While specific quantitative data for the byproducts of this compound reactions are not extensively published in peer-reviewed literature, the following table provides a representative comparison based on typical outcomes in Suzuki-Miyaura reactions of similar arylboronic acids. The exact percentages can vary significantly based on the specific reaction conditions.

ByproductTypical Yield Range (%)Factors Influencing Formation
Protodeboronation Product (5-phenyl-1H-tetrazole)5 - 20%High pH, elevated temperature, prolonged reaction times, excess water.
Homocoupling Product (2,2'-bis(1H-tetrazol-5-yl)-1,1'-biphenyl)2 - 15%Presence of O₂, nature of palladium catalyst and ligands, reaction temperature.

Alternative Reaction: Chan-Lam Coupling

The Chan-Lam coupling reaction offers an alternative pathway for the formation of carbon-heteroatom bonds, specifically C-N bonds, using boronic acids. This copper-catalyzed reaction couples this compound with amines, amides, or other N-nucleophiles.[1][3]

Potential Advantages:

  • Milder Reaction Conditions: Chan-Lam couplings can often be performed under milder conditions (e.g., room temperature, aerobic atmosphere) compared to some Suzuki-Miyaura protocols.[3][4]

  • Different Byproduct Profile: While homocoupling of the boronic acid can still occur, the mechanism is distinct from the palladium-catalyzed pathway and may be less prevalent under optimized conditions. Protodeboronation is also a potential side reaction.

Comparison of Byproduct Profiles:

ReactionPrimary CouplingKey ByproductsTypical Catalyst
Suzuki-Miyaura C-CProtodeboronation, HomocouplingPalladium
Chan-Lam C-NHomocoupling, ProtodeboronationCopper

Due to a lack of specific studies on the Chan-Lam coupling of this compound, a direct quantitative comparison of byproduct yields is not currently possible. However, the different catalytic cycle offers a strategic alternative for synthetic chemists aiming to minimize the byproducts encountered in palladium-catalyzed reactions.

Experimental Protocols

Accurate monitoring and quantification of byproducts are essential for reaction optimization. The following are detailed methodologies for the analysis of reaction mixtures containing this compound and its derivatives.

HPLC-UV Method for Separation of Reactants and Byproducts

This protocol is designed for the baseline separation of this compound, its protodeboronation product, homocoupling product, and the desired cross-coupled product.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the initial mobile phase composition.

LC-MS/MS Method for Identification and Quantification

This method provides high sensitivity and specificity for the identification and trace-level quantification of byproducts.[5]

  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6.1-7 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI) in positive and negative switching mode.

  • MS Detection:

    • Full Scan: m/z 100-1000 for initial identification of all components.

    • Multiple Reaction Monitoring (MRM): For targeted quantification of the starting material, product, and specific byproducts. Precursor and product ion pairs need to be optimized for each analyte.

Analyte[M+H]⁺ (m/z)[M-H]⁻ (m/z)
This compound191.08189.06
5-phenyl-1H-tetrazole147.07145.05
2,2'-bis(1H-tetrazol-5-yl)-1,1'-biphenyl291.11289.09

Visualizing Reaction Pathways and Workflows

To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and analytical workflows.

Suzuki_Miyaura_Byproducts cluster_suzuki Suzuki-Miyaura Coupling cluster_byproducts Side Reactions Aryl_Halide Ar-X Desired_Product Ar-(2-(1H-Tetrazol-5-yl)phenyl) Aryl_Halide->Desired_Product Boronic_Acid This compound Boronic_Acid->Desired_Product Protodeboronation Protodeboronation Product (5-phenyl-1H-tetrazole) Boronic_Acid->Protodeboronation H⁺ Homocoupling Homocoupling Product (Dimer) Boronic_Acid->Homocoupling [O₂], Pd(II) Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Desired_Product Base Base Base->Desired_Product

Caption: Byproducts in Suzuki-Miyaura Coupling.

Chan_Lam_vs_Suzuki cluster_suzuki Suzuki-Miyaura Coupling cluster_chanlam Chan-Lam Coupling Suzuki_Reactants This compound + Aryl Halide Suzuki_Catalyst Palladium Catalyst Suzuki_Reactants->Suzuki_Catalyst Suzuki_Product Biaryltetrazole (C-C bond) Suzuki_Catalyst->Suzuki_Product ChanLam_Reactants This compound + Amine/Amide ChanLam_Catalyst Copper Catalyst ChanLam_Reactants->ChanLam_Catalyst ChanLam_Product N-Aryl Tetrazole (C-N bond) ChanLam_Catalyst->ChanLam_Product

Caption: Suzuki vs. Chan-Lam Coupling Pathways.

Analytical_Workflow Reaction_Mixture Reaction Mixture Sample_Prep Sample Preparation (Dilution, Filtration) Reaction_Mixture->Sample_Prep HPLC_UV HPLC-UV Analysis (Separation & Quantification) Sample_Prep->HPLC_UV LC_MS LC-MS/MS Analysis (Identification & Trace Quantification) Sample_Prep->LC_MS Data_Analysis Data Analysis (Byproduct Profiling) HPLC_UV->Data_Analysis LC_MS->Data_Analysis

Caption: Analytical Workflow for Byproduct Analysis.

Conclusion

The formation of protodeboronation and homocoupling byproducts is a key consideration in the use of this compound for the synthesis of biaryltetrazoles via Suzuki-Miyaura coupling. Careful control of reaction parameters such as temperature, pH, and oxygen exposure can help to minimize these side reactions. The Chan-Lam coupling presents a viable alternative for the synthesis of N-aryl tetrazoles, potentially offering a different byproduct profile. The implementation of robust analytical methods, such as the HPLC-UV and LC-MS/MS protocols detailed here, is crucial for accurate reaction monitoring, impurity profiling, and the development of efficient and high-yielding synthetic processes in drug discovery and development.

References

A Comparative Guide to Purity Assessment of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid: qNMR vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where it directly impacts the safety and efficacy of drug substances. (2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques for the purity assessment of this compound, supported by experimental considerations and data presentation guidelines.

Introduction to Purity Analysis of Boronic Acids

Boronic acids are known to present analytical challenges due to their propensity to form boroxines (anhydrides) and their potential for degradation.[2] Therefore, the choice of analytical methodology is crucial for obtaining accurate and reliable purity data. While High-Performance Liquid Chromatography (HPLC) is a widely used technique for purity determination, Quantitative NMR (qNMR) has emerged as a powerful primary method that offers distinct advantages.

Quantitative NMR (qNMR) for Purity Assessment

qNMR is a primary ratio analytical method, meaning the signal intensity is directly proportional to the number of nuclei, allowing for the determination of the absolute purity of a substance without the need for a specific reference standard of the analyte itself.[2] This is a significant advantage, especially for novel compounds where a certified reference material may not be available.

Key Principles of qNMR

The fundamental principle of qNMR lies in the comparison of the integral of a specific resonance of the analyte with that of a certified internal standard of known purity and concentration.[2] The purity of the analyte can then be calculated using the following equation:

Purity (% w/w) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons giving rise to the signal

  • MW = Molar mass

  • m = mass

  • P = Purity of the standard

Comparison of Analytical Techniques

The choice of analytical technique for the purity assessment of this compound depends on the specific requirements of the analysis. A head-to-head comparison of qNMR with HPLC is presented below.

FeatureQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Principle Direct, primary method based on the molar concentration of the analyte.[2]Comparative separation technique based on analyte's interaction with stationary and mobile phases.
Reference Standard Requires a certified internal standard of a different, stable compound.[2]Typically requires a specific reference standard of the analyte for accurate quantification.
Quantification Provides absolute purity without response factor correction.Purity is often determined by area percent, which can be inaccurate if impurities have different response factors (e.g., UV absorbance).
Selectivity High, based on distinct NMR signals. Can be challenging with complex mixtures with overlapping signals.High, based on chromatographic separation. Can resolve closely related impurities.
Sample Throughput Generally lower than HPLC.Higher, with the potential for automation of multiple samples.
Destructive/Non-destructive Non-destructive, the sample can be recovered.Destructive, the sample is typically not recovered.
Analysis of Boronic Acids Well-suited, as it is less susceptible to issues arising from the reactivity of boronic acids.Can be challenging due to on-column degradation or poor retention of the polar boronic acid.[3]

Experimental Protocols

Detailed methodologies for the purity assessment of this compound using ¹H-qNMR and a general HPLC method are outlined below.

¹H-qNMR Purity Assay Protocol

This protocol is a general guideline and should be optimized for the specific instrumentation and sample characteristics.

1. Sample and Standard Preparation:

  • Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Accurately weigh an appropriate amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should be stable, not react with the analyte, and have signals that do not overlap with the analyte or solvent signals.

  • Dissolve the mixture in a known volume (e.g., 0.6 mL) of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). Complete dissolution is crucial.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification and should be determined experimentally (e.g., using an inversion-recovery experiment). A conservative value of 30-60 seconds is often used.[4]

  • Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[4]

  • Acquisition Time: Typically 2-4 seconds to ensure adequate digital resolution.

  • Spectral Width: To encompass all signals of interest.

3. Data Processing and Analysis:

  • Apply phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal of this compound (e.g., an aromatic proton) and a signal from the internal standard.

  • Calculate the purity using the equation provided in the "Key Principles of qNMR" section.

General HPLC-UV Purity Method

This is a general method for boronic acids and will require optimization.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • A C18 reversed-phase column is a common starting point.

2. Mobile Phase and Gradient:

  • A typical mobile phase would consist of an aqueous buffer (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • A gradient elution is often necessary to separate the main component from its impurities.

3. Sample Preparation:

  • Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and organic solvent). The stability of the boronic acid in the diluent should be assessed.

4. Analysis:

  • Inject the sample and monitor the elution profile at a suitable UV wavelength.

  • Purity is often calculated as the area percentage of the main peak relative to the total area of all peaks. This assumes that all components have a similar UV response. For more accurate results, the relative response factors of impurities should be determined.

Data Presentation

All quantitative data should be summarized in a clear and structured table for easy comparison.

Table 1: Illustrative Purity Data for this compound

Analytical MethodPurity (%)Relative Standard Deviation (%)Notes
¹H-qNMR98.50.2Purity determined using maleic acid as an internal standard in DMSO-d₆.
HPLC-UV (Area %)99.20.5Purity based on peak area normalization. May not reflect true purity due to different response factors of impurities.

Visualizations

qNMR Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh This compound weigh_is Accurately weigh Internal Standard nmr_acq Acquire ¹H NMR Spectrum (Optimized Parameters) weigh_sample->nmr_acq dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube process Phase and Baseline Correction nmr_acq->process integrate Integrate Analyte and Internal Standard Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for purity determination by qNMR.

Logical Comparison of Analytical Methods

Method_Comparison cluster_qnmr_adv Advantages cluster_hplc_adv Advantages cluster_qnmr_dis Disadvantages cluster_hplc_dis Disadvantages Purity_Assessment Purity Assessment of This compound qNMR qNMR Purity_Assessment->qNMR HPLC HPLC Purity_Assessment->HPLC qnmr_adv1 Primary Method qNMR->qnmr_adv1 qnmr_dis1 Lower Throughput qNMR->qnmr_dis1 hplc_adv1 High Throughput HPLC->hplc_adv1 hplc_dis1 Requires Analyte-Specific Reference Standard HPLC->hplc_dis1 qnmr_adv2 No Analyte-Specific Reference Standard Needed qnmr_adv3 Non-destructive hplc_adv2 Excellent for Trace Impurity Detection qnmr_dis2 Requires Careful Parameter Optimization hplc_dis2 Response Factor Dependency hplc_dis3 Potential for On-Column Degradation of Boronic Acids

Caption: Comparison of qNMR and HPLC for purity analysis.

Conclusion

For the purity assessment of this compound, qNMR offers a robust and accurate method that can provide an absolute purity value without the need for a specific certified reference material of the analyte. While HPLC is a valuable tool for impurity profiling, its accuracy for the quantification of boronic acids can be compromised by the lack of appropriate reference standards and the potential for on-column degradation. Therefore, qNMR is recommended as a primary method for the definitive purity determination of this compound, with HPLC serving as a complementary technique for the separation and identification of impurities.

References

A Comparative Guide to the Isomeric Purity of (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the isomeric purity of building blocks such as (2-(1H-Tetrazol-5-yl)phenyl)boronic acid is of paramount importance. This compound is a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs), commonly known as sartans (e.g., Valsartan). The presence of positional isomers or tautomers can significantly impact reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and potentially its pharmacological and toxicological properties. This guide provides a comparative analysis of the isomeric purity of this compound, discusses analytical methodologies for its assessment, and presents data on related isomers.

Understanding the Isomeric Landscape

The primary isomeric impurities of concern for this compound fall into two categories:

  • Positional Isomers: These arise from the substitution pattern on the phenyl ring. While the desired product is the ortho isomer (1,2-disubstituted), the meta (1,3-disubstituted) and para (1,4-disubstituted) isomers are potential process-related impurities that can be carried through the synthesis of the final drug product.

  • Tautomers: The tetrazole ring can exist in two tautomeric forms: the 1H- and 2H-tautomers. The relative abundance of these tautomers can be influenced by the solvent and solid-state packing forces. While this is a form of prototropic tautomerism and the two forms are often in equilibrium in solution, different substitution patterns on the tetrazole nitrogen can lead to distinct, stable isomers in subsequent reaction steps.

Comparative Data on Isomeric Purity

Direct, side-by-side quantitative comparisons of the isomeric purity of commercially available ortho, meta, and para-tetrazolylphenylboronic acids are not extensively published. However, typical purity specifications from commercial suppliers and data from related pharmaceutical impurity profiling studies provide valuable insights.

Compound/IsomerCAS NumberTypical Purity (by NMR or HPLC)Potential Impurities
This compound (ortho)155884-01-8≥95%[1][2][3]meta and para positional isomers, 2H-tautomer, residual starting materials, and solvents.
(3-(1H-Tetrazol-5-yl)phenyl)boronic acid (meta)775351-30-9≥95%ortho and para positional isomers, 2H-tautomer.
(4-(1H-Tetrazol-5-yl)phenyl)boronic acid (para)179942-55-3≥97%[4]ortho and meta positional isomers, 2H-tautomer.

Experimental Protocols for Isomeric Purity Assessment

A robust analytical method is crucial for the separation and quantification of positional isomers and the characterization of tautomeric forms. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the state-of-the-art technique for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of the isomers.

High-Performance Liquid Chromatography (HPLC-UV/MS) Method

This protocol is adapted from validated methods for the analysis of impurities in sartan APIs, which are synthesized from tetrazolylphenylboronic acid intermediates[5][6].

Objective: To separate and quantify this compound from its meta and para positional isomers.

  • Instrumentation:

    • HPLC or UHPLC system with a UV detector and coupled to a triple quadrupole mass spectrometer (LC-MS/MS).

  • Chromatographic Conditions:

    • Column: A reversed-phase column with good resolving power for polar and aromatic compounds, such as a Poroshell HPH-C18 (150 x 4.6 mm, 2.7 µm) or a HALO C8 column[5][6].

    • Mobile Phase A: 0.1% Formic acid in water[5][6].

    • Mobile Phase B: 0.1% Formic acid in acetonitrile[5].

    • Flow Rate: 0.5 mL/min[6].

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      20.0 90
      20.1 10

      | 25.0 | 10 |

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • UV Detection: 220 nm.

  • Mass Spectrometry Conditions (for identification):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for identification.

    • MRM Transitions: To be determined by infusing pure standards of each isomer. The precursor ion would be [M+H]+.

  • Sample Preparation:

    • Dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for the unambiguous identification of isomers and for studying tautomeric equilibria.

  • ¹H and ¹³C NMR for Positional Isomers: The substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra. For the ortho isomer, the aromatic protons will typically appear as a complex multiplet. The meta isomer will show a different set of multiplicities, and the para isomer will exhibit a characteristic AA'BB' system (two doublets).

  • Advanced NMR for Tautomer Identification:

    • ¹⁵N NMR: The chemical shifts of the nitrogen atoms in the tetrazole ring are significantly different between the 1H- and 2H-tautomers, making ¹⁵N NMR a definitive tool for their identification[7].

    • 2D NMR (NOESY): Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to distinguish between 1H- and 2H-tautomers by observing through-space correlations. For the 1H-tautomer of this compound, a NOE correlation would be expected between the N1-H proton of the tetrazole ring and one of the ortho protons on the adjacent phenyl ring[6].

Visualizing the Analytical Workflow and Synthetic Context

The following diagrams illustrate the logical workflow for assessing isomeric purity and the role of this compound in a key synthetic pathway.

Isomeric_Purity_Workflow Workflow for Isomeric Purity Analysis cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Bulk Sample of This compound Dissolution Dissolve in Diluent (e.g., ACN/Water) Sample->Dissolution Filtration Filter through 0.45 µm Syringe Filter Dissolution->Filtration HPLC HPLC Separation (Reversed-Phase Gradient) Filtration->HPLC NMR NMR Analysis (1H, 13C, NOESY, 15N) Filtration->NMR UV_Detector UV Detection (220 nm) HPLC->UV_Detector MS_Detector Mass Spectrometry (ESI-MS/MS) HPLC->MS_Detector Chromatogram Analyze Chromatogram (Retention Times, Peak Areas) UV_Detector->Chromatogram Mass_Spectra Analyze Mass Spectra (Confirm Molecular Weights) MS_Detector->Mass_Spectra NMR_Spectra Analyze NMR Spectra (Structure Elucidation) NMR->NMR_Spectra Quantification Quantify Isomers (External Standard Calibration) Chromatogram->Quantification Mass_Spectra->Quantification Purity_Report Generate Purity Report NMR_Spectra->Purity_Report Quantification->Purity_Report

Caption: Workflow for the Isomeric Purity Analysis of this compound.

Suzuki_Coupling_Pathway Role in Suzuki-Miyaura Coupling for Valsartan Synthesis cluster_impurities Impact of Isomeric Impurities Reactant1 This compound (ortho-isomer) Product Biaryl Tetrazole Intermediate (Precursor to Valsartan) Reactant1->Product Reactant2 Aryl Halide Intermediate (e.g., for Valsartan) Reactant2->Product Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Product Base Base (e.g., K2CO3) Base->Product Impurity Impurity Formation (from meta/para isomers) Meta_Para meta- and para-Isomers Meta_Para->Impurity

Caption: Role of this compound in Suzuki-Miyaura Coupling.

References

Safety Operating Guide

Safe Disposal of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid, a compound requiring careful handling due to its chemical functionalities.

Quantitative Data for Disposal

ParameterGuidelineCitation
Waste Classification Hazardous Waste[3]
pH for Neutralization 5.5 - 9.0[4]
Container Fill Level Do not exceed 80% capacity[5]
Rinsing of Empty Containers Triple rinse; collect first rinseate as hazardous waste[3]

Detailed Disposal Protocol

This protocol outlines the recommended procedure for the safe disposal of this compound. All steps should be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, filter paper) in a designated, sealable container clearly labeled as "Hazardous Waste".[3]

  • Liquid Waste: If the compound is in a solution, collect it in a separate, clearly labeled, and sealable container for liquid hazardous waste.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.[3]

Step 2: In-Lab Neutralization of Small Quantities (if permitted)

For very small quantities, neutralization may be an option, but only if explicitly permitted by your institution and local regulations .

  • Preparation: If neutralizing a solid, dissolve it in a minimal amount of water.

  • Neutralization: Slowly add a mild base, such as sodium bicarbonate (baking soda), to the solution with stirring.[6]

  • pH Measurement: Monitor the pH of the solution using a pH meter or pH strips. Continue adding the base until the pH is between 5.5 and 9.0.[4]

  • Final Disposal of Neutralized Solution: If permitted by local regulations, the neutralized solution may be flushed down the sanitary sewer with copious amounts of water.[4][6] It is crucial to confirm this practice with your institution's EHS office and local wastewater authority.

Step 3: Disposal of Large Quantities and Contaminated Materials

For larger quantities of the compound or for laboratories not equipped for in-lab neutralization, the following procedure must be followed:

  • Collection: Ensure all waste (solid and liquid) is collected in appropriately labeled hazardous waste containers as described in Step 1.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until it is collected by your institution's EHS personnel or a licensed waste disposal company.[3][7]

  • Professional Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] Provide them with all necessary information, including the chemical name and quantity.

Step 4: Decontamination of Empty Containers

Empty containers of this compound must be properly decontaminated before disposal.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., water or an appropriate organic solvent). The first rinseate must be collected and disposed of as liquid hazardous waste.[3]

  • Subsequent Rinses: The subsequent rinses should also be collected as hazardous waste.

  • Final Disposal of Container: After thorough rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the regular laboratory glassware or plastic recycling stream, as appropriate for the container material.[3]

Disposal Decision Workflow

DisposalWorkflow start Start: Have this compound waste decision_quantity Small or Large Quantity? start->decision_quantity small_quantity Small Quantity decision_quantity->small_quantity Small large_quantity Large Quantity decision_quantity->large_quantity Large decision_in_lab In-lab neutralization permitted by institution? small_quantity->decision_in_lab collect_hw Collect in labeled hazardous waste container large_quantity->collect_hw neutralize Neutralize with mild base to pH 5.5-9.0 decision_in_lab->neutralize Yes decision_in_lab->collect_hw No dispose_drain Dispose down drain with copious water (if permitted) neutralize->dispose_drain end End dispose_drain->end store_hw Store in designated satellite accumulation area collect_hw->store_hw ehs_pickup Arrange for EHS pickup and disposal store_hw->ehs_pickup ehs_pickup->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a compliant laboratory environment.

While a Safety Data Sheet (SDS) for the closely related isomer, 4-(1H-Tetrazol-5-yl)phenylboronic acid, classifies it as not a hazardous substance or mixture[1], the presence of both a boronic acid and a tetrazole functional group necessitates careful handling. Boronic acids as a class can cause skin, eye, and respiratory irritation[2][3]. More critically, tetrazole-containing compounds can be energetic materials, presenting a risk of explosion when subjected to heat, shock, or friction[4][5][6]. Therefore, a cautious approach is mandatory.

Hazard Identification Summary

The following table summarizes potential hazards. Although one isomer is reported as non-hazardous, the general risks associated with the functional groups must be considered.

Hazard ClassificationCategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed.[7][8]
Skin IrritationCategory 2H315: Causes skin irritation. (Potential, based on boronic acids)[2]
Eye IrritationCategory 2AH319: Causes serious eye irritation. (Potential, based on boronic acids)[2]
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation. (Potential, based on boronic acids)[2]
ExplosiveDivision 1.1H201 / H240: Explosive; mass explosion hazard / Heating may cause an explosion. (Potential, based on tetrazole moiety)[4]
Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory to prevent exposure. All PPE should be inspected before use and removed carefully to avoid contamination.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[9]Protects eyes from dust particles and potential splashes.[10]
Hand Protection Chemically resistant gloves (e.g., nitrile) must be worn.[2][9][10]Prevents skin contact. Gloves should be changed immediately if contaminated.[10]
Body Protection A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[10]Protects skin from accidental spills and contact.[2]
Respiratory Protection For small quantities in a fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 dust mask) should be used.[9][10]Prevents inhalation of dust and potential respiratory tract irritation.[10]

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation:

    • Conduct all work in a well-ventilated area, preferably within a certified chemical fume hood.[9]

    • Ensure an eyewash station and safety shower are readily accessible.[9]

    • The work area must be clean, free of clutter, and clear of incompatible materials, especially strong oxidizing agents, strong acids, and sources of ignition.[2][5][11]

    • Ground and bond containers and receiving equipment when transferring the solid to prevent static electricity buildup.[4][11]

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Compound:

    • Keep the container tightly closed when not in use.[9][10]

    • Avoid generating dust.[10] Use appropriate tools, such as a spatula, for transfers.[10]

    • Do not subject the material to grinding, shock, or friction due to the explosive potential of the tetrazole ring.[4]

    • Avoid heating the compound, as it may decompose explosively.[4]

  • Post-Handling:

    • Clean the work area thoroughly to remove any residual chemical.

    • Wash hands with soap and water after handling, even if gloves were worn.[10]

    • Remove and dispose of contaminated PPE as hazardous waste.[9]

Spill Management Protocol

In the event of a spill, follow the procedural steps outlined below.

SpillManagement Start Spill Occurs Evacuate Evacuate non-essential personnel Start->Evacuate Assess Assess Spill Size Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill  Small & Manageable LargeSpill Large Spill Assess->LargeSpill  Large or Unmanageable   Contain Contain spill with inert absorbent material (e.g., sand, vermiculite) SmallSpill->Contain ContactEHS Contact Emergency Services & Environmental Health & Safety (EHS) LargeSpill->ContactEHS Cleanup Carefully scoop material into a labeled, sealed hazardous waste container Contain->Cleanup Decontaminate Decontaminate area Cleanup->Decontaminate End End Decontaminate->End ContactEHS->End

Caption: Workflow for managing a chemical spill.

Disposal Plan

All waste, including contaminated materials and empty containers, must be treated as hazardous waste. Do not dispose of this chemical down the drain.[9][12]

Waste TypeDisposal Procedure
Unused or Waste Product Collect in a designated, clearly labeled, and sealed container for hazardous waste. Store in a cool, dry, well-ventilated area away from incompatible materials. Arrange for pickup by a certified hazardous waste disposal facility.[2][12]
Contaminated Materials Any materials (e.g., gloves, absorbent pads, filter paper) contaminated with the compound should be placed in a sealed and labeled container for hazardous waste disposal.[2][9]
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. Dispose of the container as hazardous waste unless thoroughly decontaminated.
Small Quantities (with local approval) For very small quantities, in-lab neutralization of the boronic acid component with a mild base may be possible if permitted by your institution.[2] However, given the tetrazole component, collection for hazardous waste disposal is the strongly recommended path.
Chemical Reactivity and Incompatibility

Understanding the reactivity is key to safe storage and handling. The tetrazole moiety introduces significant potential hazards not typical for simple boronic acids.

Reactivity cluster_chemical This compound cluster_hazards Leads To cluster_conditions Incompatible Conditions / Materials Chemical Target Compound Explosion Violent Reaction or Explosion Heat Heat / Friction / Shock Heat->Explosion Oxidizers Strong Oxidizing Agents Oxidizers->Explosion Acids Strong Acids Acids->Explosion

Caption: Incompatibilities and hazardous reactions.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid
Reactant of Route 2
(2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.